Malachite green isothiocyanate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C24H24ClN3O4S |
|---|---|
Molekulargewicht |
486.0 g/mol |
IUPAC-Name |
[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium perchlorate |
InChI |
InChI=1S/C24H24N3S.ClHO4/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;2-1(3,4)5/h5-16H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
DDKWQLRWSLILIV-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Photophysical Profile of Malachite Green Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Malachite green isothiocyanate (MGITC) is a derivative of the triphenylmethane dye, malachite green. While renowned for its use as a potent antiseptic and in various industrial applications, its photophysical properties are of significant interest in the biomedical research field, particularly in the development of targeted photosensitizers and fluorescent probes. This technical guide provides a comprehensive overview of the core photophysical properties of MGITC, detailing its absorption, emission, and energy dissipation characteristics.
Core Photophysical Properties
The photophysical behavior of malachite green and its derivatives is uniquely characterized by an efficient non-radiative decay pathway in low-viscosity solvents, which leads to a very low fluorescence quantum yield. This property is, however, highly sensitive to the molecular environment, a characteristic that can be exploited in probe design.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for malachite green, which serves as a close proxy for MGITC as the isothiocyanate group has a minimal effect on the core electronic structure of the chromophore.
| Parameter | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λ_max) | 619 nm | Methanol | [1] |
| 621 nm | General | [1] | |
| ~630 nm | General | [2][3] | |
| Molar Extinction Coefficient (ε) | 1.05 x 10^5 M⁻¹cm⁻¹ | General | [1] |
| Fluorescence Emission Maximum (λ_em) | ~650 nm | Methanol | [1] |
| Fluorescence Quantum Yield (Φ_f) | 0.091 | Methanol | [1] |
| 0.098 | Acetone | [1] | |
| 0.102 | Ethanol | [1] | |
| 0.115 | 1,4-Dioxane | [1] | |
| 0.123 | Dimethylformamide (DMF) | [1] | |
| ~10⁻⁴ - 10⁻⁵ | Water | [4] | |
| Fluorescence Lifetime (τ_f) | 1.32 ns | Methanol | [1] |
| 1.41 ns | Acetone | [1] | |
| 1.49 ns | Ethanol | [1] | |
| 1.68 ns | 1,4-Dioxane | [1] | |
| 1.79 ns | Dimethylformamide (DMF) | [1] |
Environmental Effects on Photophysical Properties
A defining characteristic of malachite green and its derivatives is the strong dependence of their fluorescence quantum yield on the viscosity of the surrounding medium. In low-viscosity solvents, the phenyl rings of the molecule can undergo rotational motion, which provides a highly efficient non-radiative decay pathway for the excited state, thus quenching fluorescence. When the rotational motion is restricted, for instance in viscous solvents or upon binding to macromolecules like proteins, this non-radiative pathway is inhibited, leading to a significant increase in fluorescence intensity.
Experimental Protocols
Accurate characterization of the photophysical properties of MGITC requires standardized experimental procedures. Below are detailed methodologies for key measurements.
Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of MGITC.
Methodology:
-
Sample Preparation: Prepare a stock solution of MGITC in a high-purity spectroscopic grade solvent (e.g., methanol). From the stock solution, prepare a series of dilutions of known concentrations.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record the absorption spectra of the solvent (as a blank) and each of the MGITC solutions over a wavelength range of at least 400-800 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Data Analysis:
-
According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_max against the concentration of the MGITC solutions.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = ε × path length).
-
Fluorescence Spectroscopy and Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (Φ_f) of MGITC relative to a standard.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral overlap with MGITC (e.g., Rhodamine B in ethanol).
-
Sample Preparation:
-
Prepare a series of dilute solutions of both the standard and MGITC in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Instrumentation: Use a calibrated spectrofluorometer equipped with a corrected emission detector.
-
Measurement:
-
Record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of the standard and MGITC solutions, ensuring the same excitation wavelength and instrument settings are used for both.
-
-
Data Analysis: The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
"sample" and "std" refer to the MGITC sample and the standard, respectively.
-
Fluorescence Lifetime Measurement
Objective: To determine the fluorescence lifetime (τ_f) of MGITC.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond range.[5][6]
-
Sample Preparation: Prepare a dilute solution of MGITC in the solvent of interest.
-
Measurement:
-
The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser diode).
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
-
Data Analysis:
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.
-
Conclusion
This compound possesses a unique set of photophysical properties dominated by its environment-sensitive fluorescence. Its strong absorption in the red region of the visible spectrum and its low fluorescence quantum yield in aqueous media make it an excellent candidate for applications such as photodynamic therapy and chromophore-assisted laser inactivation. Conversely, the significant enhancement of its fluorescence in viscous environments or upon binding to biomolecules opens avenues for its use as a fluorescent probe for sensing changes in local viscosity or for targeted imaging applications. A thorough understanding of these properties, as outlined in this guide, is crucial for the effective design and implementation of MGITC-based tools in research and drug development.
References
- 1. d-nb.info [d-nb.info]
- 2. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 4. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. picoquant.com [picoquant.com]
- 6. horiba.com [horiba.com]
A Technical Guide to the Mechanism of Action of Malachite Green Isothiocyanate as a Photosensitizer
Executive Summary
Photodynamic Therapy (PDT) represents a promising therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit targeted cytotoxicity. Malachite Green Isothiocyanate (MGITC), a derivative of the triarylmethane dye malachite green, is a photosensitizer that can be activated by long-wavelength light. Its key feature is an amine-reactive isothiocyanate group, which allows for covalent conjugation to targeting moieties such as antibodies, enabling precise delivery to specific cellular or subcellular locations. Upon irradiation, MGITC initiates a photochemical reaction cascade, primarily generating highly reactive hydroxyl radicals that induce localized oxidative damage, leading to cell death through apoptosis or necrosis. This guide provides an in-depth exploration of the core mechanisms of MGITC, its photophysical properties, the pathways of induced cell death, and standardized protocols for its evaluation.
Core Mechanism of Action: From Photon to Cytotoxicity
The photosensitizing action of this compound is a multi-stage process initiated by the absorption of light and culminating in the generation of cytotoxic reactive oxygen species (ROS).
2.1 Photoexcitation and Intersystem Crossing Upon absorbing a photon of light at its characteristic absorption maximum (~630 nm), the MGITC molecule transitions from its stable ground state (S₀) to a short-lived, high-energy excited singlet state (S₁).[1][2] While some energy may be dissipated through non-radiative decay or fluorescence, efficient photosensitizers undergo a process called intersystem crossing (ISC), where the electron in the excited singlet state flips its spin and transitions to a lower-energy, but much longer-lived, excited triplet state (T₁). The involvement of an excited triplet state is a key feature of the photosensitization mechanism.[3]
2.2 Generation of Reactive Oxygen Species (ROS) Once in the triplet state, the photosensitizer can initiate two primary types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer (³PS*) can directly interact with a substrate molecule (e.g., a lipid, protein, or nucleic acid) through electron or hydrogen atom transfer, producing radical ions or free radicals. These radicals can then react with molecular oxygen (O₂) to form various ROS, such as superoxide anion (O₂⁻) and highly reactive hydroxyl radicals (•OH). For Malachite Green, the generation of hydroxyl radicals has been identified as a key mechanism of action.[4] These radicals are extremely reactive and have very short lifetimes (10⁻⁹ to 10⁻¹² s), limiting their diffusion distance to approximately 15 Å.[4] This ensures that the induced damage is highly localized to the site of the photosensitizer.
-
Type II Reaction: The excited triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer results in the formation of the highly reactive, but non-radical, singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can readily damage cellular components.
While both pathways are possible for photosensitizers, the evidence for MGITC points towards a significant contribution from the Type I pathway, leading to hydroxyl radical formation.[4]
Caption: Mechanism of MGITC photosensitization from light absorption to cell death.
2.3 Targeted Cytotoxicity via Covalent Conjugation The isothiocyanate moiety of MGITC is an amine-reactive probe that readily forms a stable thiourea bond with primary amine groups found in proteins, such as the lysine residues in antibodies.[4][5] This allows MGITC to be used in applications like Chromophore-Assisted Laser Inactivation (CALI), where an antibody labeled with MGITC can deliver the photosensitizer to a specific protein of interest.[4] Upon laser irradiation, the resulting short-lived radicals inactivate only the target protein, providing high spatial and temporal resolution for studying protein function.[4] Similarly, conjugating MGITC to tumor-targeting antibodies can enhance its specificity for cancer cells in PDT applications.
Quantitative Data and Photophysical Properties
The efficiency of a photosensitizer is determined by its photophysical properties. While comprehensive data for MGITC is limited, key parameters for the parent compound and its derivatives provide essential insights.
| Property | Value | Reference | Notes |
| Compound | This compound | ||
| Absorption Max (λmax) | ~630 nm | [1][2] | In aqueous solutions. |
| Molar Extinction Coeff. (ε) | 105,000 M⁻¹cm⁻¹ (for MG) | [6] | High absorbance is critical for efficiency. |
| Compound | Malachite Green (Parent Compound) | ||
| Fluorescence | Non-fluorescent or very weak | [1][2] | Indicates efficient population of the triplet state. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not Available | Data not found in search results. | |
| Hydroxyl Radical Quantum Yield | Not Available | Data not found in search results. |
Induced Cell Death Pathways
PDT-induced oxidative stress can trigger multiple cell death modalities, primarily apoptosis and necrosis. The dominant pathway often depends on the photosensitizer's subcellular localization, the light dose, and the cell type.[7][8]
-
Apoptosis: This is a programmed and controlled form of cell death. PDT can initiate apoptosis through the intrinsic (mitochondrial) pathway.[7] ROS-induced damage to mitochondria leads to the loss of mitochondrial membrane potential (Δψm), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately leading to cellular dismantling.[7][9][10]
-
Necrosis: This is an uncontrolled form of cell death resulting from severe cellular damage, often observed at high PDT doses. It involves cell swelling, loss of membrane integrity, and the release of cellular contents, which can provoke an inflammatory response.
-
Autophagy: This is a cellular process of self-digestion that can either promote survival by removing damaged organelles or contribute to cell death. PDT has been shown to induce autophagy, which can occur in parallel with apoptosis.[7]
Caption: The intrinsic apoptosis pathway induced by MGITC-PDT via mitochondrial damage.
Experimental Protocols
Evaluating the efficacy of MGITC as a photosensitizer involves a series of standardized in vitro assays.
5.1 Protocol: Assessment of Photocytotoxicity (MTT Assay) The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[12]
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of MGITC. Include control wells with medium only (no cells) and cells with medium but no MGITC. Incubate for a specified period (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation: Aspirate the MGITC-containing medium and replace it with fresh, phenol red-free medium. Expose the plate to a light source with the appropriate wavelength (~630 nm) at a defined fluence (J/cm²). Keep a set of "dark control" plates (incubated with MGITC but not exposed to light) to assess any intrinsic toxicity.[12]
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Addition: Add 10-25 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[11][12] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Allow the plate to stand overnight in the incubator for complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11][13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells (considered 100% viable).
5.2 Protocol: Measurement of Cellular Uptake Quantifying the amount of photosensitizer taken up by cells is crucial for interpreting cytotoxicity data. This can be achieved using fluorescence-based methods.[14][15]
-
Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or confocal dishes). Incubate with MGITC-containing medium for various time points or at different concentrations.[16]
-
Cell Harvesting and Lysis: After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized photosensitizer. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with 1% Triton X-100).
-
Quantification:
-
Fluorometry: Since MGITC is largely non-fluorescent, this method is challenging. However, if conjugated to a fluorescent tag or if the parent compound's weak fluorescence can be utilized, the fluorescence of the cell lysate can be measured using a spectrofluorometer. A standard curve prepared from known concentrations of the photosensitizer is used to determine the intracellular concentration.[17]
-
Flow Cytometry: If the photosensitizer possesses some fluorescence, cells can be harvested, washed, and analyzed on a flow cytometer to measure the mean fluorescence intensity per cell.[14][18]
-
Confocal Microscopy: This provides qualitative and semi-quantitative information on the subcellular localization of the photosensitizer.[18][19] Co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria) can reveal the sites of accumulation.
-
5.3 Protocol: Detection of Reactive Oxygen Species (ROS) Indirect methods using chemical or fluorescent probes are commonly employed to detect ROS generation.
-
Probe Selection: Choose a probe appropriate for the expected ROS. For singlet oxygen, probes like Singlet Oxygen Sensor Green (SOSG) or 1,3-diphenylisobenzofuran (DPBF) can be used.[20][21] For general oxidative stress or other ROS, probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are common.
-
Cellular Loading: Incubate cells with the chosen ROS probe according to the manufacturer's instructions.
-
PDT Treatment: While the cells are loaded with the probe, incubate them with MGITC and irradiate as described in the photocytotoxicity protocol.
-
Signal Measurement: Immediately after irradiation, measure the change in the probe's signal. For fluorescent probes like SOSG or DCFH-DA, this is done by measuring the increase in fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.[22] For absorbance probes like DPBF, the decrease in absorbance is monitored.[20]
-
Controls: Include controls such as cells with MGITC but no light, cells with light but no MGITC, and cells with neither to establish baseline ROS levels.
Caption: Experimental workflow for in vitro evaluation of MGITC phototoxicity.
Conclusion
This compound is a targeted photosensitizer with a mechanism centered on the light-induced generation of highly localized and cytotoxic hydroxyl radicals. Its amine-reactive nature makes it an invaluable tool for advanced applications like CALI and targeted PDT, where specificity is paramount. While further research is needed to fully quantify its photophysical parameters, the established protocols for assessing photocytotoxicity, cellular uptake, and ROS generation provide a robust framework for its continued investigation and development in therapeutic and research contexts.
References
- 1. This compound 10 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
- 2. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Photosensitization of Staphylococcus aureus with this compound: inactivation efficiency and spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Malachite green - Wikipedia [en.wikipedia.org]
- 7. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photodynamic Therapy Induced Cell Death Mechanisms in Breast Cancer [mdpi.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Intracellular localization of photosensitizers. | Semantic Scholar [semanticscholar.org]
- 20. scientificarchives.com [scientificarchives.com]
- 21. scientificarchives.com [scientificarchives.com]
- 22. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Chemical Structure of Malachite Green Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure and synthesis of malachite green isothiocyanate (MGITC), a derivative of the triphenylmethane dye malachite green. Valued for its application as a fluorescent labeling agent, MGITC is a critical tool in various biomedical and drug development research areas. This document outlines the synthetic pathway, including detailed experimental protocols, and presents key quantitative data for each step.
Chemical Structure of this compound
This compound is structurally characterized by a central triphenylmethane core, functionalized with two dimethylamino groups and a reactive isothiocyanate (-N=C=S) group. This isothiocyanate moiety enables the covalent conjugation of the dye to primary amine groups present in biomolecules, such as proteins and antibodies, forming stable thiourea linkages.
-
Chemical Name: [4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium
-
Molecular Formula: C₂₅H₂₆N₃S⁺
-
Molecular Weight: 412.56 g/mol (for the cation)
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the creation of a triphenylmethane backbone, followed by functional group manipulations to introduce the isothiocyanate moiety. The overall synthetic scheme can be divided into three main stages:
-
Synthesis of 4-Nitro-4',4''-bis(dimethylamino)triphenylmethane: The condensation of p-nitrobenzaldehyde with N,N-dimethylaniline.
-
Reduction to 4-Amino-4',4''-bis(dimethylamino)triphenylmethane: The conversion of the nitro group to a primary amine.
-
Formation of this compound: The reaction of the amino group with thiophosgene.
Step 1: Synthesis of 4-Nitro-4',4''-bis(dimethylamino)triphenylmethane
This initial step establishes the core triphenylmethane structure with a nitro group positioned for subsequent conversion.
Experimental Protocol:
-
Reaction: A mixture of p-nitrobenzaldehyde and a molar excess of N,N-dimethylaniline is heated in the presence of an acidic catalyst, such as aniline.
-
Conditions: The reaction is typically carried out under microwave irradiation at approximately 90°C for a short duration (e.g., 4 minutes).
-
Purification: The resulting crude product is purified by column chromatography on silica gel to yield the desired 4-nitro-4',4''-bis(dimethylamino)triphenylmethane.
| Parameter | Value |
| Starting Materials | p-Nitrobenzaldehyde, N,N-Dimethylaniline |
| Catalyst | Aniline |
| Reaction Conditions | Microwave irradiation, 90°C, 4 minutes |
| Purification | Column Chromatography (Silica Gel) |
| Typical Yield | High |
Step 2: Reduction to 4-Amino-4',4''-bis(dimethylamino)triphenylmethane
The nitro-substituted triphenylmethane is then reduced to its corresponding primary amine, a crucial intermediate for the final step.
Experimental Protocol:
-
Reaction: The 4-nitro-4',4''-bis(dimethylamino)triphenylmethane is subjected to catalytic hydrogenation.
-
Catalyst: Activated palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
-
Conditions: The reaction is carried out in a suitable solvent under a hydrogen atmosphere until the reduction is complete.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the 4-amino-4',4''-bis(dimethylamino)triphenylmethane, which can be further purified if necessary.
| Parameter | Value |
| Starting Material | 4-Nitro-4',4''-bis(dimethylamino)triphenylmethane |
| Catalyst | Palladium on Carbon (Pd/C) |
| Reaction Conditions | Hydrogenolysis |
| Typical Yield | Quantitative |
Step 3: Formation of this compound
The final step involves the conversion of the primary amine to the reactive isothiocyanate group.
Experimental Protocol:
-
Reaction: The 4-amino-4',4''-bis(dimethylamino)triphenylmethane is dissolved in a suitable solvent, such as chloroform, in the presence of a base like potassium carbonate.
-
Reagent: A solution of thiophosgene (CSCl₂) in the same solvent is added dropwise to the cooled reaction mixture (typically at 0°C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the final this compound.
| Parameter | Value |
| Starting Material | 4-Amino-4',4''-bis(dimethylamino)triphenylmethane |
| Reagent | Thiophosgene (CSCl₂) |
| Base | Potassium Carbonate |
| Solvent | Chloroform |
| Reaction Temperature | 0°C |
| Purification | Column Chromatography |
Synthetic Workflow Diagram
The overall synthesis can be visualized as a linear progression from starting materials to the final product.
Caption: Synthetic pathway of this compound.
Application in Protein Labeling: A Workflow
The primary utility of this compound lies in its ability to covalently label proteins for various downstream applications, including fluorescence microscopy and immunoassays.
Caption: General workflow for protein labeling with MGITC.
A typical protocol involves dissolving the protein in a suitable buffer (e.g., 500 mM NaHCO₃, pH 9.8) and adding a stock solution of MGITC in an amine-free organic solvent like dimethyl sulfoxide (DMSO).[1] After incubation, the unconjugated dye is separated from the labeled protein using techniques such as gel filtration.[1]
Conclusion
This technical guide provides a detailed framework for the synthesis and understanding of this compound. The multi-step synthesis, culminating in the introduction of the reactive isothiocyanate group, yields a versatile tool for the fluorescent labeling of biomolecules. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, enabling the effective utilization of this important compound in their research endeavors.
References
Unveiling the Chameleon: A Technical Guide to the Spectral Properties of Malachite Green Isothiocyanate in Diverse Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between solvent environments and the spectral properties of Malachite Green Isothiocyanate (MGITC). As a derivative of the triphenylmethane dye Malachite Green (MG), MGITC is a valuable tool in various biomedical and biotechnological applications, including its use as a photosensitizer and a Raman probe.[1] Understanding its photophysical behavior in different solvents is paramount for optimizing its performance in these applications. This document provides a comprehensive overview of its absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes, supported by detailed experimental protocols and visual representations of the underlying principles.
Core Spectral Characteristics
The spectral properties of Malachite Green and its derivatives are highly sensitive to the surrounding solvent polarity. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the dye molecule. In the case of MGITC, which possesses a permanent dipole moment, changes in solvent polarity can lead to significant shifts in its absorption and emission spectra.
Due to a lack of a comprehensive dataset for this compound (MGITC), this guide utilizes data from its parent compound, Malachite Green (MG), to illustrate the principles of its spectral behavior in various solvents. A recent study systematically characterized the photophysical properties of MG in a range of organic solvents, providing valuable insights that are largely applicable to MGITC.[2]
Data Presentation: Spectral Properties of Malachite Green in Various Solvents
The following tables summarize the key spectral parameters of Malachite Green in five different organic solvents, providing a clear comparison of its behavior.[2]
Table 1: Absorption and Emission Maxima of Malachite Green in Different Solvents [2]
| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] |
| Dioxane | 2.2 | 619 | 640 |
| Acetone | 20.7 | 619 | 642 |
| Ethanol | 24.6 | 619 | 644 |
| Methanol | 32.7 | 619 | 645 |
| DMF | 36.7 | 619 | 648 |
Table 2: Fluorescence Quantum Yield and Lifetime of Malachite Green in Different Solvents [2]
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |
| Dioxane | 0.031 | 1.85 |
| Acetone | 0.027 | 1.79 |
| Ethanol | 0.024 | 1.72 |
| Methanol | 0.021 | 1.68 |
| DMF | 0.018 | 1.61 |
Note: The absorption maximum for this compound (MGITC) in acetonitrile has been reported as 628 nm.[3]
Experimental Protocols
The acquisition of the data presented above relies on a suite of standard spectroscopic techniques. Below are detailed methodologies for the key experiments.
Measurement of Absorption Spectra
Objective: To determine the wavelength(s) at which a substance absorbs light and to measure the absorbance at these wavelengths.
Methodology:
-
Sample Preparation: A stock solution of the dye (e.g., Malachite Green) is prepared in the desired solvent at a known concentration. A series of dilutions are then made to obtain solutions with concentrations that fall within the linear range of the spectrophotometer (typically with absorbance values between 0.1 and 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path of the spectrophotometer. An identical cuvette with the pure solvent is placed in the sample beam path, and a baseline correction is performed. This subtracts the absorbance of the solvent and the cuvette itself.
-
Sample Measurement: The cuvette with the pure solvent in the sample path is replaced with a cuvette containing the dye solution.
-
Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 400-800 nm for Malachite Green). The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.
Measurement of Fluorescence Emission Spectra
Objective: To determine the wavelength distribution of light emitted from a sample after excitation at a specific wavelength.
Methodology:
-
Sample Preparation: Dilute solutions of the dye are prepared in the desired solvent. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should generally be kept below 0.1.
-
Instrumentation: A spectrofluorometer is used.
-
Excitation Wavelength Selection: The excitation monochromator is set to the absorption maximum (λ_abs) of the dye in the specific solvent.
-
Emission Scan: The emission monochromator scans a range of wavelengths longer than the excitation wavelength to collect the emitted fluorescence.
-
Data Correction: The raw emission spectrum is corrected for the wavelength-dependent efficiency of the detector and other instrument optics to obtain the true emission profile. The wavelength of maximum emission intensity (λ_em) is then determined.
Determination of Fluorescence Quantum Yield (Φ_f)
Objective: To quantify the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Methodology (Relative Method):
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and with absorption and emission bands close to the sample is chosen. For Malachite Green, a standard like Rhodamine B can be used.[2]
-
Absorbance Measurements: The absorbance of both the sample and the standard solutions are measured at the same excitation wavelength. A series of concentrations with absorbance values below 0.1 are prepared.
-
Fluorescence Measurements: The fluorescence emission spectra of both the sample and the standard solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: The integrated fluorescence intensities (the area under the emission curve) of both the sample and the standard are calculated.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (τ_f)
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.
-
Sample Excitation: The sample is excited with short pulses of light at a high repetition rate.
-
Photon Detection: The detector registers the arrival time of the first emitted photon after each excitation pulse.
-
Histogram Generation: The time difference between the excitation pulse and the detected photon is measured for a large number of events. These time differences are collected into a histogram, which represents the fluorescence decay profile.
-
Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_f).
Visualization of Solvent Effects
The relationship between solvent properties and the spectral behavior of MGITC can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates how solvent polarity influences the energy levels of the dye, leading to the observed solvatochromic shifts.
Caption: Logical workflow of solvent effects on MGITC spectral properties.
Conclusion
The spectral properties of this compound are intrinsically linked to the polarity of its solvent environment. As demonstrated by the data for its parent compound, Malachite Green, an increase in solvent polarity leads to a stabilization of the excited state, resulting in a bathochromic (red) shift in the emission spectrum. Concurrently, non-radiative decay pathways become more prominent in more polar solvents, leading to a decrease in both the fluorescence quantum yield and lifetime. This comprehensive understanding of the solvatochromic behavior of MGITC, coupled with robust experimental protocols, is essential for researchers and professionals seeking to harness its full potential in a variety of scientific and drug development applications.
References
Malachite Green Isothiocyanate: A Technical Guide to its Application as a Non-Fluorescent Probe in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is an amine-reactive derivative of the triphenylmethane dye, malachite green. While the parent compound is known for its use as a dyestuff, MGITC has garnered significant interest in the scientific community as a versatile, non-fluorescent probe for biological imaging and quantification.[1] Its utility stems from its unique photophysical properties, primarily its ability to transition from a non-fluorescent to a highly fluorescent state upon binding to a target, a characteristic attributed to its molecular rotor mechanism.[1] This, combined with its capacity to act as a photosensitizer for applications like Chromophore-Assisted Laser Inactivation (CALI), makes MGITC a powerful tool in cellular and molecular biology.[2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of MGITC in biological imaging.
Core Principles: The Molecular Rotor Mechanism
The defining characteristic of malachite green and its derivatives as imaging probes is their behavior as molecular rotors. In aqueous solutions, the phenyl rings of the MGITC molecule can freely rotate. This rotational motion provides a non-radiative pathway for the decay of the excited state, effectively quenching fluorescence and rendering the molecule non-fluorescent.[1] The quantum yield of malachite green in aqueous solution is extremely low, on the order of 7.9 x 10⁻⁵.[1]
However, when MGITC binds to a target molecule, such as a protein or an aptamer, this rotational freedom is restricted.[1] This steric hindrance closes the non-radiative decay channel, forcing the excited state to decay via the emission of a photon, resulting in a significant increase in fluorescence.[1] This "light-up" property provides a high signal-to-noise ratio, as the background fluorescence from unbound probes is minimal.
Quantitative Data
The photophysical and binding properties of this compound are critical for its effective application. The following tables summarize key quantitative data for MGITC.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₄ClN₃O₄S | [4] |
| Molecular Weight | 486.0 g/mol | [4] |
| Absorption Maximum (λmax) | ~630 nm | [5][6] |
| Molar Absorptivity (ε) | 150,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (aqueous solution) | 7.9 x 10⁻⁵ (for Malachite Green) | [1] |
| Application | Parameter | Value | Reference |
| SERS Detection Limit | 10⁻¹⁶ M | [7][8] | |
| SERS Enhancement Factor | 7.9 x 10⁹ | [7][8][9] | |
| CALI - Optimal Dye:Antibody Ratio | 6-10 | [2][3] | |
| CALI - Effective Radical Distance | < 15 Å | [2][3] | |
| CALI - Radical Lifetime | 10⁻⁹ to 10⁻¹² s | [2][3] |
Experimental Protocols
Protocol 1: Conjugation of MGITC to Antibodies
This protocol describes the covalent labeling of antibodies with MGITC through the reaction of the isothiocyanate group with primary amines on the antibody.
Materials:
-
Purified antibody (1-2 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (MGITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
500 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.8
-
Gel filtration column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Antibody Preparation: Dialyze the antibody solution against 1X PBS, pH 7.4 to remove any amine-containing preservatives like sodium azide.
-
MGITC Stock Solution: Immediately before use, prepare a 20 mg/mL stock solution of MGITC in anhydrous DMSO.
-
Reaction Buffer Adjustment: Adjust the pH of the antibody solution to ~9.8 by adding the 500 mM NaHCO₃ buffer.
-
Labeling Reaction:
-
While gently stirring, add 5 µL aliquots of the MGITC stock solution to the antibody solution at 5-minute intervals.
-
Continue adding MGITC until a reagent-to-protein molar ratio of approximately 100 is reached.[3]
-
-
Incubation: Incubate the reaction mixture on ice for 4 hours, protected from light.[3]
-
Purification: Separate the labeled antibody from the unreacted MGITC using a gel filtration column equilibrated with the desired storage buffer.
-
Determination of Labeling Ratio:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 620 nm (for MGITC concentration).
-
Calculate the dye-to-protein ratio using the Beer-Lambert law and the known molar extinction coefficients of the antibody and MGITC (ε = 150,000 M⁻¹cm⁻¹ for MGITC).[3]
-
Protocol 2: Chromophore-Assisted Laser Inactivation (CALI) of a Target Protein
This protocol outlines the use of an MGITC-conjugated antibody to inactivate a specific protein within a cellular context.
Materials:
-
Cells expressing the target protein
-
MGITC-conjugated antibody specific to the target protein
-
Cell culture medium
-
Pulsed laser with an appropriate wavelength for MGITC excitation (~620 nm)[2]
-
Microscope equipped for live-cell imaging and laser irradiation
-
Assay to measure the function of the target protein
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.
-
Antibody Incubation: Incubate the cells with the MGITC-conjugated antibody in cell culture medium for a sufficient time to allow binding to the target protein. The optimal concentration and incubation time should be determined empirically.
-
Washing: Gently wash the cells with fresh medium to remove any unbound antibody-MGITC conjugate.
-
Laser Irradiation:
-
Identify the cells or subcellular region of interest using the microscope.
-
Irradiate the selected area with the pulsed laser at 620 nm.[2] The laser power and duration of irradiation will need to be optimized to achieve efficient inactivation without causing significant non-specific cell damage.
-
-
Functional Assay: Following irradiation, perform a functional assay to assess the activity of the target protein. Compare the results to non-irradiated control cells and cells treated with an irrelevant MGITC-conjugated antibody.
-
Data Analysis: Quantify the reduction in protein function in the irradiated cells compared to controls.
Visualizations
References
- 1. Malachite green - Wikipedia [en.wikipedia.org]
- 2. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. medium.com [medium.com]
- 5. medium.com [medium.com]
- 6. Photophysics of a protein-bound derivative of malachite green that sensitizes the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. researchgate.net [researchgate.net]
- 9. DOT Language | Graphviz [graphviz.org]
Unveiling the Amine-Reactive Properties of Malachite Green Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core amine-reactive properties of malachite green isothiocyanate (MGITC). It provides a comprehensive overview of its chemical characteristics, reaction mechanisms, and key applications in research and drug development, with a focus on its utility as a potent photosensitizer and a versatile labeling agent.
Core Principles of this compound
This compound is a derivative of the triphenylmethane dye, malachite green. The incorporation of a highly reactive isothiocyanate (-N=C=S) group transforms it into an amine-reactive probe. This functional group readily reacts with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues, to form a stable thiourea linkage.[1] This covalent conjugation is the foundation of its utility in labeling biomolecules.
While the parent malachite green molecule exhibits a strong absorption in the red region of the visible spectrum, it is essentially non-fluorescent in aqueous solutions, with a very low quantum yield.[2] This property makes MGITC particularly useful as a non-fluorescent photosensitizer and a chromophore for colorimetric and Raman-based detection methods.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₂₄H₂₄ClN₃O₄S | [3] |
| Molecular Weight | 485.98 g/mol | |
| CAS Number | 147492-82-8 | [1] |
| Maximum Absorption (λmax) | ~620-628 nm | [2] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ at ~620 nm | [4] |
| Fluorescence Quantum Yield (Φ) | Very low (malachite green: 7.9 x 10⁻⁵ in water) | [2] |
| Solubility | Soluble in DMSO, DMF, and acetonitrile | |
| Storage Conditions | Store at -20°C, protected from light and moisture | |
| Stability | Stable for at least one year under proper storage. Stock solutions in pure, dry DMSO, DMF, or ethanol should be stored at -20°C and protected from light.[5] The isothiocyanate group is susceptible to hydrolysis in aqueous solutions.[2] |
Amine-Reactive Chemistry
The isothiocyanate group of MGITC is an electrophile that undergoes nucleophilic attack by the deprotonated primary amino group of a biomolecule. The reaction is highly pH-dependent, with optimal labeling occurring under alkaline conditions (pH 9-10). At this pH, a significant proportion of primary amines are in their unprotonated, nucleophilic state. While both N-terminal α-amines and lysine ε-amines can react, the lower pKa of the N-terminal amine may allow for some degree of selective labeling at a slightly lower pH, although this is not a common strategy for MGITC. The general reaction mechanism is depicted below.
Reaction of MGITC with a primary amine to form a stable thiourea linkage.
Key Applications and Experimental Protocols
Chromophore-Assisted Laser Inactivation (CALI)
The primary and most powerful application of MGITC is in Chromophore-Assisted Laser Inactivation (CALI).[6] In this technique, an MGITC-labeled antibody or ligand is used to target a specific protein. Upon irradiation with a high-intensity laser at a wavelength corresponding to the absorption maximum of malachite green (~620 nm), the chromophore generates highly reactive and short-lived hydroxyl radicals. These radicals cause localized damage to the target protein, leading to its inactivation with high spatial and temporal resolution. This allows for the study of protein function in living cells and organisms without the need for genetic manipulation.
This protocol is adapted from established methods for labeling antibodies with MGITC.
Materials:
-
This compound (MGITC)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Protein (e.g., antibody) to be labeled
-
500 mM Sodium bicarbonate buffer (NaHCO₃), pH 9.8
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.3
Procedure:
-
Prepare MGITC Stock Solution: Dissolve MGITC in anhydrous DMSO to a final concentration of 20 mg/mL. This solution should be prepared fresh and protected from light.
-
Prepare Protein Solution: Dissolve the protein in 500 mM NaHCO₃ buffer (pH 9.8). The concentration will depend on the specific protein.
-
Labeling Reaction: While gently vortexing the protein solution, add small aliquots (e.g., 5 µL) of the MGITC stock solution at 5-minute intervals. Continue this process until a final reagent-to-protein molar ratio of approximately 100:1 is achieved.
-
Incubation: Incubate the reaction mixture on ice for 4 hours, protected from light.
-
Purification: Separate the MGITC-labeled protein from the free, unreacted dye using a desalting column equilibrated with PBS (pH 7.3). Some precipitation of the labeled protein may occur and should be removed by centrifugation prior to column chromatography.
-
Determination of Labeling Ratio: The degree of labeling can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~620 nm (for MGITC). Calculate the protein concentration using its molar extinction coefficient at 280 nm (correcting for the absorbance of MGITC at this wavelength if necessary). Calculate the MGITC concentration using a molar extinction coefficient of approximately 150,000 M⁻¹cm⁻¹ at ~620 nm. The optimal ratio for CALI is typically 6-10 dye molecules per antibody.
CALI using MGITC has been instrumental in dissecting signaling pathways. For instance, by conjugating MGITC to a single-chain antibody fragment (scFv) targeting the Epidermal Growth Factor Receptor (EGFR), researchers can specifically inactivate EGFR in a spatially and temporally controlled manner.[5] This allows for the investigation of the downstream consequences of EGFR inactivation at specific times or in specific subcellular locations, providing insights into the dynamics of EGFR-mediated signaling cascades, such as the Ras-Raf-MEK-ERK pathway.
Workflow for studying EGFR signaling using MGITC-based CALI.
Surface-Enhanced Raman Scattering (SERS)
The unique spectral properties of malachite green make MGITC an excellent reporter molecule for Surface-Enhanced Raman Scattering (SERS). When MGITC is in close proximity to a plasmonic nanostructured surface (typically gold or silver), its Raman signal is dramatically amplified.[7] This allows for the ultra-sensitive detection of molecules. MGITC can be conjugated to antibodies or other targeting moieties to create SERS probes for specific analytes.[5]
This protocol provides a general framework for SERS-based detection.
Materials:
-
MGITC-labeled probe (e.g., antibody)
-
SERS substrate (e.g., gold nanoparticles, nanoporous gold)[7]
-
Sample containing the target analyte
-
Raman spectrometer with an appropriate laser excitation source (e.g., 633 nm or 785 nm)[5]
Procedure:
-
Probe-Analyte Binding: Incubate the MGITC-labeled probe with the sample to allow for binding to the target analyte.
-
Introduction to SERS Substrate: Introduce the probe-analyte complex to the SERS substrate. This may involve simple mixing or a more controlled deposition method.
-
SERS Measurement: Acquire the Raman spectrum of the sample on the SERS substrate using the Raman spectrometer. The characteristic peaks of malachite green will indicate the presence of the probe, and thus the analyte.
-
Data Analysis: The intensity of the SERS signal can be correlated with the concentration of the analyte. A calibration curve using known concentrations of the analyte should be generated for quantitative analysis.
Role in Drug Development
While not a therapeutic agent itself, MGITC serves as a valuable tool in the drug discovery and development pipeline.
-
Target Validation: CALI, enabled by MGITC, is a powerful method for validating the role of a specific protein in a disease pathway. By selectively inactivating a potential drug target and observing the cellular or physiological outcome, researchers can gain confidence in the target's relevance before investing in extensive drug discovery campaigns.
-
High-Throughput Screening (HTS): The principles of SERS and fluorescence polarization can be adapted for HTS assays. MGITC-labeled probes can be used to develop binding assays to screen large compound libraries for molecules that inhibit or enhance a particular protein-protein or protein-ligand interaction.
-
Preclinical Imaging: MGITC's strong absorbance in the near-infrared (NIR) window makes it suitable for in vivo imaging applications.[5] When conjugated to targeting moieties and nanoparticles, it can be used for preclinical imaging to study drug distribution and target engagement in animal models.[5]
Workflow illustrating the applications of MGITC in the drug development process.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its robust amine-reactive chemistry allows for the stable conjugation to a wide range of biomolecules. While its primary application lies in the precise spatiotemporal control of protein function through Chromophore-Assisted Laser Inactivation, its utility extends to ultra-sensitive detection methods such as SERS. A thorough understanding of its properties and reaction mechanisms is crucial for its effective implementation in elucidating complex biological processes and accelerating the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Malachite green - Wikipedia [en.wikipedia.org]
- 3. This compound | C24H24ClN3O4S | CID 25195446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Malachite green-isothiocyanate-polyethylene glycol-gold nanoparticles conjugated with scFv anti-EGFR B10 antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective destruction of protein function by chromophore-assisted laser inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: Malachite Green Isothiocyanate for Chromophore-Assisted Laser Inactivation (CALI)
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Malachite Green Isothiocyanate in CALI
Chromophore-Assisted Laser Inactivation (CALI) is a powerful technique that offers precise spatiotemporal control over protein function. At the heart of this method is the strategic use of a photosensitizer that, upon light excitation, triggers a cascade of events leading to the inactivation of a target protein. This compound (MGITC) has emerged as a classic and effective chromophore for this purpose.
The fundamental mechanism of MGITC-based CALI is not driven by heat, but rather by a photochemical process. When MGITC, conjugated to a targeting moiety like an antibody, is irradiated with a laser at a wavelength corresponding to its absorption maximum (approximately 620-630 nm), it generates highly reactive and short-lived hydroxyl radicals.[1] These radicals are potent hydrogen abstractors and are the primary agents of protein inactivation.[1]
A key feature that imparts high spatial resolution to CALI is the extremely short lifetime and diffusion radius of these hydroxyl radicals. The effective radius of action is estimated to be within 15 Å, with no significant damage occurring beyond 34 Å.[1] This ensures that only the protein in immediate proximity to the MGITC molecule is inactivated, leaving neighboring proteins and cellular structures unaffected.
Quantitative Data for MGITC-Based CALI
The successful implementation of CALI is dependent on the careful optimization of several key parameters. The following tables summarize quantitative data gathered from various studies employing malachite green and related chromophores in CALI experiments.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molar Absorptivity (ε) | ~150,000 M⁻¹cm⁻¹ at ~620 nm | [2] |
| Optimal Dye-to-Antibody Ratio | 6-10 dyes per antibody | [2] |
| Effective Damage Radius | ~15 Å (half-maximal) | [1] |
Table 2: Laser Parameters for CALI
| Laser Type | Wavelength (nm) | Power/Energy | Pulse Duration | Application | Reference |
| Pulsed Nd:YAG (frequency-doubled) | 630 | 100 mJ/pulse, 10 Hz | 10 ns | Inactivation of β-galactosidase | [3] |
| Not Specified | 620 | 200 MW/cm² | 10 ns | General protein inactivation | |
| Mercury Lamp (for comparison with Fluorescein) | N/A | 55 μW (total power) | Continuous Wave | Inactivation with Fab fragments | [3] |
Table 3: Experimental Conditions and Inactivation Efficiency
| Target Protein | Inactivation Efficiency | Targeting Method | Cell/System Type | Reference |
| β-galactosidase | 93% | Dye-labeled antibody | In solution | |
| CRMP1/CRMP2 | Arrested neurite outgrowth | Micro-CALI with specific antibodies | Chick dorsal root ganglion neurons | [4] |
| Fasciclin I | Disrupted axon adhesion | Laser inactivation | Grasshopper pioneer neurons |
Experimental Protocols
Protocol for Labeling Antibodies with this compound
This protocol is adapted from established methods for conjugating MGITC to antibodies.
Materials:
-
Monoclonal or polyclonal antibody specific to the target protein (ensure it is a non-function-blocking antibody).
-
This compound (MGITC).
-
Dimethyl sulfoxide (DMSO).
-
500 mM Sodium Bicarbonate (NaHCO₃), pH 9.8.
-
150 mM NaCl / 50 mM Sodium Phosphate (NaPi), pH 7.3.
-
Desalting column (e.g., Sephadex G-25).
-
Spectrophotometer.
Procedure:
-
Prepare MGITC Stock Solution: Dissolve MGITC in DMSO to a final concentration of 20 mg/mL.[2]
-
Prepare Antibody Solution: Dialyze the antibody against 500 mM NaHCO₃ (pH 9.8). Adjust the antibody concentration to approximately 600 µg/mL.
-
Labeling Reaction:
-
Purification of Labeled Antibody:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Separate the MGITC-labeled antibody from the free, unconjugated dye by passing the supernatant through a desalting column pre-equilibrated with 150 mM NaCl / 50 mM NaPi, pH 7.3.[2]
-
-
Determine Degree of Labeling:
-
Measure the absorbance of the purified, labeled antibody at 280 nm (for protein concentration) and ~620 nm (for MGITC concentration).
-
Calculate the molar concentrations of the antibody and MGITC using their respective extinction coefficients. The molar absorptivity of malachite green is approximately 150,000 M⁻¹cm⁻¹.[2]
-
The optimal degree of labeling is typically between 6 and 10 dye molecules per antibody.[2]
-
Protocol for Microinjection and CALI in Cultured Neurons
This protocol provides a general framework for performing micro-CALI in a cellular context, such as cultured neurons.
Materials:
-
Cultured cells (e.g., dorsal root ganglion neurons) on a suitable substrate.
-
MGITC-labeled antibody.
-
Microinjection setup (micromanipulator, microinjector, and glass micropipettes).
-
Inverted microscope equipped for fluorescence and brightfield imaging.
-
Pulsed laser system tunable to ~620-630 nm, coupled to the microscope.
-
Appropriate filters and optics for directing and focusing the laser beam.
Procedure:
-
Cell Preparation: Plate and culture cells to the desired stage of development.
-
Microinjection:
-
Load the MGITC-labeled antibody into a glass micropipette.
-
Using a microinjector, carefully inject the antibody into the cytoplasm of the target cells.
-
Allow the cells to recover for a period to allow for antibody diffusion and binding to the target protein.
-
-
Laser Irradiation:
-
Identify the target cell and the specific subcellular region of interest (e.g., the growth cone).
-
Focus the laser beam to a small spot within the region of interest.
-
Deliver a series of laser pulses with optimized power and duration to irradiate the MGITC.
-
-
Assessment of Protein Inactivation:
-
Monitor the cellular response in real-time or at fixed time points after irradiation. This can involve observing changes in cell morphology, motility, or specific signaling events.
-
For quantitative analysis, cell lysates can be prepared for biochemical assays (e.g., Western blotting to assess post-translational modifications or enzyme activity assays if applicable).[5][6][7][8]
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways in Axon Guidance
CALI using MGITC has been instrumental in dissecting the roles of specific proteins in complex signaling networks, such as those governing axon guidance. The following diagrams illustrate key pathways where CALI has provided valuable insights.
Caption: General workflow of Chromophore-Assisted Laser Inactivation (CALI) using MGITC.
Caption: Simplified Semaphorin 3A signaling pathway leading to growth cone collapse.
Caption: Key components of the Reelin signaling pathway involved in neuronal migration.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical micro-CALI experiment aimed at studying protein function in a specific subcellular compartment.
Caption: Step-by-step experimental workflow for a micro-CALI experiment.
References
- 1. Chromophore-assisted laser inactivation of proteins is mediated by the photogeneration of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semaphorins and their Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Localized role of CRMP1 and CRMP2 in neurite outgrowth and growth cone steering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specimen Inactivation Methods for ProteomicsComparisons of Irradiation, Chemical, and Heat Treatments on Downstream Serum Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of protein synthesis inhibition and recovery in CRM107 immunotoxin-treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Malachite Green Isothiocyanate in Surface-Enhanced Raman Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of malachite green isothiocyanate (MGITC) as a potent molecular probe in Surface-Enhanced Raman Spectroscopy (SERS). MGITC's unique chemical structure and strong affinity for plasmonic metal surfaces make it an exceptional candidate for generating highly enhanced and reproducible SERS signals, enabling ultra-sensitive detection in various analytical and biomedical contexts.
Introduction to SERS and this compound
Surface-Enhanced Raman Spectroscopy is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces. This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level.[1][2] The enhancement effect arises from two primary mechanisms: an electromagnetic enhancement due to the localized surface plasmon resonance (LSPR) of the metallic nanostructures, and a chemical enhancement resulting from charge transfer between the analyte and the substrate.[3][4]
Malachite green (MG) is a triphenylmethane dye that has been widely used in various industries.[3] Its derivative, this compound (MGITC), incorporates an isothiocyanate (-N=C=S) functional group. This group serves as a strong anchoring moiety, forming a stable covalent bond with noble metal surfaces like gold and silver.[4][5] This robust interaction is a key factor in the superior SERS performance of MGITC compared to its parent molecule, malachite green.[4]
Core Principles of MGITC in SERS
The utility of MGITC in SERS is underpinned by several key principles that contribute to its exceptional signal enhancement and stability.
The Role of the Isothiocyanate Anchoring Group
The isothiocyanate group is crucial for the effective use of MGITC in SERS. It readily reacts with the surface of plasmonic nanoparticles, forming a strong and stable thiourea linkage. This covalent attachment ensures that the MGITC molecules are held firmly within the areas of maximum electromagnetic field enhancement, known as "hot spots," which are typically located in the junctions between nanoparticles or on sharp surface features.[4]
This strong binding has been shown to lead to significantly higher SERS signal intensities for MGITC compared to malachite green (MG), which lacks this specific anchoring group. Studies have reported that the SERS enhancement for MGITC can be approximately 200-fold higher than that for MG under similar experimental conditions.[4] This is attributed to a more efficient chemical enhancement mechanism facilitated by the strong electronic coupling between the MGITC molecule and the metal substrate.[4]
Electromagnetic and Chemical Enhancement Mechanisms
The overall SERS enhancement observed for MGITC is a synergistic combination of electromagnetic and chemical effects.
-
Electromagnetic Enhancement: This is the dominant contribution to the SERS signal. When the plasmonic substrate is illuminated with a laser, the collective oscillation of conduction electrons on the metal surface creates a highly localized and intense electromagnetic field. Molecules situated within this field experience a much stronger excitation, leading to a dramatic increase in their Raman scattering cross-section. The magnitude of this enhancement is highly dependent on the size, shape, and aggregation state of the nanoparticles.[3]
-
Chemical Enhancement: This mechanism involves a charge-transfer interaction between the adsorbed MGITC molecule and the metallic surface. The isothiocyanate group facilitates this process by creating a conductive bridge for electrons to move between the molecule's electronic orbitals and the metal's Fermi level. This transient charge transfer alters the polarizability of the molecule, further enhancing the intensity of its Raman vibrational modes.[4] The pH-dependent studies have revealed that the surface structure of MGITC is irreversibly stabilized in its π-conjugated form when adsorbed on gold, indicating strong electronic coupling.[4]
Quantitative Data Summary
The performance of MGITC as a SERS reporter has been quantified across various studies, demonstrating its potential for highly sensitive detection.
| SERS Substrate | Analyte | Enhancement Factor (EF) | Limit of Detection (LOD) | Laser Wavelength (nm) | Reference |
| Nanoporous Gold | MGITC | 7.9 × 10⁹ | 10⁻¹⁶ M | 785 | [3][6][7] |
| Gold Nanopopcorn | MGITC | - | 10⁻⁸ M | 632.8 | [8] |
| Ag-Deposited TiO₂ | Malachite Green | 3.49 × 10¹¹ | 4.47 × 10⁻¹⁶ M | - | [9][10] |
| Graphene Wrapped Ag Array | Malachite Green | 3.9 × 10⁸ | 2.7 × 10⁻¹¹ M | - | [11] |
| Colloidal Gold Nanocrystals | MGITC | ~200x higher than MG | - | 785 | [4] |
Experimental Protocols
This section provides a generalized methodology for a typical SERS experiment involving MGITC. Specific parameters may need to be optimized based on the SERS substrate and instrumentation used.
Preparation of MGITC Solutions
-
Stock Solution: Prepare a stock solution of MGITC (e.g., 1 mM) by dissolving the powdered dye in a suitable solvent such as deionized water or dimethyl sulfoxide (DMSO).[3][12]
-
Serial Dilutions: Perform serial dilutions of the stock solution using deionized water to obtain a range of working concentrations for analysis (e.g., from 10⁻¹⁰ M to 10⁻¹⁷ M).[3]
Incubation with SERS Substrate
-
Substrate Immersion: Immerse the SERS-active substrate (e.g., nanoporous gold film, colloidal nanoparticle solution) into the MGITC solution.[3]
-
Incubation Time: Allow the substrate to incubate in the solution for a specific period (e.g., 30 minutes to 2 hours) to ensure sufficient adsorption of MGITC molecules onto the surface.[3][12]
-
Rinsing and Drying: After incubation, carefully remove the substrate from the solution. For solid substrates, gently rinse with deionized water to remove any unbound molecules and then allow it to air dry.[3] For colloidal solutions, centrifugation can be used to separate the functionalized nanoparticles from the supernatant containing excess dye.[12]
SERS Measurement
-
Instrumentation: Utilize a Raman microscope equipped with a suitable laser excitation source (e.g., 633 nm or 785 nm).[3][4]
-
Measurement Parameters:
-
Laser Wavelength: Choose a wavelength that is appropriate for the plasmon resonance of the SERS substrate and avoids fluorescence from the analyte. 785 nm is a common choice for gold-based substrates.[3]
-
Laser Power: Use a low laser power (e.g., 0.5% to 10%) to prevent photo-bleaching or damage to the sample.[3][8]
-
Acquisition Time: Set an appropriate acquisition time (e.g., 1 to 20 seconds) to achieve a good signal-to-noise ratio.[3][4]
-
Objective: Use a suitable objective lens (e.g., 20x or 50x) to focus the laser onto the sample.[3]
-
-
Data Acquisition: Collect the SERS spectra from multiple random spots on the substrate to ensure reproducibility.[13]
Visualizing Workflows and Principles
Experimental Workflow for SERS Detection of MGITC
Caption: Workflow for SERS-based detection using MGITC.
SERS Enhancement Mechanism for MGITC
Caption: Key mechanisms contributing to SERS enhancement of MGITC.
Logical Relationship of MGITC Properties for SERS
Caption: Properties of MGITC leading to its effectiveness in SERS.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasensitive Detection of this compound Using Nanoporous Gold as SERS Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anchoring Molecular Chromophores to Colloidal Gold Nanocrystals: Surface-Enhanced Raman Evidence for Strong Electronic Coupling and Irreversible Structural Locking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of SERS-active core–satellite nanoparticles using heterobifunctional PEG linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasensitive Detection of this compound Using Nanoporous Gold as SERS Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recyclable Ag-Deposited TiO2 SERS Substrate for Ultrasensitive Malachite Green Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate SERS detection of malachite green in aquatic products on basis of graphene wrapped flexible sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Unlocking Spatiotemporal Control in Cellular Biology: A Technical Guide to Malachite Green Isothiocyanate
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the photophysical properties and applications of malachite green isothiocyanate (MGITC). This whitepaper details the dye's quantum yield and extinction coefficient, providing in-depth experimental protocols and visualizing its primary application in Chromophore-Assisted Laser Inactivation (CALI).
This compound (MGITC) is a pivotal tool in advanced biological research, offering a unique method for the targeted inactivation of proteins with high spatial and temporal resolution. As an amine-reactive derivative of the triphenylmethane dye, malachite green, MGITC can be covalently conjugated to antibodies and other biomolecules. This allows for its precise delivery to specific cellular sites. This guide provides a deep dive into the core photophysical properties of MGITC and its application in the powerful technique of Chromophore-Assisted Laser Inactivation (CALI).
Core Photophysical Properties of this compound
The utility of MGITC in biological applications is defined by its distinct absorbance and fluorescence characteristics. While it strongly absorbs light in the red region of the spectrum, it is considered essentially non-fluorescent in aqueous environments. This low quantum yield is a critical feature, as its primary mechanism of action is not fluorescence but the generation of reactive oxygen species upon photoexcitation.
| Property | Value | Wavelength (nm) | Solvent/Condition |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | 620 | Protein-conjugated |
| 148,900 M⁻¹cm⁻¹ | 616.5 | Water | |
| Quantum Yield (Φ) | ~7.9 x 10⁻⁵ | - | Aqueous Solution (for Malachite Green) |
| Described as "non-fluorescent" | - | Aqueous Solution (for MGITC)[1][2] | |
| Absorption Maximum (λ_max_) | ~630 nm | - | General |
Table 1: Key photophysical data for malachite green and its isothiocyanate derivative.
The Principle of "Non-Fluorescence" and Photosensitization
Malachite green and its derivatives are classic examples of molecules whose fluorescence is highly dependent on their environment. In solution, the phenyl rings of the molecule are free to rotate. This rotational freedom provides a rapid, non-radiative pathway for the dissipation of energy from the excited state, leading to an extremely low fluorescence quantum yield.[3] However, when this rotation is restricted, for example, by binding to a protein or aggregation, the non-radiative decay pathway is inhibited, and the molecule can become fluorescent.
Crucially for its application in CALI, the absorbed light energy that is not emitted as fluorescence can be transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. It is this photosensitizing action that is harnessed to inactivate nearby molecules.
Experimental Protocols
Determining the Molar Extinction Coefficient of this compound
A precise molar extinction coefficient is fundamental for accurately calculating the concentration of the dye and the degree of labeling of conjugates.
Objective: To determine the molar extinction coefficient (ε) of MGITC in a specific solvent.
Materials:
-
This compound (MGITC)
-
High-purity solvent (e.g., dimethyl sulfoxide or water)
-
Analytical balance
-
Volumetric flasks
-
UV-Vis spectrophotometer
-
Cuvettes with a 1 cm path length
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of MGITC powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a concentrated stock solution.
-
Serial Dilutions: Perform a series of precise dilutions of the stock solution to create a set of standards with decreasing concentrations.
-
Spectrophotometric Measurement: For each dilution, measure the absorbance spectrum from approximately 400 nm to 800 nm using the spectrophotometer. Record the absorbance value at the wavelength of maximum absorbance (λ_max_), which should be around 630 nm.
-
Beer-Lambert Law Plot: Plot the absorbance at λ_max_ (on the y-axis) against the concentration of the dilutions (on the x-axis).
-
Calculate Extinction Coefficient: The data should yield a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) is the slope of this line.
Protein Labeling with this compound
The isothiocyanate group of MGITC reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable thiourea linkage.
Objective: To covalently conjugate MGITC to a protein of interest (e.g., an antibody).
Materials:
-
Purified protein solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare Dye Stock Solution: Immediately before use, dissolve MGITC in DMSO to a concentration of 10-20 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, add a calculated amount of the MGITC stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for optimization.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice, protected from light.
-
Purification: Separate the MGITC-protein conjugate from the unreacted free dye using a size-exclusion chromatography column equilibrated with the desired storage buffer. The first colored fraction to elute contains the labeled protein.
Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Objective: To calculate the DOL of the MGITC-protein conjugate.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λ_max_ of MGITC (~630 nm, A_max_).
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF)] / ε_protein_
-
ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
-
CF is a correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max_ of dye).
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_max_ / ε_dye_
-
ε_dye_ is the molar extinction coefficient of MGITC at its λ_max_ (e.g., 150,000 M⁻¹cm⁻¹).
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Chromophore-Assisted Laser Inactivation (CALI) Workflow
CALI is a powerful technique that uses MGITC to inactivate specific proteins in living cells with high precision, allowing for the study of their function in real-time. The workflow involves targeting the photosensitizer to a protein of interest and then using a focused laser beam to trigger localized damage.
Caption: Workflow for Chromophore-Assisted Laser Inactivation (CALI).
Detailed CALI Experimental Protocol
Objective: To inactivate a target protein within a specific subcellular region of a living cell.
Materials:
-
MGITC-antibody conjugate
-
Cell culture system
-
Microscope equipped with a pulsed laser (e.g., nitrogen-pumped dye laser) tuned to ~630 nm and micromanipulators for microinjection.
-
Assay to measure the function of the target protein.
Procedure:
-
Introduction of the Conjugate: Microinject the MGITC-antibody conjugate into the cytoplasm of the target cells. Allow time for the conjugate to diffuse and bind to the target protein.
-
Cell Imaging: Identify a cell with the appropriate conjugate concentration and locate the subcellular region of interest.
-
Laser Irradiation: Deliver focused laser pulses to the targeted region. The laser power and number of pulses must be optimized to ensure specific inactivation without causing widespread cellular damage.
-
Functional Assay: Immediately following irradiation, perform a functional assay to assess the activity of the target protein.
-
Control Experiments:
-
No Laser Control: Analyze cells that were injected with the conjugate but not irradiated to control for any effects of the conjugate itself.
-
No Conjugate Control: Irradiate cells that were not injected with the conjugate to control for non-specific damage from the laser.
-
Irrelevant Antibody Control: Inject cells with MGITC conjugated to a non-specific antibody to ensure the inactivation is dependent on specific targeting.
-
The logical relationship between the components of a successful CALI experiment highlights the importance of controls to validate the specificity of the observed effects.
Caption: Logical controls for a CALI experiment.
Conclusion
This compound is a powerful reagent for researchers seeking to dissect complex biological processes. Its unique photophysical properties—strong absorption and negligible fluorescence—make it an ideal photosensitizer for applications like Chromophore-Assisted Laser Inactivation. By understanding its core characteristics and employing rigorous experimental design, scientists can leverage MGITC to achieve precise spatiotemporal control over protein function, opening new avenues for discovery in cell biology and drug development.
References
An In-depth Technical Guide to the Safety and Handling of Malachite Green Isothiocyanate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is an amine-reactive derivative of the triarylmethane dye, malachite green. It is utilized in biomedical research as a non-fluorescent photosensitizer and an amine-reactive probe for labeling proteins and other biomolecules.[1][2] Its utility in techniques such as Chromophore-Assisted Laser Inactivation (CALI) makes it a valuable tool in functional genomics and proteomics.[1] However, the toxicological profile of the parent compound, malachite green, necessitates stringent safety and handling precautions. This guide provides a comprehensive overview of the known hazards and recommended safety protocols for handling MGITC in its powder form.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, the classification for malachite green serves as a critical reference. The isothiocyanate group may add respiratory and skin sensitization hazards.
GHS Classification (based on Malachite Green):
-
Hazardous to the Aquatic Environment, Acute Toxicity: Category 1
-
Hazardous to the Aquatic Environment, Chronic Toxicity: Category 1
GHS Label Elements (Anticipated for MGITC):
-
Pictograms:
-
Health Hazard
-
Corrosion
-
Exclamation Mark
-
Environment
-
-
Signal Word: Danger[3]
Hazard Statements (H-Statements) (based on Malachite Green):
-
H318: Causes serious eye damage.[5]
-
H361: Suspected of damaging fertility or the unborn child.[4][5]
-
H410: Very toxic to aquatic life with long lasting effects.[5]
Potential Additional Hazards from Isothiocyanate Group:
-
May cause skin and respiratory sensitization.
-
Reacts with acids to release toxic gases.
Toxicological and Physical Properties
Quantitative toxicological data for this compound is not available. The data presented below is for malachite green and its common salts.
Table 1: Toxicological Data for Malachite Green and its Salts
| Parameter | Value | Species | Compound | Reference |
| LD50 (Oral) | 275 mg/kg | Rat | Malachite Green Oxalate | [6] |
| LD50 (Oral) | 50 mg/kg | Mouse | Malachite Green Oxalate | [6] |
Malachite green has been reported to cause carcinogenesis, mutagenesis, chromosomal fractures, teratogenicity, and respiratory toxicity.[7]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄ClN₃O₄S | [8] |
| Molecular Weight | 486.0 g/mol | [8] |
Handling and Storage
Engineering Controls
-
Work with this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[9]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][10]
Personal Protective Equipment (PPE)
A mandatory PPE workflow should be followed when handling this compound.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid the formation of dust and aerosols.[9]
-
Do not breathe dust.
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[3][11]
Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep the container tightly closed.[5]
-
Store locked up.[3]
-
Protect from light.[12] A recommended storage temperature is in a freezer (-5 to -30°C).[12]
Accidental Release and First Aid Measures
Spill Procedures
In the event of a spill, follow a structured cleanup protocol.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Restrict access and ensure adequate ventilation (if safe to do so).
-
Don PPE: Put on a lab coat, chemical-resistant gloves (nitrile), safety goggles, and a respirator with a particulate filter.
-
Contain the Spill: Gently cover the spilled powder with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial covering.
-
Collect the Material: Carefully sweep the covered powder into a designated, labeled container for hazardous waste. Use non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a wet cloth or paper towels, followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Dispose of Waste: Seal the hazardous waste container and dispose of it according to institutional and local regulations.
-
Post-Cleanup: Remove PPE carefully to avoid self-contamination. Wash hands and any exposed skin thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash skin immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Stability and Reactivity
-
Chemical Stability: Stable under normal storage conditions.[3]
-
Incompatible Materials: Strong oxidizing agents and acids.[3][11]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3] Contact with acids may liberate toxic gases.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the material to enter drains or the environment.[3]
References
- 1. interchim.fr [interchim.fr]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. biognost.com [biognost.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Toxicological effects of malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C24H24ClN3O4S | CID 25195446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. targetmol.com [targetmol.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. pro-lab.co.uk [pro-lab.co.uk]
- 12. This compound 10 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Malachite Green Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is an amine-reactive derivative of the malachite green dye. It forms a stable covalent thiourea bond with primary amines, such as the lysine residues and the N-terminus of antibodies and other proteins. This labeling technique is valuable for a variety of applications where the specific spectral properties of malachite green are advantageous. Malachite green is a non-fluorescent photosensitizer that exhibits a strong absorbance at long wavelengths, typically around 630 nm. This characteristic makes MGITC-labeled antibodies useful as photosensitizers in applications like Chromophore-Assisted Laser Inactivation (CALI), where localized photoactivation can inactivate a target protein with high spatial and temporal resolution.
This document provides a detailed protocol for the conjugation of this compound to antibodies, including methods for purification and characterization of the resulting conjugate.
Principle of the Reaction
The isothiocyanate group (-N=C=S) of MGITC reacts with the primary amine groups (-NH₂) on the antibody, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction, known as a nucleophilic addition, results in the formation of a stable thiourea linkage. The reaction is typically carried out under alkaline conditions (pH 9.0-9.8) to ensure that the amine groups on the antibody are deprotonated and thus more nucleophilic.
Materials and Reagents
-
Purified antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
-
This compound (MGITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5 (prepare fresh)
-
Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes and tips
-
Rotator or shaker
Experimental Protocols
Preparation of Reagents
-
Antibody Solution:
-
The antibody should be at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing amines (like Tris) or stabilizers (like BSA), it must be dialyzed against PBS prior to labeling.
-
-
MGITC Stock Solution:
-
Immediately before use, prepare a 10 mg/mL stock solution of MGITC in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution. MGITC is susceptible to hydrolysis, so the stock solution should be prepared fresh and protected from moisture.
-
Antibody Labeling Procedure
The optimal molar ratio of MGITC to antibody can vary depending on the antibody and the desired degree of labeling. A starting point of a 10-20 fold molar excess of dye to protein is recommended. However, some protocols suggest a much higher ratio of up to 100-fold. It is advisable to perform a pilot experiment with different molar ratios to determine the optimal condition for your specific application.
-
Reaction Setup:
-
Place the antibody solution in a microcentrifuge tube.
-
While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the MGITC stock solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Alternatively, for a potentially more controlled reaction, incubate for 4 hours on ice.
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a final concentration of 50 mM hydroxylamine or Tris buffer to quench the unreacted isothiocyanate groups. Incubate for an additional 30 minutes at room temperature.
-
Purification of the Labeled Antibody
It is crucial to remove the unreacted MGITC from the labeled antibody. Gel filtration chromatography is a common and effective method for this separation.
-
Column Equilibration:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4. The column size should be appropriate for the volume of the labeling reaction.
-
-
Sample Loading and Elution:
-
Carefully load the reaction mixture onto the top of the equilibrated column.
-
Elute the conjugate with PBS. The labeled antibody will elute in the void volume, while the smaller, unreacted dye molecules will be retained by the resin and elute later.
-
-
Fraction Collection:
-
Collect fractions and monitor the elution of the labeled antibody by measuring the absorbance at 280 nm (for protein) and ~630 nm (for malachite green). The first colored fractions to elute will contain the purified conjugate.
-
-
Pooling and Concentration:
-
Pool the fractions containing the labeled antibody.
-
If necessary, concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cut-off for your antibody.
-
Characterization of the Labeled Antibody
Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule, must be determined to ensure reproducibility and to understand the properties of the conjugate. The DOL can be calculated using spectrophotometric measurements.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified MGITC-antibody conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of malachite green (~630 nm, A_max).
-
-
DOL Calculation Formula:
The concentration of the antibody and the dye can be calculated using the Beer-Lambert law (A = εcl), and from these values, the DOL can be determined.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the maximum absorption wavelength of MGITC (~630 nm).
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of MGITC at its A_max. This value has been reported to be approximately 150,000 M⁻¹cm⁻¹.
-
CF: Correction factor for the absorbance of MGITC at 280 nm (A₂₈₀ of dye / A_max of dye).
Important Note on the Correction Factor (CF): A specific, published correction factor for this compound at 280 nm could not be definitively identified in the literature. For accurate DOL calculation, it is highly recommended that the user determines this value experimentally by measuring the absorbance of a known concentration of free MGITC at 280 nm and its A_max. For reference, the correction factor for a similar isothiocyanate dye, FITC, is approximately 0.3-0.35.
-
Data Presentation
The following tables summarize the key quantitative data for the antibody labeling reaction.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Maximum Absorbance (λ_max) | ~630 nm | |
| Molar Extinction Coefficient (ε_dye) | ~150,000 M⁻¹cm⁻¹ |
Table 2: Example Calculation of Degree of Labeling (DOL)
| Parameter | Measured/Known Value |
| A₂₈₀ of Conjugate | User-determined |
| A_max of Conjugate | User-determined |
| ε_protein (IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_dye (MGITC) | 150,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) | User-determined |
| Calculated Protein Concentration (M) | Calculated |
| Calculated Dye Concentration (M) | Calculated |
| Degree of Labeling (DOL) | Calculated |
Mandatory Visualization
Application Notes and Protocols: A Step-by-Step Guide to Protein Conjugation with Malachite Green Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of proteins with malachite green isothiocyanate (MGITC). Malachite green, a triphenylmethane dye, can be chemically linked to proteins through its isothiocyanate derivative. This process is valuable for a range of applications, including the development of targeted photosensitizers and probes for studying protein localization and function.
The isothiocyanate group of MGITC reacts with primary amine groups on the protein, such as the N-terminus and the side chain of lysine residues, to form a stable thiourea bond.[1][2] This covalent linkage ensures the stable association of the dye with the protein of interest.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound (MGITC) | Any reputable | Varies |
| Protein of Interest | User-provided | N/A |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | S6014 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Sodium Phosphate (NaPi) buffer | User-prepared | N/A |
| Desalting Column (e.g., Sephadex G-25) | GE Healthcare | 17-0851-01 |
Protein Preparation
Prior to conjugation, it is crucial to prepare the protein in a suitable buffer. The buffer should be free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with MGITC.
Protocol:
-
Dissolve or dialyze the protein of interest into a 0.1 M sodium bicarbonate buffer, pH 9.0-9.5.[3] The alkaline pH is necessary to deprotonate the primary amine groups on the protein, making them reactive towards the isothiocyanate group of MGITC.[4][5]
-
Adjust the protein concentration to 5-10 mg/mL for optimal conjugation efficiency.[3]
This compound (MGITC) Solution Preparation
Protocol:
-
Prepare a stock solution of MGITC at a concentration of 20 mg/mL in anhydrous dimethyl sulfoxide (DMSO).[6]
-
It is recommended to prepare this solution fresh before each conjugation reaction to avoid degradation of the reactive isothiocyanate group.
Protein Conjugation Reaction
The following protocol outlines the steps for the covalent attachment of MGITC to the protein.
Protocol:
-
While gently stirring the protein solution, add small aliquots of the MGITC stock solution at 5-minute intervals.[6] The goal is to achieve a final molar ratio of MGITC to protein of approximately 100:1.[6] The optimal ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture on ice for 4 hours with continuous gentle stirring.[6] The low temperature helps to minimize protein denaturation while allowing the conjugation reaction to proceed.
Experimental workflow for protein conjugation with this compound.
Purification of the Protein-MGITC Conjugate
After the conjugation reaction, it is essential to remove any unreacted, free MGITC from the protein-conjugate.
Protocol:
-
Centrifuge the reaction mixture to pellet any precipitated protein.[6]
-
Carefully collect the supernatant containing the soluble conjugate.
-
Apply the supernatant to a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer, such as 150 mM NaCl in 50 mM sodium phosphate, pH 7.3.[6]
-
Elute the protein-MGITC conjugate from the column according to the manufacturer's instructions. The larger protein conjugate will elute first, while the smaller, unconjugated dye will be retarded.[3]
Characterization of the Conjugate
To determine the efficiency of the conjugation reaction, the degree of labeling (DOL), which represents the average number of dye molecules per protein molecule, should be calculated.
Protocol:
-
Measure the absorbance of the purified protein-MGITC conjugate solution at 280 nm (for protein) and 620 nm (for malachite green) using a spectrophotometer.
-
Calculate the protein concentration using the Beer-Lambert law and the known extinction coefficient of the protein at 280 nm. A correction factor for the absorbance of MGITC at 280 nm may be necessary.
-
Calculate the concentration of malachite green using the Beer-Lambert law with a molar absorptivity (ε) of 150,000 M⁻¹cm⁻¹ at 620 nm for malachite green.[6][7]
-
The Degree of Labeling (DOL) is calculated as the molar ratio of the dye to the protein.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Absorptivity of MGITC | 150,000 M⁻¹cm⁻¹ at 620 nm | [6][7] |
| Recommended Molar Ratio (Dye:Protein) | 100:1 | [6] |
| Optimal Dye:Antibody Ratio for CALI | 6-10 dyes per antibody | [6] |
Signaling Pathway and Mechanism
The chemical reaction underlying the conjugation process is the formation of a thiourea bond between the isothiocyanate group of MGITC and a primary amine on the protein.
Reaction mechanism of protein conjugation with this compound.
Applications
One notable application of malachite green-conjugated proteins is in Chromophore-Assisted Laser Inactivation (CALI).[6][7] In CALI, a protein of interest is labeled with a chromophore like malachite green. Upon irradiation with a laser at a wavelength absorbed by the dye (e.g., 620 nm), the dye generates highly reactive hydroxyl radicals.[6] These radicals have a very short lifetime and can only damage molecules in their immediate vicinity (within approximately 15 Å).[6] This allows for the specific inactivation of the targeted protein with high spatial and temporal resolution, enabling the study of its function in cellular processes.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 3. timothyspringer.org [timothyspringer.org]
- 4. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideweb.com [peptideweb.com]
- 6. interchim.fr [interchim.fr]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for In Situ Protein Inactivation Using Malachite Green Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of malachite green isothiocyanate (MGITC) in chromophore-assisted laser inactivation (CALI) to achieve spatiotemporal control over protein function within living cells. This technique offers a powerful tool for dissecting complex biological processes and validating potential drug targets.
Introduction to Chromophore-Assisted Laser Inactivation (CALI)
Chromophore-assisted laser inactivation (CALI) is a powerful technique that allows for the acute and localized inactivation of specific proteins within a cellular environment.[1][2] The methodology relies on a photosensitizer, such as malachite green, which, upon excitation with light of a specific wavelength, generates highly reactive and short-lived hydroxyl radicals.[3][4] When the photosensitizer is in close proximity to a target protein, these radicals induce oxidative damage, leading to the loss of the protein's function. The spatial and temporal precision of laser illumination allows for the inactivation of a target protein in a specific subcellular location and at a defined time point.
This compound (MGITC) is an amine-reactive derivative of the malachite green photosensitizer.[3] The isothiocyanate group allows for the covalent conjugation of malachite green to primary amines on targeting molecules, most commonly antibodies that specifically recognize the protein of interest.[3][4] This targeted delivery ensures that the generation of damaging radicals is localized to the immediate vicinity of the target protein, minimizing off-target effects.[3] The short lifetime of the hydroxyl radicals (10⁻⁹ to 10⁻¹² seconds) restricts their diffusion distance to approximately 15 Å, further enhancing the specificity of the inactivation.[3]
Advantages of MGITC-based CALI:
-
High Spatiotemporal Resolution: Protein inactivation can be controlled with micrometer precision in specific cellular compartments and on a timescale of minutes.[3]
-
Acute Inactivation: Allows for the study of immediate cellular responses to the loss of a specific protein function, bypassing potential compensatory mechanisms that can arise with genetic knockdown or knockout approaches.
-
Post-translational Modification Independent: CALI targets the protein directly, irrespective of its modification state, offering an advantage in studying the roles of specific protein pools.[1]
-
Broad Applicability: The technique can be applied to a wide range of cellular proteins, provided a specific targeting moiety (e.g., an antibody) is available.
Mechanism of MGITC-Mediated Protein Inactivation
The process of in situ protein inactivation using MGITC can be broken down into three key steps:
-
Targeting: An antibody (or other targeting ligand) conjugated with MGITC is introduced into the cell and binds specifically to the protein of interest.
-
Photoactivation: The cell is irradiated with a laser at a wavelength corresponding to the absorption maximum of malachite green (approximately 620-630 nm).[3]
-
Inactivation: The absorbed light energy excites the malachite green molecule, which then generates highly reactive hydroxyl radicals. These radicals react with and oxidize nearby amino acid residues on the target protein, leading to its inactivation.
The following diagram illustrates the logical workflow of this process:
Caption: Logical workflow of MGITC-mediated protein inactivation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful in situ protein inactivation using MGITC.
Table 1: MGITC-Antibody Conjugation Parameters
| Parameter | Recommended Value | Reference |
| MGITC to Antibody Molar Ratio | 100:1 | [3] |
| Optimal Dyes per Antibody | 6-10 | [3] |
| MGITC Stock Solution | 20 mg/mL in DMSO | [3] |
| Conjugation Buffer | 500 mM NaHCO₃, pH 9.8 | [3] |
| Incubation Time | 4 hours | [3] |
| Incubation Temperature | On ice | [3] |
Table 2: Laser Irradiation Parameters for CALI
| Parameter | Typical Range | Reference |
| Wavelength (λ) | 620 - 630 nm | [3][4] |
| Laser Type | Pulsed Dye Laser | [4] |
| Pulse Energy | ~15 mJ/pulse | [4] |
| Pulse Frequency | 10 Hz | [4] |
| Inactivation Time | Minutes | [3] |
Table 3: Efficacy and Specificity of CALI
| Parameter | Value | Reference |
| Effective Range of Radicals | ~15 Å | [2][3] |
| Reported Inactivation Efficiency | At least 50% | [1] |
| Protein Recovery Time | Hours to days (requires new synthesis) | [3] |
Experimental Protocols
Protocol for MGITC-Antibody Conjugation
This protocol details the steps for covalently linking MGITC to a primary antibody.
Materials:
-
This compound (MGITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purified antibody (carrier-free)
-
500 mM Sodium bicarbonate (NaHCO₃) buffer, pH 9.8
-
Desalting column (e.g., Sephadex G-25)
-
150 mM NaCl, 50 mM Sodium Phosphate (NaPi), pH 7.3
Procedure:
-
Prepare MGITC Stock Solution: Dissolve MGITC in anhydrous DMSO to a final concentration of 20 mg/mL.[3] Store protected from light at -20°C.
-
Prepare Antibody Solution: Dissolve the antibody in 500 mM NaHCO₃ buffer (pH 9.8).
-
Conjugation Reaction:
-
Incubation: Incubate the reaction mixture on ice for 4 hours, protected from light.[3]
-
Purification:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Separate the MGITC-conjugated antibody from free, unconjugated MGITC using a desalting column equilibrated with 150 mM NaCl, 50 mM NaPi, pH 7.3.[3]
-
-
Determination of Labeling Ratio:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 620 nm (for malachite green concentration).
-
Calculate the dye-to-protein ratio using the molar extinction coefficient of malachite green (ε = 150,000 M⁻¹cm⁻¹ at 620 nm).[3] An optimal ratio is typically between 6 and 10 dyes per antibody.[3]
-
-
Storage: Store the conjugated antibody at 4°C or -20°C, protected from light.
Protocol for In Situ Protein Inactivation
This protocol provides a general workflow for introducing the MGITC-antibody conjugate into cells and performing laser-induced protein inactivation.
Materials:
-
Cultured cells plated on glass-bottom dishes
-
MGITC-conjugated antibody
-
Microinjection setup or Cell-penetrating peptide (CPP) delivery system
-
Pulsed dye laser system with a wavelength of ~620 nm
-
Microscope equipped for live-cell imaging and laser delivery
-
Cell lysis buffer
-
Reagents for Western blotting or functional assays
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
-
Intracellular Delivery of MGITC-Antibody:
-
Microinjection: Microinject the MGITC-conjugated antibody directly into the cytoplasm of the target cells. This method offers high efficiency for single-cell studies.[4]
-
Cell-Penetrating Peptides (CPPs): For broader cell population studies, utilize CPPs to facilitate the intracellular delivery of the antibody.[5][6] This can be achieved by co-incubation of the CPP with the MGITC-antibody or by using a CPP-antibody fusion protein.[7] The optimal concentration and incubation time should be determined empirically.
-
-
Laser Irradiation:
-
Mount the cell culture dish on the microscope stage.
-
Identify the target cell(s) and the specific subcellular region of interest.
-
Irradiate the selected area with the pulsed dye laser (620-630 nm). The laser power, pulse duration, and total irradiation time should be optimized to achieve efficient inactivation without causing overt cellular damage.
-
-
Post-Irradiation Incubation:
-
Return the cells to the incubator for a desired period to allow for the manifestation of the functional consequences of protein inactivation.
-
-
Analysis of Protein Inactivation:
-
Western Blotting: Lyse the cells and perform Western blot analysis to assess the level of the target protein. While CALI primarily causes functional inactivation, some degradation may occur. Importantly, a lack of change in protein levels on a Western blot does not rule out successful functional inactivation.[8]
-
Functional Assays: Perform relevant functional assays to confirm the loss of the target protein's activity. This is the most direct measure of successful CALI.
-
Visualization of a Targeted Signaling Pathway
CALI is a powerful tool for dissecting signaling pathways. For example, it can be used to inactivate a key kinase in a specific cellular compartment to understand its localized role in a signaling cascade. The diagram below illustrates a hypothetical signaling pathway that could be investigated using this technique.
Caption: A hypothetical signaling pathway where CALI could target Kinase A.
By targeting "Kinase A" with an MGITC-conjugated antibody and subsequent laser irradiation, one could specifically block the downstream signaling events (activation of Kinase B and the Transcription Factor) and observe the effect on the final cellular response.
Validation and Troubleshooting
Validation of Protein Inactivation:
-
Functional Assays: The most definitive way to confirm protein inactivation is through a functional assay specific to the target protein (e.g., enzyme activity assay, cell migration assay, reporter gene assay).
-
Western Blotting: While not a direct measure of functional inactivation, Western blotting can be used to check for protein degradation, which can sometimes accompany CALI. It is also useful as a loading control and to assess the levels of other proteins in the pathway to ensure specificity.[8]
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| No or low protein inactivation | Inefficient antibody-MGITC conjugation | Optimize the dye-to-protein ratio. |
| Poor intracellular delivery of the antibody | Try alternative delivery methods (e.g., different CPPs, electroporation). | |
| Insufficient laser power or irradiation time | Increase laser power or duration of irradiation. | |
| High cell death | Excessive laser power | Reduce laser power or irradiation time. |
| Off-target effects of MGITC | Ensure thorough purification of the conjugated antibody to remove free MGITC. | |
| Variability in results | Inconsistent intracellular antibody concentration | For microinjection, ensure consistent injection volumes. For CPPs, optimize incubation conditions. |
| Cell-to-cell variation in protein expression | Analyze a sufficient number of cells to obtain statistically significant data. |
References
- 1. Functional proteomics using chromophore-assisted laser inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromophore-assisted laser inactivation of proteins is mediated by the photogeneration of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Laser-mediated, site-specific inactivation of RNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricyclic Cell-Penetrating Peptides for Efficient Delivery of Functional Antibodies into Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-penetrating peptides: tools for intracellular delivery of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular delivery of therapeutic antibodies into specific cells using antibody-peptide fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Malachite Green Isothiocyanate in Surface-Enhanced Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Malachite Green Isothiocyanate (MGITC) as a potent Raman reporter in Surface-Enhanced Raman Spectroscopy (SERS). MGITC's strong Raman scattering cross-section and its isothiocyanate group, which facilitates covalent binding to gold and silver nanostructures, make it an excellent candidate for a variety of SERS-based applications, from ultrasensitive chemical detection to advanced biosensing.
Overview of this compound (MGITC) in SERS
This compound is a derivative of the triphenylmethane dye, malachite green.[1][2] Its intrinsic properties make it a highly effective SERS reporter molecule. The primary enhancement mechanisms in SERS are electromagnetic enhancement, originating from localized surface plasmon resonance (LSPR) on the metallic nanostructure, and chemical enhancement, arising from charge transfer between the analyte and the substrate.[3] MGITC benefits from both, and its absorption maximum can be matched with common laser excitation wavelengths (e.g., 632.8 nm) to achieve additional resonance Raman enhancement, further amplifying the signal.[4]
Key Applications:
-
Ultrasensitive Detection of Pollutants: Detection of MGITC itself as an organic pollutant in aquatic systems.[1][5]
-
Biosensing: As a SERS tag in immunoassays and nucleic acid detection.[6][7]
-
Quantitative Analysis: Used in the development of quantitative SERS sensors.[5]
-
In Vivo Imaging: As a contrast agent in preclinical imaging studies.[8]
Quantitative Performance Data
The performance of MGITC-based SERS detection is highly dependent on the SERS substrate. The following table summarizes key quantitative data from various studies.
| SERS Substrate | Analyte | Limit of Detection (LOD) | Enhancement Factor (EF) | Reference |
| Nanoporous Gold (NPG-5h) | MGITC | 1 x 10⁻¹⁶ M | 7.9 x 10⁹ | [1][5] |
| MIL-100(Fe)/Au | MGITC | 1 x 10⁻¹³ M | 7.67 x 10⁷ | [1] |
| Au@Ag Nanocuboids | MGITC | 8.7 x 10⁻¹⁰ M | - | [1] |
| TiO₂/Ag Flower-like Nanomaterials | Malachite Green | 4.47 x 10⁻¹⁶ M | - | [9] |
| Molecularly Imprinted Au Nanostars | Malachite Green | 3.5 x 10⁻³ mg/L | - | [10] |
Experimental Protocols
Protocol 1: Ultrasensitive Detection of MGITC using Nanoporous Gold (NPG) Substrates
This protocol is adapted from the methodology for detecting low concentrations of MGITC in aqueous solutions.[1]
Materials:
-
Nanoporous Gold (NPG-5h) substrate
-
This compound (MGITC) powder (Sigma-Aldrich)
-
Deionized water
-
Eppendorf tubes
-
Micropipettes
Procedure:
-
Preparation of MGITC Stock Solution: Accurately weigh MGITC powder and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 10⁻³ M).
-
Preparation of Serial Dilutions: Perform serial dilutions of the stock solution with deionized water to achieve the desired concentrations, ranging from 10⁻¹⁰ M to 10⁻¹⁷ M.[1] Use new, separate pipette tips and Eppendorf tubes for each concentration to avoid cross-contamination.[1]
-
Substrate Incubation: Cut a small piece of the NPG-5h substrate and immerse it in the MGITC solution within an Eppendorf tube. Start with the least concentrated solution. The immersion time should be sufficient for molecular adsorption, typically around 30 minutes.[1]
-
Drying: Carefully remove the substrate from the solution and allow it to air dry for approximately 30 minutes.[1] This step helps to maximize the adsorption of MGITC molecules onto the substrate surface.
-
SERS Measurement:
-
Place the dried substrate on the sample holder of a Raman microscope.
-
Use a 785 nm laser for excitation.[1]
-
Set the laser power to a low level (e.g., 0.5%) to avoid photobleaching.[1]
-
Use a 20x objective lens.[1]
-
Acquire spectra with a suitable acquisition time and number of accumulations (e.g., 20 seconds, 3 acquisitions).[1]
-
Collect data from multiple spots to ensure reproducibility.
-
-
Data Analysis: Identify the characteristic Raman peaks of MGITC. A strong peak is typically observed around 827 cm⁻¹, corresponding to the out-of-plane motion of aromatic hydrogen.[1]
Protocol 2: Preparation of MGITC-Labeled Gold Nanoparticles (AuNPs) for Biosensing
This protocol describes the preparation of SERS nanotags for use in applications like lateral flow assays.[6]
Materials:
-
Gold nanoparticle (AuNP) solution (e.g., 60 nm)
-
MGITC solution (e.g., 10⁻⁴ M in ethanol)
-
Borate buffer (50 mM, pH 9.0)
-
Casein solution (0.1%)
-
Detection antibody specific to the target analyte (e.g., SARS-CoV-2 N-protein antibody)
-
Centrifuge
Procedure:
-
Labeling AuNPs with MGITC:
-
Antibody Conjugation:
-
Adjust the pH of the MGITC-labeled AuNP solution to 9.0 by adding 100 µL of 50 mM borate buffer.[6] This makes the surface charge negative, facilitating the attachment of positively charged antibodies.
-
Add the detection antibody solution (e.g., 10 µL of 0.3 mg/mL).[6]
-
Shake the mixture at 500 rpm for 30 minutes.
-
-
Blocking:
-
Purification:
-
Centrifuge the solution (e.g., 5250 rpm for 15 minutes) to pellet the antibody-conjugated SERS nanotags.[6]
-
Discard the supernatant containing unreacted reagents.
-
Resuspend the pellet in a suitable buffer (e.g., 100 µL of 5 mM borate buffer).[6]
-
The resulting SERS nanotags are ready for use in immunoassays.
-
Diagrams and Workflows
General Experimental Workflow for MGITC-SERS Detection
The following diagram illustrates the typical steps involved in a SERS experiment using MGITC as a reporter molecule.
Caption: General workflow for SERS-based detection using MGITC.
Signaling Pathway for a SERS-Based Lateral Flow Immunoassay
This diagram illustrates the logical flow of a sandwich-type lateral flow immunoassay (LFIA) using MGITC-labeled SERS tags for virus detection.[6]
Caption: Logical flow of a SERS-based lateral flow immunoassay.
Concluding Remarks
This compound is a versatile and powerful tool in the field of Surface-Enhanced Raman Spectroscopy. Its high sensitivity and the robustness of its signal make it suitable for a wide range of applications, from environmental monitoring to cutting-edge biomedical diagnostics. The protocols and data presented here provide a foundation for researchers to develop and optimize their own MGITC-based SERS assays. For successful implementation, careful optimization of the SERS substrate, incubation conditions, and instrument parameters is crucial.
References
- 1. Ultrasensitive Detection of this compound Using Nanoporous Gold as SERS Substrate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of surface-enhanced Raman scattering for biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. Dual-mode SERS-based lateral flow assay strips for simultaneous diagnosis of SARS-CoV-2 and influenza a virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Malachite green-isothiocyanate-polyethylene glycol-gold nanoparticles conjugated with scFv anti-EGFR B10 antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecularly Imprinted SERS Plasmonic Sensor for the Detection of Malachite Green - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Malachite Green Isothiocyanate in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Malachite Green Isothiocyanate (MGITC) in the development of biosensors for the quantification of various analytes. The following sections detail the principles, applications, and experimental procedures for constructing both Surface-Enhanced Raman Scattering (SERS) and fluorescence-based biosensors leveraging the unique properties of MGITC.
I. Introduction to this compound in Biosensing
This compound (MGITC) is a derivative of the triphenylmethane dye, Malachite Green. The isothiocyanate group (-N=C=S) allows for the covalent conjugation of this molecule to primary amines present on biomolecules such as proteins, antibodies, and amine-modified nucleic acids (aptamers). This feature, combined with its strong Raman scattering and environment-sensitive fluorescence properties, makes MGITC a versatile tool in biosensor development.
Key Advantages of MGITC:
-
Amine-Reactive: Enables stable, covalent labeling of a wide range of biorecognition elements.
-
Strong Raman Reporter: Possesses a large Raman scattering cross-section, making it an excellent signal transducer for SERS-based detection.
-
Fluorogenic Properties: The fluorescence of the parent molecule, malachite green, is highly dependent on its molecular environment, a property that can be exploited for "light-up" or fluorescence quenching-based sensing mechanisms.
II. SERS-Based Biosensors Using MGITC as a Raman Reporter
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides highly sensitive and specific detection of molecules adsorbed on or near the surface of plasmonic nanostructures (e.g., gold or silver nanoparticles). In this context, MGITC serves as a Raman reporter, providing a distinct and intense spectral fingerprint that can be correlated with the concentration of the target analyte.
Signaling Pathway: SERS-Based Detection
The fundamental principle involves the analyte recognition event bringing the MGITC reporter into close proximity with the SERS-active substrate, leading to a significant enhancement of its Raman signal.
Caption: SERS signaling pathway for analyte detection using an MGITC reporter.
Experimental Workflow: SERS Aptasensor for Analyte Quantification
This workflow outlines the general steps for constructing and utilizing a SERS-based aptasensor for the quantification of a target analyte.
Caption: Experimental workflow for a SERS-based aptasensor.
Quantitative Data: SERS-Based Biosensors
| Analyte | Biorecognition Element | SERS Substrate | Limit of Detection (LOD) | Linear Range | Reference |
| This compound | N/A (Analyte is the reporter) | Nanoporous Gold | 1 x 10⁻¹⁶ M | 10⁻¹⁶ M - 10⁻¹⁰ M | [1][2] |
| Escherichia coli | Antibody | Silver Nanoparticles | 10¹ CFU/mL | N/A | |
| Salmonella typhimurium | Antibody | Silver Nanoparticles | 10¹ CFU/mL | N/A | |
| MRSA | Antibody | Silver Nanoparticles | 10¹ CFU/mL | N/A | |
| SARS-CoV-2 | Antibody | Gold Nanoparticles | Data not specified | N/A | |
| Influenza A Virus | Antibody | Gold Nanoparticles | Data not specified | N/A |
Experimental Protocols: SERS-Based Detection
Protocol 1: Conjugation of MGITC to Amine-Modified Aptamer
This protocol is adapted for oligonucleotides.
Materials:
-
Amine-modified DNA/RNA aptamer (100 µg)
-
This compound (MGITC)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
0.1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Gel filtration column (e.g., Sephadex G-25) or ethanol precipitation reagents
-
Nuclease-free water
Procedure:
-
Aptamer Preparation: Dissolve 100 µg of the amine-modified aptamer in 100 µL of 0.1 M sodium bicarbonate buffer.
-
MGITC Solution Preparation: Immediately before use, dissolve 1 mg of MGITC in 100 µL of anhydrous DMF or DMSO.
-
Conjugation Reaction: While vortexing the aptamer solution, slowly add 5-10 µL of the MGITC solution. The optimal ratio of dye to aptamer may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous stirring or rotation.
-
Purification:
-
Gel Filtration: Equilibrate a gel filtration column with nuclease-free water or a suitable buffer. Apply the reaction mixture to the column and collect the fractions. The first colored fraction will contain the labeled aptamer.
-
Ethanol Precipitation: Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction mixture. Incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the labeled aptamer. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
-
Characterization: Confirm successful conjugation by UV-Vis spectroscopy. The spectrum should show the absorbance peak of the aptamer (around 260 nm) and the characteristic peak of MGITC (around 620 nm).
Protocol 2: SERS-Based Analyte Quantification
This protocol provides a general framework. Optimization of incubation times, concentrations, and SERS measurement parameters is recommended.
Materials:
-
MGITC-labeled aptamer
-
SERS-active substrate (e.g., gold nanoparticle solution)
-
Analyte standards of known concentrations
-
Phosphate-buffered saline (PBS) or other suitable binding buffer
-
Raman spectrometer
Procedure:
-
Sensor Assembly (if applicable): If immobilizing the aptamer, incubate the SERS substrate with the MGITC-labeled aptamer solution for a specified time (e.g., overnight at 4°C), followed by washing to remove unbound aptamers.
-
Analyte Incubation: Add the analyte solution (standards or unknown samples) to the SERS sensor and incubate for a time sufficient to allow binding (e.g., 30-60 minutes at room temperature).
-
SERS Measurement:
-
Place a small volume of the solution onto a suitable sample holder for the Raman spectrometer.
-
Acquire the SERS spectrum using an appropriate laser wavelength (e.g., 633 nm or 785 nm), laser power, and acquisition time.[1]
-
Record the intensity of a characteristic MGITC Raman peak (e.g., around 1615 cm⁻¹).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the SERS intensity of the characteristic MGITC peak against the concentration of the analyte standards.
-
Determine the concentration of the unknown samples by interpolating their SERS intensities on the calibration curve.
-
III. Fluorescence-Based Biosensors Using Malachite Green
The fluorescence of malachite green is strongly quenched in aqueous solution but can be significantly enhanced upon binding to specific nucleic acid aptamer structures. This "light-up" phenomenon can be harnessed to develop "turn-on" fluorescent biosensors.
Signaling Pathway: Fluorescence Turn-On Aptasensor
This mechanism relies on an analyte-induced conformational change in an aptamer system that facilitates the binding of free malachite green, leading to a significant increase in fluorescence.
Caption: Fluorescence turn-on signaling pathway for analyte detection.
Experimental Workflow: Fluorescence Turn-On Aptasensor
This workflow outlines the steps for a label-free, fluorescence turn-on aptasensor for analyte quantification.
Caption: Experimental workflow for a fluorescence turn-on aptasensor.
Quantitative Data: Fluorescence-Based Biosensors
| Analyte | Aptamer System | Signal Mechanism | Limit of Detection (LOD) | Linear Range | Reference |
| Adenosine | Adenosine aptamer + MG aptamer | Fluorescence Turn-On | ~5 µM | Not specified | [3] |
| ATP | BHQ-labeled aptamer + Cy5-labeled reporter | Fluorescence Turn-On | Single-digit µM | Not specified | [4] |
| Theophylline | Malaswitch + Theoswitch | Fluorescence Turn-On | Not specified | Not specified | |
| Malachite Green | MG aptamer + SYBR Green I | Fluorescence Quenching | 0.004 µmol L⁻¹ | 0.02 - 0.4 µmol L⁻¹ |
Experimental Protocols: Fluorescence-Based Detection
Protocol 3: Label-Free Fluorescence Turn-On Aptasensor for Adenosine (Adaptable for ATP)
This protocol is based on the principle described by Lu et al. and can be adapted for other analytes by substituting the aptamer sequence.
Materials:
-
Aptamer strand (containing the analyte aptamer and the malachite green aptamer)
-
Bridging strand (partially complementary to the aptamer strand)
-
Malachite Green Oxalate
-
Analyte standards (e.g., Adenosine or ATP)
-
Tris buffer (e.g., 22 mM Tris, 5.56 mM NaCl, 155.6 mM KCl, 5.56 mM MgCl₂)
-
Fluorometer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the aptamer strand, bridging strand, and malachite green in the Tris buffer.
-
Prepare a series of analyte standards of known concentrations.
-
-
Sensor Assembly:
-
In a microcentrifuge tube, mix the aptamer strand and the bridging strand to their final optimized concentrations (e.g., 1.11 µM aptamer and 1.56 µM bridging strand).[3]
-
Add malachite green to its final optimized concentration (e.g., 0.67 µM).[3]
-
Heat the solution to 95°C for 5 minutes and then cool to room temperature slowly to facilitate proper hybridization.
-
-
Analyte Detection:
-
In a cuvette or microplate well, mix a defined volume of the prepared sensor solution with the analyte standard or unknown sample.
-
Incubate the mixture for a sufficient time to allow for analyte binding and conformational change (e.g., 30 minutes at room temperature).[3]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using an excitation wavelength of ~615 nm and recording the emission at ~650 nm.[3]
-
-
Data Analysis:
-
Calculate the fluorescence enhancement (F/F₀, where F is the fluorescence in the presence of the analyte and F₀ is the background fluorescence without the analyte).
-
Generate a calibration curve by plotting the fluorescence enhancement against the analyte concentration.
-
Determine the concentration of unknown samples from the calibration curve.
-
IV. Conclusion
This compound and its parent compound, Malachite Green, are highly effective reagents for the development of sensitive and specific biosensors. The choice between a SERS-based or fluorescence-based approach will depend on the specific application, the required sensitivity, and the available instrumentation. The protocols provided herein offer a solid foundation for researchers to develop novel biosensors for a wide range of analytes relevant to both basic research and drug development. It is important to note that optimization of the experimental parameters for each specific analyte and aptamer system is crucial for achieving optimal performance.
References
Determining the Degree of Labeling with Malachite Green Isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is an amine-reactive derivative of the malachite green dye, a non-fluorescent photosensitizer with a strong absorbance at approximately 620 nm.[1] The isothiocyanate group reacts with primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues, to form a stable thiourea bond. This property makes MGITC a valuable tool for labeling proteins, antibodies, and other biomolecules.[2] Accurate determination of the degree of labeling (DOL), or the molar ratio of dye to protein, is critical for ensuring the quality, consistency, and efficacy of the resulting conjugate in downstream applications such as immunoassays, fluorescence microscopy, and Chromophore-Assisted Laser Inactivation (CALI).[3] An optimal DOL is crucial, as under-labeling can lead to weak signals, while over-labeling may cause protein precipitation, loss of biological activity, or fluorescence quenching.[3]
This document provides detailed protocols and application notes for determining the degree of labeling of proteins with this compound using spectrophotometric methods.
Principle of Spectrophotometric DOL Determination
The degree of labeling is determined by measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths:
-
~620 nm: The maximum absorbance of malachite green, which allows for the quantification of the dye concentration.[1]
-
280 nm: The absorbance maximum for most proteins, used to determine the protein concentration.
A critical consideration is that the malachite green dye also absorbs light at 280 nm. Therefore, a correction factor is necessary to account for the dye's contribution to the absorbance at this wavelength, ensuring an accurate measurement of the protein concentration.[4][5]
Key Parameters for Calculation
To calculate the degree of labeling, the following parameters are required.
| Parameter | Symbol | Value/Method of Determination | Reference |
| Molar Extinction Coefficient of Malachite Green at λmax | ε_dye_ | 150,000 M⁻¹cm⁻¹ at ~620 nm | |
| Molar Extinction Coefficient of the Protein at 280 nm | ε_prot | This value is specific to the protein being labeled and can often be found in literature or calculated based on the protein's amino acid sequence. | [4] |
| Maximum Absorbance Wavelength of Malachite Green | λ_max_ | ~620 nm | |
| Correction Factor at 280 nm | CF₂₈₀ | Experimentally determined (see Protocol 2). This is the ratio of the dye's absorbance at 280 nm to its absorbance at λ_max. | [4][5] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the general procedure for conjugating MGITC to a protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
This compound (MGITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Reaction tubes
-
Stirring equipment
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer like 0.1 M sodium carbonate, pH 9.0. Buffers containing Tris or glycine must be avoided as they will compete for reaction with MGITC.
-
If the protein is in an incompatible buffer, perform a buffer exchange into the labeling buffer.
-
-
MGITC Stock Solution Preparation:
-
Immediately before use, dissolve MGITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently stirring, slowly add the MGITC solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for at least 8 hours at 4°C or 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted MGITC from the protein-dye conjugate using a gel filtration column or dialysis. This step is crucial for accurate DOL determination.[4]
-
The purified conjugate is now ready for spectrophotometric analysis.
-
Protocol 2: Determination of the Correction Factor (CF₂₈₀) for this compound
This protocol describes how to experimentally determine the correction factor for MGITC at 280 nm.
Materials:
-
This compound (MGITC)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of MGITC in the labeling buffer.
-
Prepare a series of dilutions of the MGITC stock solution.
-
For each dilution, measure the absorbance at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of malachite green (~620 nm, A_max_).
-
Plot A₂₈₀ versus A_max_. The slope of the resulting line is the correction factor (CF₂₈₀).
-
Alternatively, for a single dilute solution of MGITC where the absorbance at λ_max_ is between 0.5 and 1.0, the correction factor can be calculated as: CF₂₈₀ = A₂₈₀ / A_max_
Protocol 3: Calculation of the Degree of Labeling (DOL)
This protocol details the steps to calculate the DOL from the absorbance measurements of the purified protein-dye conjugate.
Materials:
-
Purified protein-MGITC conjugate
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-MGITC conjugate at 280 nm (A₂₈₀) and at the λ_max_ of malachite green (~620 nm, A_max_).
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in the calculations.
-
-
Calculate Protein Concentration:
-
The concentration of the protein in the conjugate is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_prot_
-
-
Calculate Dye Concentration:
-
The concentration of the malachite green dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A_max_ / ε_dye_
-
-
Calculate the Degree of Labeling:
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Data Presentation
The following table summarizes the key quantitative data required for the DOL calculation.
| Parameter | Symbol | Example Value | Units |
| Molar Extinction Coefficient of MGITC at λ_max_ | ε_dye_ | 150,000 | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Protein (e.g., IgG) at 280 nm | ε_prot_ | 210,000 | M⁻¹cm⁻¹ |
| Maximum Absorbance of MGITC | λ_max_ | ~620 | nm |
| Correction Factor at 280 nm | CF₂₈₀ | Experimentally Determined | - |
| Absorbance of Conjugate at 280 nm | A₂₈₀ | Measured | - |
| Absorbance of Conjugate at λ_max_ | A_max_ | Measured | - |
| Calculated Protein Concentration | [Protein] | Calculated | M |
| Calculated Dye Concentration | [Dye] | Calculated | M |
| Degree of Labeling | DOL | Calculated | - |
Mandatory Visualizations
Chemical Reaction of MGITC with Protein
Caption: Reaction of this compound with a primary amine on a protein.
Experimental Workflow for Determining the Degree of Labeling
Caption: Workflow for determining the Degree of Labeling (DOL).
Chromophore-Assisted Laser Inactivation (CALI) Workflow
Caption: Workflow for Chromophore-Assisted Laser Inactivation (CALI).
References
Application Notes and Protocols: Malachite Green Isothiocyanate for Nucleic Acid Hybridization Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green (MG), a triphenylmethane dye, has emerged as a valuable tool in nucleic acid detection, primarily through its interaction with specific RNA aptamers. While malachite green isothiocyanate (MGITC) serves as an amine-reactive form of the dye, allowing for covalent labeling of molecules, the predominant application in nucleic acid hybridization detection relies on the non-covalent binding of free malachite green to a structured RNA aptamer. This interaction results in a significant, over 2000-fold, increase in the fluorescence of the dye.[1]
A particularly innovative approach for detecting specific nucleic acid sequences is the use of a binary malachite green aptamer (biMGA) system.[1][2][3] In this system, the malachite green aptamer is split into two non-functional fragments. Each fragment is attached to a probe sequence that is complementary to adjacent regions on a target nucleic acid. Upon hybridization of both probes to the target sequence, the two aptamer fragments are brought into close proximity, reconstituting the full aptamer structure. This reconstituted aptamer can then bind to malachite green, leading to a strong fluorescent signal that indicates the presence of the target nucleic acid.[1][2] This method offers high selectivity and can discriminate against single nucleotide mismatches, making it a powerful tool for nucleic acid monitoring.[2]
Principle of Detection: The Binary Malachite Green Aptamer (biMGA) System
The biMGA probe is a highly selective system for the fluorescent detection of nucleic acids. The probe itself consists of two short RNA strands. Each strand is a chimera, containing a sequence complementary to the target nucleic acid and a fragment of the malachite green aptamer (MGA). In the absence of the target, these RNA strands exist separately, and the MGA is incomplete. Consequently, it cannot bind to malachite green, and the dye's fluorescence remains low.
When the target nucleic acid is present, the complementary regions of the two RNA probe strands hybridize to adjacent sites on the target molecule. This hybridization event brings the two fragments of the MGA into the correct orientation to form the complete, functional aptamer. The reconstituted MGA then binds to malachite green, causing a significant enhancement of its fluorescence, which can be readily detected. This "lock and key" mechanism ensures that a signal is produced only in the presence of the specific target nucleic acid.[4][5]
Signaling pathway of the binary malachite green aptamer system.
Quantitative Data
The performance of the binary malachite green aptamer system is characterized by a significant increase in fluorescence upon target binding and high specificity.
| Parameter | Value | Reference |
| Fluorescence Enhancement | > 2000-fold upon MG binding to the full aptamer | [1] |
| Analyte | 14-mer DNA | [1] |
| Probe Concentration | 1 µM | [1] |
| Malachite Green Concentration | 2 µM | [1] |
| Specificity | Discriminates against 41 out of 42 possible single nucleotide substitutions | [2] |
Experimental Protocols
This protocol outlines the steps for detecting a target nucleic acid sequence using the binary malachite green aptamer (biMGA) probe.
Probe Design
-
Target Selection: Identify a target nucleic acid sequence for detection.
-
Probe Sequence Design: Design two RNA probes. Each probe will consist of two domains:
-
An "analyte-binding arm" that is complementary to one half of the target sequence.
-
A fragment of the malachite green aptamer. The full aptamer sequence is split between the two probes.
-
-
Synthesis: The RNA oligonucleotide probes can be chemically synthesized and purified.
Materials and Reagents
-
RNA Probes (Probe 1 and Probe 2)
-
Target Nucleic Acid
-
Malachite Green Oxalate
-
Reaction Buffer (e.g., physiological buffer)
-
Nuclease-free water
-
Fluorometer or microplate reader capable of excitation and emission at the appropriate wavelengths for malachite green (e.g., Ex: 610 nm, Em: 650 nm).
Experimental Workflow
Experimental workflow for nucleic acid detection using biMGA.
Detailed Protocol
-
Reagent Preparation:
-
Reconstitute RNA probes and the target nucleic acid in the reaction buffer to a desired stock concentration (e.g., 100 µM).
-
Prepare a stock solution of malachite green (e.g., 200 µM) in nuclease-free water. Store protected from light.
-
-
Reaction Setup:
-
In a microplate well, prepare the reaction mixture by combining the two RNA probes and the target nucleic acid. For example, for a 100 µL final volume, use 1 µL of each 100 µM probe stock and a desired amount of the target sample.
-
Include negative controls: a reaction with no target nucleic acid and a reaction with a non-target or mismatched sequence.
-
Bring the volume up with the reaction buffer.
-
-
Hybridization:
-
Incubate the reaction mixture at room temperature for a sufficient time to allow for hybridization (e.g., 15-30 minutes).
-
-
Signal Development:
-
Add malachite green to the reaction mixture to a final concentration of 2 µM. Mix gently.
-
Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light, to allow the dye to bind to the reconstituted aptamers.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer or microplate reader. Use excitation and emission wavelengths appropriate for malachite green (e.g., excitation ~610 nm, emission ~650 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (no target control) from all readings.
-
Compare the fluorescence intensity of the samples containing the target nucleic acid to the negative controls. A significant increase in fluorescence indicates the presence of the target.
-
Logical Relationships of Assay Components
The successful generation of a fluorescent signal is dependent on the specific interaction of all components in a logical sequence.
Logical relationship of components in the biMGA assay.
Applications and Advantages
The binary malachite green aptamer system for nucleic acid detection offers several advantages for researchers and drug development professionals:
-
High Specificity: The requirement for two adjacent hybridization events provides excellent discrimination against single-base mismatches.[2]
-
Label-Free Probes: The RNA probes themselves are not fluorescently labeled, reducing synthesis costs. The signal comes from the interaction with the free malachite green dye.
-
Real-Time Monitoring: This system has the potential for real-time monitoring of nucleic acids in solution and potentially in vivo, as the unmodified RNA strands can be expressed in living cells.[2]
-
Versatility: The design is modular; the analyte-binding arms of the probes can be readily changed to target different nucleic acid sequences.[1]
This technology is well-suited for applications in molecular diagnostics, gene expression analysis, and the detection of specific RNA or DNA sequences in complex biological samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binary malachite green aptamer for fluorescent detection of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Binary Malachite Green Aptamer for Fluorescent Detection of Nucleic Acids - American Chemical Society - Figshare [acs.figshare.com]
- 4. “Lock and Key”: Binding Behavior of Malachite Green and Functional Nucleic Acids and Their Multidimensional Applications | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Malachite Green Isothiocyanate: A Versatile Probe for Elucidating Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Malachite green isothiocyanate (MGITC) is an amine-reactive derivative of the triphenylmethane dye, malachite green. While traditionally used as a non-fluorescent photosensitizer, recent advancements have highlighted its potential as a versatile probe for studying protein-protein interactions (PPIs). The fluorescence of malachite green is environmentally sensitive; its quantum yield dramatically increases when its rotational freedom is restricted, a phenomenon that occurs upon binding to a protein or within a viscous environment. This property, combined with its reactivity towards primary amines on proteins, makes MGITC a valuable tool for various PPI investigation techniques.
These application notes provide an overview of the principles and detailed protocols for utilizing MGITC in studying PPIs through Chromophore-Assisted Laser Inactivation (CALI), Fluorogen Activating Protein (FAP) technology, and as a potential probe in Förster Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays.
Key Applications and Principles
Chromophore-Assisted Laser Inactivation (CALI)
CALI is a powerful technique to study the function of a specific protein in a complex biological system by inactivating it with high spatial and temporal resolution. In this method, a protein of interest is targeted by an antibody conjugated to MGITC. Upon irradiation with a laser at a wavelength absorbed by malachite green (around 620 nm), the dye generates highly reactive, short-lived hydroxyl radicals. Due to their short lifetime, these radicals only damage proteins within a very close proximity (approximately 15 Å) to the MGITC-labeled antibody, leading to the specific inactivation of the target protein. By observing the functional consequences of this inactivation, researchers can infer the role of the protein in various cellular processes, including its interactions with other proteins.[1]
Fluorogen Activating Protein (FAP) Systems
FAP technology utilizes engineered protein scaffolds, often derived from single-chain variable fragments (scFv) of antibodies, that can bind to specific fluorogens like malachite green and cause a significant increase in their fluorescence.[2][3] When a protein of interest is genetically fused to a FAP, its localization and dynamics can be studied by adding a cell-permeant derivative of malachite green. The dye remains non-fluorescent until it binds to the FAP, providing a high signal-to-noise ratio without the need for wash steps.[2] This "dark to bright" transition is particularly useful for studying PPIs through FRET, where the FAP-malachite green complex can serve as either a donor or an acceptor.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive molecular ruler for studying PPIs. A FAP-malachite green complex can be used as a FRET acceptor. If a protein of interest is fused to a FAP and its potential binding partner is labeled with a suitable donor fluorophore, the interaction between the two proteins will bring the donor and acceptor into close proximity, resulting in a detectable FRET signal (e.g., quenching of the donor fluorescence and an increase in the acceptor fluorescence).
Fluorescence Polarization (FP)
FP is a technique used to study molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When this small molecule binds to a larger molecule, its tumbling rate slows down, and the emitted light remains more polarized. By labeling a small protein or peptide with MGITC, its interaction with a larger binding partner can be monitored by measuring the change in fluorescence polarization.
Quantitative Data Summary
The following tables summarize key quantitative data for malachite green and its derivatives in the context of protein studies.
Table 1: Spectroscopic and Physical Properties of this compound
| Parameter | Value | Reference |
| Molar Absorptivity (ε) at ~620 nm | 150,000 M⁻¹cm⁻¹ | [1] |
| Excitation Maximum (bound) | ~620-640 nm | [1] |
| Emission Maximum (bound) | ~650-670 nm | [4] |
| Reactive Group | Isothiocyanate (-N=C=S) | [5] |
| Reactivity | Primary amines (e.g., lysine residues, N-terminus) | [5] |
Table 2: Performance of Malachite Green-Based Fluorogen Activating Protein (FAP) Systems
| FAP System | Fluorogen | Fluorescence Enhancement (-fold) | Quantum Yield (Bound) | Dissociation Constant (Kd) | Reference |
| L5* | Malachite Green (MG) | ~20,000 | 0.24 | Not specified | [4] |
| dL5 | Azetidinyl Malachite Green (Aze-MG) | 166.7 | 0.28 | 16 nM | [6] |
| dL5 | MG1 (standard MG derivative) | Not specified | Not specified | 3 nM | [6] |
| dL5 | BluR1 (Coumarin-MG FRET dye) | 417 | 0.20 | Not specified | [7] |
| dL5 | BluR2 (Coumarin-MG FRET dye) | 417 | 0.20 | Not specified | [7] |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for covalently labeling a protein with MGITC.
Materials:
-
This compound (MGITC)
-
Protein of interest
-
Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 500 mM Sodium Bicarbonate (NaHCO₃), pH 9.8
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional)
-
Purification Buffer: 150 mM NaCl, 50 mM Sodium Phosphate (NaPi), pH 7.3
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare MGITC Stock Solution: Dissolve MGITC in DMSO to a final concentration of 20 mg/mL.
-
Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Labeling Reaction:
-
While gently stirring the protein solution, add aliquots of the MGITC stock solution at 5-minute intervals.
-
The goal is to achieve a molar ratio of MGITC to protein of approximately 100:1. The optimal ratio may need to be determined empirically for each protein.
-
-
Incubation: Incubate the reaction mixture on ice for 4 hours with gentle stirring, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 150 mM and incubate for 1 hour at room temperature.
-
Purification:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Separate the MGITC-labeled protein from the unreacted dye by gel filtration using a desalting column pre-equilibrated with the purification buffer.
-
-
Determination of Labeling Efficiency (Degree of Labeling - DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 620 nm (A₆₂₀).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the absorbance of MGITC at this wavelength if necessary.
-
Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) with a molar absorptivity (ε) of 150,000 M⁻¹cm⁻¹ for MGITC at 620 nm.[1]
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for CALI is typically 6-10 dyes per antibody.[1]
-
Protocol 2: Chromophore-Assisted Laser Inactivation (CALI) of a Target Protein
This protocol provides a workflow for using an MGITC-labeled antibody to inactivate a target protein and study its interactions.
Materials:
-
MGITC-labeled antibody specific to the target protein
-
Cells or tissue expressing the target protein
-
Pulsed laser with an output at ~620 nm
-
Appropriate cell culture or experimental setup
-
Assay to measure the function of the target protein or a downstream effect
Procedure:
-
Incubate with Labeled Antibody: Introduce the MGITC-labeled antibody to the cells or tissue and allow it to bind to the target protein.
-
Laser Irradiation: Expose the sample to pulses of laser light at 620 nm. The power output and number of pulses will need to be optimized for each specific protein and experimental setup to ensure selective inactivation without causing non-specific damage.
-
Functional Assay: After laser irradiation, perform a functional assay to confirm the inactivation of the target protein and to observe the cellular or physiological consequences.
-
Analysis: Analyze the results of the functional assay to infer the role of the inactivated protein in the biological process under investigation, including its interactions with other proteins.
Protocol 3: FRET-Based Protein-Protein Interaction Assay using a FAP System (Hypothetical)
This protocol outlines a hypothetical FRET-based assay to study the interaction between Protein A and Protein B.
Materials:
-
Protein A genetically fused to a Fluorogen Activating Protein (FAP) (e.g., dL5**).
-
Protein B labeled with a suitable FRET donor fluorophore (e.g., a cyanine dye like Cy3, with excitation ~550 nm and emission ~570 nm, which has spectral overlap with the absorption of malachite green).
-
Cell-permeant malachite green derivative (e.g., MG-ester).
-
Fluorometer or fluorescence microscope capable of measuring FRET.
Procedure:
-
Express and Prepare Proteins: Express the FAP-Protein A fusion protein. Covalently label purified Protein B with the donor fluorophore according to the manufacturer's protocol.
-
Incubate with Fluorogen: Incubate the FAP-Protein A with the cell-permeant malachite green derivative to form the fluorescent FAP-MG complex (the FRET acceptor).
-
Initiate Interaction: Mix the FAP-MG-Protein A complex with the donor-labeled Protein B.
-
FRET Measurement:
-
Excite the sample at the excitation wavelength of the donor (e.g., 550 nm for Cy3).
-
Measure the fluorescence emission of both the donor (e.g., 570 nm) and the acceptor (e.g., 670 nm).
-
-
Data Analysis:
-
A decrease in the donor fluorescence intensity and/or an increase in the acceptor fluorescence intensity upon mixing indicates that FRET is occurring, and thus that Protein A and Protein B are interacting.
-
The FRET efficiency can be calculated and used to quantify the extent of the interaction.
-
Protocol 4: Fluorescence Polarization Assay for Protein-Protein Interaction (Hypothetical)
This protocol describes a hypothetical FP assay to study the interaction between a large Protein X and a small MGITC-labeled Peptide Y.
Materials:
-
MGITC-labeled Peptide Y.
-
Unlabeled Protein X.
-
FP-capable plate reader with appropriate excitation (~620 nm) and emission (~660 nm) filters and polarizers.
-
Assay buffer.
Procedure:
-
Prepare Reagents: Prepare a stock solution of MGITC-labeled Peptide Y and a series of dilutions of Protein X in the assay buffer.
-
Assay Setup: In a microplate, add a fixed concentration of MGITC-Peptide Y to each well. Then, add the different concentrations of Protein X to the wells. Include control wells with only the labeled peptide.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis:
-
Plot the measured fluorescence polarization values against the concentration of Protein X.
-
The data should fit a sigmoidal binding curve. The concentration of Protein X at which 50% of the maximum polarization is reached corresponds to the dissociation constant (Kd) of the interaction.
-
Visualizations
Caption: Workflow for Chromophore-Assisted Laser Inactivation (CALI).
Caption: Principle of FAP-based FRET for PPI detection.
Caption: Principle of Fluorescence Polarization for PPI detection.
Conclusion
This compound is a versatile and powerful tool for the investigation of protein-protein interactions. Its utility in established techniques like CALI and its central role in the rapidly evolving FAP technology provide researchers with robust methods to probe protein function and interactions in complex biological systems. Furthermore, the inherent fluorescence properties of malachite green suggest its potential for broader application in FRET and FP assays. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to harness the capabilities of MGITC in their exploration of the intricate networks of protein-protein interactions.
References
- 1. interchim.fr [interchim.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Malachite green - Wikipedia [en.wikipedia.org]
- 4. Malachite green mediates homodimerization of antibody VL domains to form a fluorescent ternary complex with singular symmetric interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01150G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to dissolve malachite green isothiocyanate for stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Malachite Green Isothiocyanate (MGITC) for creating stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (MGITC)?
A1: The most commonly recommended solvent for preparing MGITC stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Other solvents such as Dimethylformamide (DMF) and Acetonitrile (MeCN) can also be used.[3] Some researchers have reported success using pure, dry ethanol for stock solutions that are stored at -20°C.[3]
Q2: What concentration should I aim for when preparing my MGITC stock solution?
A2: A stock solution concentration of 20 mg/mL in DMSO is a frequently cited starting point for protein labeling experiments.[1] However, the optimal concentration may vary depending on your specific application.
Q3: How should I store my MGITC stock solution?
A3: MGITC stock solutions should be stored at -20°C and protected from light to ensure stability.[1][3][4][5]
Q4: I dissolved MGITC in DMSO, but the solution appears unstable. What should I do?
A4: Instability in DMSO can sometimes occur. Ensure you are using a high-purity, anhydrous grade of DMSO, as water and amine impurities can affect stability.[3] If instability persists, consider preparing a fresh stock solution in pure, dry ethanol and storing it at -20°C, as some users have found this to be a more stable alternative.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| MGITC powder will not dissolve. | 1. Inappropriate solvent. 2. Low-quality or wet solvent. 3. Insufficient vortexing/mixing. | 1. Use high-purity, anhydrous DMSO, DMF, or MeCN.[1][3] 2. Use a fresh, unopened bottle of anhydrous solvent.[3] 3. Vortex the solution for several minutes. Gentle warming may be attempted, but monitor for any color change which could indicate degradation. |
| The stock solution changes color or a precipitate forms over time. | 1. Degradation due to light exposure. 2. Contamination of the solvent with water or other reactive substances.[3] 3. Improper storage temperature. | 1. Always protect the stock solution from light by using an amber vial or wrapping the vial in foil.[1][4][5] 2. Use only high-purity, anhydrous solvents.[3] 3. Ensure consistent storage at -20°C.[1][3][4][5] |
| Poor labeling efficiency with proteins. | 1. Degraded MGITC stock solution. 2. Incorrect reaction buffer pH. | 1. Prepare a fresh stock solution. 2. For labeling proteins, a buffer with a pH around 9.8 (e.g., 500 mM NaHCO3) is recommended to facilitate the reaction with primary amines.[1][2] |
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][2] |
| Alternative Solvents | Anhydrous Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol | [3] |
| Recommended Stock Concentration | 20 mg/mL in DMSO | [1] |
| Storage Temperature | -5 to -30°C (typically -20°C) | [4][5] |
| Storage Conditions | Protect from light and moisture | [1][4][5] |
Experimental Protocol: Preparation of a 20 mg/mL MGITC Stock Solution in DMSO
Materials:
-
This compound (MGITC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and appropriate tips
Procedure:
-
Preparation: In a controlled environment with low humidity, weigh out the desired amount of MGITC powder. For a 1 mL stock solution of 20 mg/mL, you will need 20 mg of MGITC.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the MGITC powder. For a 20 mg/mL solution, add 1 mL of DMSO to 20 mg of MGITC.
-
Dissolution: Cap the vial tightly and vortex the solution vigorously until all the MGITC powder is completely dissolved. The solution should be a clear, deep green.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.
-
Long-term Storage: Store the aliquots at -20°C, protected from light.
Workflow for Preparing MGITC Stock Solution
Caption: Workflow for the preparation of a this compound (MGITC) stock solution.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound (MGITC)|Amine-Reactive Probe [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 5. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Solving malachite green isothiocyanate stability issues in aqueous buffers.
This technical support center provides guidance on addressing the stability issues of Malachite Green Isothiocyanate (MGITC) in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (MGITC) instability in aqueous solutions?
A1: The primary cause of MGITC instability in aqueous solutions is the high reactivity of the isothiocyanate (-N=C=S) group. This group is susceptible to hydrolysis, where it reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This hydrolysis is a significant issue in aqueous buffers. Additionally, the malachite green cation itself is in a pH-dependent equilibrium with its colorless carbinol form.
Q2: How should I prepare and store a stock solution of MGITC?
A2: To ensure the stability of your MGITC stock solution, it is crucial to use a dry, aprotic organic solvent. Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN). Some researchers have also reported success with dry ethanol. It is critical that the solvent is anhydrous, as even trace amounts of water can lead to hydrolysis of the isothiocyanate group. Stock solutions should be stored at -20°C or lower, protected from light, and tightly sealed to prevent moisture absorption.
Q3: What is the ideal pH for working with MGITC in aqueous buffers?
A3: The optimal pH for working with MGITC is a balance between the reactivity of the isothiocyanate group and the stability of the malachite green dye. The isothiocyanate group's reaction with primary amines is most efficient at a slightly alkaline pH, typically between 8.0 and 9.5. However, the malachite green cation is more prone to conversion to its colorless carbinol form at higher pH values. Therefore, a pH range of 7.5 to 8.5 is generally recommended as a good starting point for labeling reactions.
Q4: Why did my green MGITC solution turn colorless?
A4: A green MGITC solution turning colorless is typically due to the conversion of the malachite green cation to its colorless carbinol form. This is a reversible, pH-dependent process. An increase in the pH of the solution will favor the formation of the colorless carbinol. Lowering the pH can often restore the green color.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency of Proteins or Peptides
| Potential Cause | Troubleshooting Step |
| Degradation of MGITC stock solution | Prepare a fresh stock solution of MGITC in a dry, aprotic solvent like DMF or DMSO immediately before use. Ensure the solvent is anhydrous. |
| Hydrolysis of MGITC in the reaction buffer | Minimize the time MGITC is in the aqueous buffer before conjugation. Add the MGITC stock solution to the reaction mixture in a dropwise manner while gently stirring. Consider using a co-solvent like DMSO or DMF to maintain MGITC stability, but ensure the final concentration does not exceed 10% (v/v) to avoid protein denaturation. |
| Suboptimal pH of the reaction buffer | Ensure the pH of your reaction buffer is between 7.5 and 8.5 for efficient labeling of primary amines. Buffers like sodium bicarbonate or borate at this pH range are suitable. Avoid amine-containing buffers like Tris, as they will compete with your target molecule for reaction with the isothiocyanate. |
| Presence of competing nucleophiles | Ensure your protein or peptide sample is free from other nucleophilic compounds such as Tris, glycine, or ammonium salts. If present, dialyze or desalt your sample into a suitable reaction buffer like phosphate-buffered saline (PBS) before starting the conjugation. |
| Insufficient molar excess of MGITC | Increase the molar ratio of MGITC to your protein/peptide. A 10 to 20-fold molar excess of the dye is a common starting point, but this may need to be optimized for your specific target. |
Issue 2: Precipitate Formation During the Labeling Reaction
| Potential Cause | Troubleshooting Step |
| Low solubility of the MGITC-protein conjugate | The addition of multiple hydrophobic MGITC molecules can decrease the overall solubility of the protein. Try reducing the molar excess of MGITC used in the reaction. |
| "Salting out" of the protein | High concentrations of salts in the buffer can sometimes lead to protein precipitation. If possible, perform the conjugation in a buffer with a lower salt concentration. |
| Solvent-induced precipitation | Adding a large volume of the organic solvent from the MGITC stock solution can cause the protein to precipitate. Add the MGITC stock solution slowly and in small aliquots to the protein solution while stirring. Keep the final concentration of the organic solvent below 10% (v/v). |
Experimental Protocols
Protocol 1: General Procedure for Assessing MGITC Stability in an Aqueous Buffer
-
Preparation of MGITC Stock Solution: Prepare a 10 mM stock solution of MGITC in anhydrous DMSO.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Incubation: Add a small aliquot of the MGITC stock solution to the aqueous buffer to a final concentration of 100 µM. Incubate the solution at a controlled temperature (e.g., room temperature).
-
Time-course Monitoring: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Spectrophotometric Analysis: Measure the absorbance of the solution at the maximum wavelength of the malachite green cation (around 620 nm). A decrease in absorbance over time indicates degradation.
-
Data Analysis: Plot the absorbance values against time to determine the rate of degradation.
Protocol 2: Standard Protocol for Protein Labeling with MGITC
-
Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3) at a concentration of 1-10 mg/mL. If the protein solution contains competing nucleophiles, perform buffer exchange into the reaction buffer.
-
MGITC Stock Solution Preparation: Immediately before use, prepare a 10 mg/mL stock solution of MGITC in anhydrous DMSO.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the MGITC stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the MGITC-labeled protein from unreacted dye and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~620 nm (for the malachite green).
Data Summary
Table 1: Qualitative Stability of this compound in Different Solvents and Buffers
| Solvent/Buffer | Relative Stability | Comments |
| Anhydrous DMSO, DMF, Acetonitrile | High | Recommended for stock solutions. Protect from moisture. |
| Anhydrous Ethanol | Moderate to High | Can be used for stock solutions, but ensure it is completely dry. |
| Deionized Water | Very Low | Rapid hydrolysis of the isothiocyanate group. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low | Hydrolysis occurs. Stability is time-dependent. |
| Sodium Bicarbonate Buffer, pH 8.0-9.0 | Low | Higher pH accelerates the reaction with amines but may also increase the rate of hydrolysis and conversion to the carbinol form. |
| Tris Buffer | Very Low | The primary amines in Tris buffer will react with MGITC, competing with the target molecule. |
Visualizations
Caption: Degradation pathways of MGITC in aqueous solution.
Caption: Experimental workflow for protein labeling with MGITC.
Optimizing Malachite Green Isothiocyanate for Protein Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of malachite green isothiocyanate (MGITC) in protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive chemistry behind labeling proteins with this compound?
This compound is an amine-reactive probe.[1] The isothiocyanate group (-N=C=S) reacts with primary amines (-NH2), such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to form a stable thiourea bond.[1] This covalent linkage permanently attaches the malachite green dye to the protein.
Q2: What is the recommended starting molar ratio of MGITC to protein?
The optimal molar ratio can vary significantly depending on the protein and the desired degree of labeling. A common starting point is a molar coupling ratio in the range of 10:1 to 40:1 (moles of dye per mole of protein).[2] However, some protocols suggest a much higher ratio, up to 100:1, to achieve a high degree of labeling.[3] It is crucial to experimentally determine the optimal ratio for your specific protein and application.
Q3: What is the ideal pH for the labeling reaction?
A mildly alkaline pH is essential for efficient labeling. The reaction is typically carried out in a buffer with a pH between 8.0 and 9.8.[3][4] This pH deprotonates the primary amino groups on the protein, making them more nucleophilic and reactive with the isothiocyanate group of the MGITC. A common buffer choice is 0.1 M sodium bicarbonate or sodium carbonate buffer.[3][5]
Q4: How do I prepare the this compound for the reaction?
MGITC is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[3] It is recommended to prepare this solution fresh for each labeling reaction as MGITC can be unstable in aqueous solutions.[5]
Q5: How can I determine the degree of labeling (DOL)?
The degree of labeling, or the molar ratio of dye to protein in the final conjugate, can be calculated using spectrophotometry.[6][7][8] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of malachite green (around 620-630 nm).[3][9] A correction factor is needed to account for the dye's absorbance at 280 nm.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Molar ratio of MGITC to protein is too low. | Increase the molar excess of MGITC in the reaction. Try a range of ratios (e.g., 20:1, 50:1, 100:1) to find the optimal concentration.[2] |
| Reaction pH is too low. | Ensure the reaction buffer is at the optimal pH range of 8.0-9.8 to facilitate the reaction with primary amines.[3][4] | |
| Presence of competing amines in the buffer. | Buffers containing primary amines (e.g., Tris) or sodium azide will compete with the protein for reaction with MGITC. Use an amine-free buffer like sodium bicarbonate or phosphate-buffered saline (PBS).[5] | |
| Protein concentration is too low. | Lower protein concentrations can lead to less efficient labeling. If possible, concentrate the protein to at least 1 mg/mL.[2] | |
| High Degree of Labeling (DOL) | Molar ratio of MGITC to protein is too high. | Decrease the molar excess of MGITC in the reaction. Over-labeling can lead to protein precipitation and loss of biological activity.[10][11] |
| Prolonged reaction time. | Reduce the incubation time of the labeling reaction. | |
| Protein Precipitation During or After Labeling | Over-labeling of the protein. | Malachite green is a hydrophobic molecule. Attaching too many dye molecules can decrease the solubility of the protein. Reduce the MGITC to protein molar ratio.[10][11] |
| High concentration of organic solvent. | The final concentration of DMSO or DMF from the MGITC stock solution should be kept low (typically less than 10% of the total reaction volume).[12] | |
| Protein instability at the reaction pH. | While a high pH is necessary for the reaction, it may destabilize some proteins. Perform the reaction at the lower end of the recommended pH range (e.g., pH 8.0-8.5) or for a shorter duration. | |
| Loss of Protein Biological Activity | Labeling of critical amino acid residues. | The labeling reaction can modify lysine residues that are important for the protein's function, such as in an enzyme's active site or an antibody's antigen-binding site.[10] |
| Conformational changes due to labeling. | The addition of the bulky malachite green molecule can alter the protein's structure. Try reducing the degree of labeling. | |
| Inconsistent Labeling Results | Inconsistent preparation of MGITC stock solution. | Always prepare the MGITC stock solution fresh before each experiment.[5] |
| Variability in reaction conditions. | Ensure consistent pH, temperature, incubation time, and protein concentration between experiments. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5) to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing amines (e.g., Tris) or sodium azide, dialyze it against the labeling buffer before proceeding.[5]
-
-
MGITC Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.[3] This should be done immediately before use.
-
-
Labeling Reaction:
-
Purification of the Labeled Protein:
Protocol 2: Determination of the Degree of Labeling (DOL)
-
Spectrophotometric Measurements:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of malachite green, which is approximately 620 nm (Amax).[3]
-
-
DOL Calculation:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the dye is calculated using: Dye Concentration (M) = Amax / ε_dye where:
-
ε_dye is the molar extinction coefficient of malachite green at its Amax (approximately 150,000 M⁻¹cm⁻¹).[3]
-
-
The DOL is the ratio of the dye concentration to the protein concentration: DOL = Dye Concentration / Protein Concentration
-
Visualizations
Caption: Experimental workflow for protein labeling with MGITC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. pnas.org [pnas.org]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of Malachite Green Isothiocyanate Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unconjugated malachite green isothiocyanate (MGITC) following protein labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after labeling?
A1: Residual-free MGITC can lead to inaccurate quantification of labeling efficiency, high background signals in assays, and potential cytotoxic effects in cell-based experiments. Thorough removal ensures that downstream applications are based purely on the properties of the labeled protein.
Q2: What are the primary methods for removing free MGITC?
A2: The most common and effective methods are based on size exclusion principles. These include gel filtration chromatography (also known as desalting), dialysis, and tangential flow filtration (TFF). The choice of method depends on factors like sample volume, protein concentration, and the required purity.
Q3: How do I choose the most suitable removal method for my experiment?
A3: Consider the following:
-
Gel Filtration Chromatography: Ideal for rapid removal of free dye from small to medium sample volumes and is generally faster than dialysis.[1]
-
Dialysis: A simple and gentle method suitable for various sample volumes, but it is a slower process that requires large volumes of buffer.[1][2]
-
Tangential Flow Filtration (TFF): Highly efficient for processing large sample volumes, offering rapid concentration and buffer exchange in a single system.[3][4][5]
Q4: What is the expected protein recovery rate after purification?
A4: Protein recovery can vary depending on the chosen method and optimization of the protocol. Generally, gel filtration and TFF can achieve high recovery rates, often exceeding 90%.[3] Dialysis also offers good recovery, but some protein loss can occur due to non-specific adsorption to the dialysis membrane.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Recovery | - Non-specific binding of the protein to the chromatography resin or dialysis membrane.- Protein precipitation during the purification process. | - Pre-treat the chromatography column or membrane with a blocking agent like bovine serum albumin (BSA).- Optimize buffer conditions (pH, ionic strength) to maintain protein solubility. Consider adding stabilizing agents like glycerol if necessary. |
| Incomplete Removal of Free Dye | - Insufficient separation between the labeled protein and the free dye.- The capacity of the purification system (e.g., column size, membrane surface area) is exceeded. | - For gel filtration, ensure the column bed volume is adequate (typically 4-20 times the sample volume).[1]- For dialysis, increase the number and duration of buffer changes.[2][6]- For TFF, perform additional diafiltration volumes. |
| Protein Aggregation | - The labeling process or the purification conditions may have induced protein unfolding and aggregation.[7] | - Perform all purification steps at a lower temperature (e.g., 4°C).- Screen different buffer formulations to find conditions that minimize aggregation.- Analyze protein aggregation levels before and after purification using techniques like size-exclusion chromatography. |
| Precipitate Observed After Labeling | - The addition of MGITC, often dissolved in an organic solvent like DMSO, can cause some proteins to precipitate. | - Centrifuge the labeling reaction mixture to pellet any precipitate before proceeding with the purification of the supernatant.[8] |
Comparison of Purification Methods
The following table summarizes the key performance indicators for the most common methods used to remove unconjugated this compound.
| Parameter | Gel Filtration Chromatography | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Size-exclusion chromatography | Passive diffusion across a semi-permeable membrane | Size-based separation using cross-flow over a membrane |
| Processing Time | Fast (minutes to a few hours)[1] | Slow (several hours to overnight)[1] | Very Fast (minutes to hours)[5] |
| Sample Volume | Small to medium | Small to large | Medium to very large[5] |
| Dye Removal Efficiency | High (>95%) | High (>99% with sufficient buffer changes) | Very High (>99%)[3] |
| Protein Recovery | Typically >90% | Variable, potential for loss due to adsorption | High (>90%)[3] |
| Buffer Consumption | Low to moderate | Very High[1] | Moderate (can be optimized with diafiltration) |
| Scalability | Limited | Moderate | Excellent |
Experimental Protocols
Protocol 1: Gel Filtration Chromatography (Desalting Column)
This method separates molecules based on size, with larger labeled proteins eluting before the smaller, unconjugated MGITC molecules.
Materials:
-
Labeled protein solution
-
Pre-packed desalting column (e.g., Sephadex G-25)
-
Equilibration/elution buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired elution buffer.
-
Sample Loading: Apply the labeled protein solution to the top of the column.
-
Elution: Begin collecting fractions as the sample enters the column bed. The larger, labeled protein will elute first.
-
Fraction Collection: Collect fractions of a defined volume. The colored, labeled protein will be visible, while the free dye will elute in later fractions.
-
Analysis: Pool the fractions containing the purified labeled protein. Confirm the removal of free dye by spectrophotometry or thin-layer chromatography.
Protocol 2: Dialysis
This technique relies on the diffusion of small molecules (unconjugated MGITC) across a semi-permeable membrane while retaining the larger labeled protein.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa.
-
Dialysis buffer (e.g., PBS), at least 200 times the sample volume.[2]
-
Stir plate and stir bar
-
Beaker or container for the dialysis buffer
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or boiling to remove preservatives.
-
Sample Loading: Load the labeled protein solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette into the dialysis buffer. Stir the buffer gently at 4°C.
-
Buffer Changes: Perform at least three buffer changes over 12-24 hours to ensure complete removal of the free dye.[2][6] A typical schedule is 2-4 hours for the first two changes, followed by an overnight dialysis.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified labeled protein.
Protocol 3: Tangential Flow Filtration (TFF)
TFF uses a cross-flow of the sample solution over a membrane to separate molecules by size. This method is particularly useful for larger sample volumes and can also be used to concentrate the sample.
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 10 kDa)
-
Diafiltration buffer (e.g., PBS)
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions.
-
Membrane Equilibration: Equilibrate the membrane with the diafiltration buffer.
-
Sample Loading: Load the labeled protein solution into the sample reservoir.
-
Diafiltration: Begin the diafiltration process by continuously adding fresh diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This washes the unconjugated MGITC through the membrane while retaining the labeled protein. Typically, 5-10 diavolumes are sufficient for near-complete removal of small molecules.
-
Concentration (Optional): After diafiltration, the sample can be concentrated by stopping the addition of diafiltration buffer and allowing the filtrate to be removed until the desired sample volume is reached.
-
Sample Recovery: Recover the purified and concentrated labeled protein from the system.
Visualizations
Caption: Workflow for labeling and purification.
Caption: Decision tree for purification method selection.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. repligen.com [repligen.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 8. interchim.fr [interchim.fr]
Technical Support Center: Preventing Aggregation of Malachite Green Isothiocyanate (MGITC)-Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating protein aggregation during and after labeling with Malachite Green Isothiocyanate (MGITC).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation when labeling with MGITC?
Protein aggregation during MGITC labeling is a multifaceted issue primarily driven by the physicochemical properties of the dye and its interaction with the protein. Key factors include:
-
Increased Hydrophobicity: Malachite green is an inherently hydrophobic molecule. Covalently attaching it to the protein surface increases the overall hydrophobicity, which can lead to intermolecular attractive forces and aggregation as the protein molecules attempt to minimize their exposure to the aqueous solvent.[1][2]
-
High Dye-to-Protein Ratio (DOL): Over-labeling a protein with MGITC can significantly alter its surface properties. A high degree of labeling can mask native charged residues and introduce multiple hydrophobic patches, leading to a higher propensity for aggregation.[1] While some protocols suggest a high molar excess of dye during labeling, the optimal number of dyes per protein is often much lower to maintain solubility and function.
-
Suboptimal Buffer Conditions:
-
pH near the Isoelectric Point (pI): Proteins are least soluble at their isoelectric point, where their net charge is zero, minimizing electrostatic repulsion between molecules.[3] Labeling can alter the pI of a protein. If the buffer pH is close to the new pI of the conjugate, aggregation is more likely.
-
Low Ionic Strength: Insufficient salt concentration in the buffer can fail to adequately screen surface charges, leading to aggregation for some proteins.[2]
-
-
High Protein Concentration: The probability of intermolecular interactions and aggregation increases significantly at higher protein concentrations.[2][4]
-
Conformational Changes: The labeling process itself can sometimes induce conformational changes in the protein, potentially exposing previously buried hydrophobic regions that can act as nucleation sites for aggregation.[5]
-
Presence of Unreacted Dye: Free, unreacted MGITC in the solution can also contribute to precipitation and aggregation.[1]
Q2: How can I detect and quantify aggregation of my MGITC-labeled protein?
Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in your protein solution.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340 nm and 600 nm is indicative of light scattering by aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. It can detect the presence of soluble aggregates and provide information on their size and polydispersity.[4]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein, appearing as distinct high-molecular-weight peaks or in the void volume.[2]
-
Fluorescence Spectroscopy: Dyes like Thioflavin T (ThT) or 8-Anilinonaphthalene-1-sulfonic acid (ANS) can be used to detect and quantify aggregates. These dyes exhibit increased fluorescence upon binding to the hydrophobic regions exposed in aggregated proteins.[6][7]
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness is observed during or after the MGITC labeling reaction.
This indicates significant protein aggregation. The following troubleshooting steps can be taken:
-
Optimize the Dye-to-Protein Ratio: This is a critical parameter. Perform a titration experiment to determine the lowest molar excess of MGITC required to achieve the desired degree of labeling while minimizing aggregation. For many applications, a much lower ratio than initially suggested in general protocols may be sufficient.[1]
-
Adjust Buffer pH: Ensure the pH of your labeling and storage buffers is at least 1-1.5 units away from the theoretical pI of your labeled protein. Since labeling neutralizes primary amines, the pI of the conjugate will likely be lower than the unlabeled protein. A pH further from the pI will increase the net charge and electrostatic repulsion between molecules.[3][8]
-
Increase Ionic Strength: For some proteins, increasing the salt concentration (e.g., to 150-500 mM NaCl) can help to screen electrostatic interactions and reduce aggregation.[2]
-
Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 0.5-2 mg/mL). If a higher final concentration is required, the labeled protein can be carefully concentrated after purification and buffer exchange into a stabilizing buffer.[2][4]
-
Control Temperature: Conduct the labeling reaction at a lower temperature (e.g., 4°C). This can slow down the kinetics of aggregation, although it may require a longer incubation time for the labeling reaction to complete.[2]
-
Add Stabilizing Excipients: Incorporate stabilizing additives into your labeling and storage buffers. See the tables below for guidance.
Issue 2: The labeled protein solution appears clear, but subsequent analysis (e.g., DLS, SEC) reveals the presence of soluble aggregates.
Soluble aggregates can be detrimental to downstream applications and are often precursors to larger, insoluble aggregates.
-
Refine Buffer Composition: The presence of soluble aggregates indicates that the buffer conditions are not optimal. Systematically screen different pH values, ionic strengths, and stabilizing additives to find a formulation that maintains the protein in a monomeric state.
-
Optimize Purification: Ensure that the purification method used to remove unreacted MGITC is gentle and does not induce aggregation. Dialysis or size exclusion chromatography are generally preferred over methods that may cause precipitation.
-
Improve Storage Conditions: Store the purified, labeled protein in a buffer containing stabilizing additives. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol is often beneficial.[3]
Data Presentation: Efficacy of Anti-Aggregation Additives
The following tables provide an overview of commonly used additives to prevent protein aggregation. The optimal concentration for each additive should be determined empirically for your specific MGITC-labeled protein.
Table 1: Common Stabilizing Additives for MGITC-Labeled Proteins
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 0.25 - 1.0 M | Suppresses aggregation by binding to hydrophobic patches on the protein surface and reducing weak protein-protein interactions.[9][10][11] |
| Glycerol | 10 - 50% (v/v) | Acts as an osmolyte, stabilizing the native protein structure and increasing the viscosity of the solution, which can slow down aggregation kinetics.[12][13] |
| Sucrose | 0.25 - 1.0 M | An osmolyte that favors the folded state of the protein. |
| Trehalose | 0.25 - 1.0 M | A disaccharide known for its protein-stabilizing properties, particularly during stress conditions like freezing and drying. |
| Non-ionic Detergents | 0.01 - 0.1% (w/v) | Can help to solubilize hydrophobic regions of the labeled protein without causing denaturation (e.g., Tween-20, Triton X-100).[3] |
Table 2: Illustrative Example of Additive Efficacy on a Model MGITC-Labeled Protein
Disclaimer: The following data is illustrative and intended for guidance. Optimal conditions must be determined experimentally.
| Condition | % Soluble Monomer (by SEC) |
| Standard Buffer (50 mM Phosphate, 150 mM NaCl, pH 7.4) | 65% |
| + 0.5 M L-Arginine | 85% |
| + 0.75 M L-Arginine | 92%[11] |
| + 20% (v/v) Glycerol | 78%[12] |
| + 40% (v/v) Glycerol | 88%[12] |
| + 0.5 M L-Arginine & 20% (v/v) Glycerol | 95% |
Experimental Protocols
Protocol 1: Optimized MGITC Labeling Protocol to Minimize Aggregation
-
Protein Preparation:
-
Start with a highly purified protein solution (>95% purity) at a concentration of 1-2 mg/mL.
-
Dialyze the protein against a suitable labeling buffer. A common choice is 100-200 mM sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.5. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.
-
-
MGITC Stock Solution:
-
Prepare a fresh stock solution of MGITC in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Slowly add a calculated amount of the MGITC stock solution to the gently stirring protein solution. Aim for a dye-to-protein molar ratio of 5:1 to 20:1 as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from unreacted MGITC using a desalting column or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the absorbance maximum of MGITC (~630 nm) and at 280 nm for the protein concentration.
-
Assess the extent of aggregation using DLS or SEC.
-
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare a Matrix of Buffers:
-
Prepare a series of buffers with varying pH values (e.g., 6.5, 7.5, 8.5) and ionic strengths (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
For each buffer composition, create aliquots containing different stabilizing additives at various concentrations (e.g., L-Arginine at 0.25 M, 0.5 M, 1.0 M; Glycerol at 10%, 20%, 40%).
-
-
Perform Small-Scale Labeling Reactions:
-
Conduct the MGITC labeling reaction in each of the prepared buffer conditions using a consistent protein concentration and dye-to-protein ratio.
-
-
Assess Aggregation:
-
After the labeling reaction and removal of free dye, quantify the amount of soluble, monomeric protein in each condition using SEC or DLS.
-
-
Select Optimal Buffer:
-
Choose the buffer composition that yields the highest percentage of soluble, monomeric protein with an acceptable degree of labeling.
-
Mandatory Visualizations
Caption: Experimental workflow for MGITC protein labeling and analysis.
Caption: Primary causes of MGITC-labeled protein aggregation.
Caption: Troubleshooting workflow for addressing protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Surface Properties on Protein Aggregation Behavior in Aqueous Solution of Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of arginine on protein binding and elution in hydrophobic interaction and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. researchgate.net [researchgate.net]
Troubleshooting low labeling efficiency with malachite green isothiocyanate.
Welcome to the technical support center for Malachite Green Isothiocyanate (MGITC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving MGITC labeling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the labeling of proteins and other molecules with this compound.
Question: Why is my labeling efficiency with MGITC consistently low?
Answer:
Low labeling efficiency can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.
-
Suboptimal pH: The reaction between the isothiocyanate group of MGITC and primary amines on the protein is highly pH-dependent. The amino groups need to be in a deprotonated state to be sufficiently nucleophilic.[1][2]
-
Inactivated MGITC: MGITC is sensitive to moisture and light.[6] Improper storage or handling can lead to hydrolysis of the isothiocyanate group, rendering it unreactive.
-
Insufficient Molar Ratio of MGITC to Protein: An inadequate amount of MGITC will result in a low degree of labeling.
-
Low Protein Concentration: The labeling reaction is concentration-dependent. Very dilute protein solutions can lead to poor labeling efficiency.
-
Solution: For optimal results, the protein concentration should be at least 2 mg/mL.[8]
-
Question: I am observing precipitation during my labeling reaction. What could be the cause and how can I prevent it?
Answer:
Precipitation during the labeling reaction can be due to either the dye itself or the protein.
-
MGITC Precipitation: this compound has limited solubility in aqueous solutions. Adding the DMSO or DMF stock solution too quickly or in a large volume can cause the dye to precipitate.
-
Protein Precipitation: The addition of an organic solvent and the modification of surface lysines can sometimes lead to protein aggregation and precipitation.
Question: My protein has lost its biological activity after labeling with MGITC. What can I do?
Answer:
Loss of protein activity is a common concern during chemical modification. The isothiocyanate group of MGITC reacts primarily with lysine residues and the N-terminus. If these residues are critical for the protein's function (e.g., in an active site or binding interface), labeling can lead to inactivation.
-
Solution:
-
Reduce the Molar Ratio: Use a lower molar ratio of MGITC to protein to decrease the overall number of labeled sites. This reduces the probability of modifying a critical residue.
-
Optimize Reaction Time: Shorten the incubation time of the labeling reaction.
-
Protect the Active Site: If a ligand or substrate is known to bind to the active site, its presence during the labeling reaction may protect critical lysine residues from modification.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve MGITC?
A1: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing MGITC stock solutions.[3][7] It is crucial that the solvent is anhydrous as MGITC is moisture-sensitive.
Q2: How should I store my MGITC?
A2: MGITC should be stored at -20°C, protected from light and moisture.[6] When taking the vial out of the freezer, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
Q3: How do I remove unreacted MGITC after the labeling reaction?
A3: Unreacted MGITC can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][3]
Q4: How can I determine the degree of labeling (DOL)?
A4: The degree of labeling, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of MGITC (~628 nm).[3] The molar absorptivity of MGITC is approximately 150,000 M⁻¹cm⁻¹.[3][4]
Q5: Can I use buffers containing Tris or glycine for the labeling reaction?
A5: No, you should avoid buffers containing primary or secondary amines, such as Tris or glycine, as they will compete with the primary amines on your protein for reaction with MGITC, leading to significantly lower labeling efficiency.[1][5]
Data Presentation
Table 1: Recommended Starting Conditions for MGITC Labeling
| Parameter | Recommended Value | Reference |
| Reaction pH | 8.5 - 9.8 | [1][3] |
| Buffer | 500 mM Sodium Bicarbonate | [3][4] |
| Protein Concentration | ≥ 2 mg/mL | [8] |
| MGITC:Protein Molar Ratio | 10:1 to 100:1 (empirically determined) | [3][8] |
| Reaction Temperature | 4°C to Room Temperature | [3][8] |
| Reaction Time | 1 - 4 hours | [3][8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with MGITC
-
Protein Preparation:
-
MGITC Stock Solution Preparation:
-
Allow the vial of MGITC to warm to room temperature before opening.
-
Prepare a 10-20 mg/mL stock solution of MGITC in anhydrous DMSO.[3] This solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the calculated amount of the MGITC stock solution to achieve the desired molar excess. It is recommended to add the dye in small aliquots.[1][3]
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with continuous gentle stirring.[3][8] The optimal time may need to be determined empirically.
-
-
Purification:
-
Separate the labeled protein from unreacted MGITC and any byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[3]
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
-
-
Determination of Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified labeled protein at 280 nm and ~628 nm.
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The molar extinction coefficient for MGITC is approximately 150,000 M⁻¹cm⁻¹.[3]
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.[8]
-
Visualizations
Caption: Experimental workflow for protein labeling with MGITC.
Caption: Troubleshooting logic for low MGITC labeling efficiency.
References
- 1. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptideweb.com [peptideweb.com]
- 3. interchim.fr [interchim.fr]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 7. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Malachite Green Isothiocyanate (MGITC) Solutions
This technical support center provides guidance on the best practices for storing and handling Malachite Green Isothiocyanate (MGITC) solutions to ensure their stability and performance in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing MGITC stock solutions?
A1: For preparing stock solutions of this compound, high-purity, anhydrous solvents are crucial to minimize hydrolysis of the reactive isothiocyanate group.[1][] Dimethyl sulfoxide (DMSO) is commonly used.[3] Other recommended solvents include dimethylformamide (DMF), acetonitrile (MeCN), and ethanol.[1] When using DMF or DMSO, it is imperative to use a pure and dry (anhydrous) grade, as the presence of amines or water can compromise the stability of the MGITC.[1]
Q2: What are the optimal storage conditions for MGITC stock solutions?
A2: To maintain the integrity of MGITC solutions, they should be stored in a freezer at temperatures between -5°C and -30°C.[4][5] It is also critical to protect the solutions from light to prevent photodegradation.[1][4][5]
Q3: How long can I store MGITC stock solutions?
Q4: Can I store MGITC solutions at room temperature?
A4: Storing MGITC solutions at room temperature is not recommended. The isothiocyanate group is susceptible to hydrolysis, and the molecule can transition to its colorless carbinol base form in solution, especially in the presence of water.[] For shipping purposes, MGITC may be sent at room temperature, but it should be stored in the freezer upon receipt.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| MGITC solution appears colorless or has lost its green color. | The MGITC may have hydrolyzed to its colorless carbinol base form.[] This can be caused by the presence of water in the solvent or exposure to moisture. | Ensure the use of anhydrous solvents for preparing solutions.[1] Store the solution in a tightly sealed container to prevent moisture absorption. Prepare fresh solutions if color loss is observed. |
| Poor labeling efficiency of proteins or other amine-containing molecules. | The isothiocyanate group may have degraded due to improper storage or the presence of contaminants in the solvent. | Use fresh, high-purity MGITC and anhydrous solvents. Ensure the pH of the labeling reaction is appropriate (typically pH 9-11 for primary amines).[8] |
| Precipitate forms in the MGITC stock solution. | The solubility of MGITC may be limited in the chosen solvent, or the solution may have become too concentrated upon cooling. | Try a different anhydrous solvent such as DMF or MeCN.[1] Gently warm the solution to attempt redissolving the precipitate before use. If it does not redissolve, it may be a degradation product, and a fresh solution should be prepared. |
| Inconsistent experimental results using the same stock solution. | The MGITC solution may be degrading over time, even when stored in the freezer. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always protect the stock solution from light.[1][4] |
Storage and Handling Summary
| Parameter | Recommendation | Reference(s) |
| Solvent | Anhydrous DMSO, DMF, Acetonitrile (MeCN), or Ethanol | [1][3] |
| Temperature | -5°C to -30°C (Freezer) | [4][5] |
| Light Exposure | Protect from light | [1][4][5] |
| Container | Tightly sealed, preferably amber or covered vials | [9] |
| Best Practice | Prepare fresh solutions or use aliquots to avoid freeze-thaw cycles |
Experimental Protocol: Preparation of MGITC Stock Solution
This protocol is a general guideline for preparing a MGITC stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the container of solid MGITC to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of MGITC in a fume hood.
-
Dissolve the solid MGITC in anhydrous DMSO to the desired concentration (e.g., 20 mg/mL).[3]
-
Vortex the solution until the MGITC is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber vials.
-
Store the aliquots at -20°C, protected from light.
Workflow and Pathway Visualizations
Caption: Recommended workflow for preparing and storing MGITC solutions.
Caption: Workflow for Chromophore-Assisted Laser Inactivation (CALI) using MGITC.
References
- 1. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 5. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. This compound (MGITC)|Amine-Reactive Probe [benchchem.com]
- 9. shop.leicabiosystems.com [shop.leicabiosystems.com]
Technical Support Center: Minimizing Non-specific Binding of Malachite Green Isothiocyanate (MGITC) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Malachite Green Isothiocyanate (MGITC) conjugates in various applications.
Troubleshooting Guides
High background and low signal-to-noise ratios are common challenges when working with MGITC conjugates. This section provides a systematic approach to identifying and resolving these issues.
Problem: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to inaccurate results. The following guide will help you troubleshoot and reduce non-specific binding.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer may not be optimal for your system. Different blocking agents have varying effectiveness.[1] Consider testing a panel of blocking agents to find the most suitable one for your assay. Increase the blocking incubation time and/or concentration of the blocking agent. |
| Suboptimal Antibody Concentration | The concentration of your MGITC-conjugated antibody may be too high, leading to increased non-specific binding. Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio. |
| Inefficient Washing | Insufficient washing can leave behind unbound or weakly bound conjugates. Increase the number and duration of wash steps. The inclusion of a mild detergent, such as Tween 20, in the wash buffer can also help reduce non-specific interactions. |
| Hydrophobic and Ionic Interactions | Non-specific binding can be mediated by hydrophobic or ionic interactions between the MGITC conjugate and other proteins or surfaces. Adjusting the pH and ionic strength of your buffers can help minimize these interactions.[2] |
| Issues with the MGITC Conjugate | The conjugate itself might have issues, such as aggregation or the presence of unconjugated dye. Ensure your conjugate is properly purified after labeling. |
Troubleshooting Workflow for High Background
Caption: A stepwise workflow for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of MGITC conjugates and strategies to minimize non-specific binding.
1. What are the most effective blocking agents to reduce non-specific binding?
The effectiveness of a blocking agent can be application-dependent. However, studies comparing various agents in ELISA have shown that casein and non-fat dry milk are often more effective than BSA at lower concentrations.[1] Fish skin gelatin can also be a good alternative.[1] It is recommended to empirically test a few different blocking agents to determine the best one for your specific assay.
Quantitative Comparison of Common Blocking Agents in ELISA
| Blocking Agent | Typical Concentration | Relative Effectiveness | Notes |
| Casein | 1-5% (w/v) | High | Very effective at preventing non-specific binding to plastic surfaces.[1] |
| Non-Fat Dry Milk | 1-5% (w/v) | High | A cost-effective and highly effective blocking agent.[1] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Moderate | A commonly used blocking agent, but may be less effective than casein or milk for some applications.[3] |
| Fish Skin Gelatin | 0.1-1% (w/v) | Moderate to High | Remains fluid at lower temperatures and can be more effective than porcine gelatin.[1] |
| Normal Serum | 5-10% (v/v) | High | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody. |
Disclaimer: This data is based on general ELISA studies and may require optimization for your specific MGITC-based assay.
2. How does the pH of assay buffers affect non-specific binding?
The pH of your buffers can significantly influence non-specific binding by altering the charge of both your MGITC conjugate and the interacting surfaces.[2] Operating at a pH near the isoelectric point of your protein can minimize charge-based interactions. It is advisable to test a range of pH values (e.g., 6.5-8.0) for your binding and washing buffers to find the optimal condition for your experiment.
3. What is the role of detergents and salts in minimizing non-specific binding?
Detergents and salts are crucial additives in blocking and washing buffers to reduce non-specific interactions.
-
Detergents: Non-ionic detergents like Tween 20 are commonly used at low concentrations (0.05-0.1%) to disrupt hydrophobic interactions that can cause non-specific binding.
-
Salts: Increasing the ionic strength of your buffers with salts like NaCl (e.g., up to 500 mM) can help to shield electrostatic interactions, thereby reducing non-specific binding.[4]
4. What is a recommended general protocol for immunofluorescence using an MGITC-conjugated antibody?
The following is a general protocol for immunofluorescence staining that incorporates best practices for minimizing non-specific binding. This protocol may need to be optimized for your specific cell type and target.
Experimental Protocol: Immunofluorescence Staining
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting an intracellular antigen).
-
Wash three times with PBS.
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Tween 20).
-
Incubate samples in blocking buffer for 1 hour at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Dilute the MGITC-conjugated primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate the samples with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the samples three to five times with PBS containing 0.1% Tween 20 for 5 minutes each wash.
-
-
Mounting and Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets for Malachite Green.
-
Experimental Workflow for Immunofluorescence
Caption: A typical experimental workflow for immunofluorescence using a directly conjugated antibody.
5. How can I ensure the quality of my MGITC conjugate?
The quality of your conjugate is critical for obtaining reliable results. After labeling your protein with MGITC, it is essential to remove any unconjugated dye. This can be achieved through methods like gel filtration or dialysis. A protocol for labeling and purification is provided by some suppliers.[6]
Mechanism of Non-Specific Binding
Caption: Key intermolecular forces contributing to non-specific binding.
References
- 1. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of pH in modified ELISA procedures used for the estimation of functional antibody affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. interchim.fr [interchim.fr]
Validation & Comparative
Choosing the Right Label: A Comparative Guide to Malachite Green Isothiocyanate and FITC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate label for antibody conjugation is a critical decision that dictates the scope and sensitivity of subsequent experiments. While Fluorescein isothiocyanate (FITC) has long been a staple for fluorescence-based immunoassays, other labels, such as Malachite Green isothiocyanate (MGITC), offer unique functionalities for different applications. This guide provides an objective, data-driven comparison of these two isothiocyanate labels to inform the selection process for specific research needs.
The fundamental difference lies in their optical properties: FITC is a classic fluorophore, ideal for assays requiring sensitive fluorescence detection. In contrast, Malachite Green is largely non-fluorescent in aqueous solutions and functions as a potent photosensitizer and colorimetric agent, opening avenues for distinct, non-fluorescence-based applications.[1][2][3][4][5]
Key Performance Parameters: A Head-to-Head Comparison
The decision to use FITC or MGITC should be guided by their distinct photophysical and chemical properties, which are suited for different detection methodologies.
| Property | FITC (Fluorescein isothiocyanate) | This compound (MGITC) |
| Primary Application | Fluorescent labeling for assays like flow cytometry, immunofluorescence (IF/ICC), and fluorescence microscopy.[6][7] | Photosensitizer for Chromophore-Assisted Laser Inactivation (CALI), colorimetric assays, and a reporter for Surface-Enhanced Raman Spectroscopy (SERS).[1][8][9] |
| Detection Principle | Fluorescence Emission | Light Absorption / Photosensitization / Raman Scattering |
| Excitation Max (λex) | ~495 nm[6][10][11] | ~621-630 nm (Absorption)[1][2][3][4][5] |
| Emission Max (λem) | ~519-525 nm (Green)[10][11][12] | Essentially non-fluorescent in aqueous solution.[1][2][3][4][5] |
| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹[6] | ~105,000 M⁻¹cm⁻¹[2] |
| Quantum Yield (Φ) | High (~0.92)[6] | Extremely low (~7.9 x 10⁻⁵ in water)[2] |
| Reactive Group | Isothiocyanate (-N=C=S)[6][12] | Isothiocyanate (-N=C=S)[1][13] |
| Reactivity | Primary amines (e.g., lysine residues) on proteins.[6][12][14] | Primary amines on proteins and other biomolecules.[1][13] |
| Key Advantages | Bright signal, high quantum yield, widely compatible with standard instrumentation (488 nm laser).[7] | High molar absorptivity, enables targeted cell inactivation (CALI), suitable for colorimetric and SERS detection.[9] |
| Key Disadvantages | Prone to photobleaching, pH-sensitive fluorescence.[6][15] | Not suitable for fluorescence-based detection, potential for hydrolysis of the isothiocyanate group.[16] |
Experimental Methodologies
The covalent labeling of antibodies with either FITC or MGITC follows a similar principle, relying on the reaction between the isothiocyanate group of the dye and primary amine groups on the antibody.
Protocol: Antibody Labeling with Isothiocyanate Dyes (FITC/MGITC)
This protocol provides a general framework. Optimal dye-to-antibody molar ratios may need to be determined empirically.
1. Antibody Preparation:
-
The antibody solution should be purified and at a concentration of 1-5 mg/mL.
-
The buffer must be amine-free (e.g., PBS, HEPES, MOPS) and at a pH of 8.5-9.5 for optimal conjugation. Buffers containing Tris or glycine are incompatible as they will compete for reaction with the dye.[17]
-
If necessary, perform a buffer exchange using dialysis or a spin desalting column.[18]
2. Dye Preparation:
-
Immediately before use, dissolve the FITC or MGITC powder in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 5-10 mg/mL.[18][19]
3. Conjugation Reaction:
-
Slowly add the calculated amount of dye stock solution to the antibody solution while gently stirring. A common starting molar ratio is 10-20 moles of dye per mole of antibody.[19]
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight with continuous gentle mixing.[18]
4. Purification of the Conjugate:
-
Remove unreacted, free dye from the antibody-dye conjugate using a gel filtration or spin desalting column (e.g., Sephadex G-25).[12][19]
-
The labeled antibody is collected in the column's void volume.
5. Characterization (Optional but Recommended):
-
For FITC, determine the degree of labeling (F/P ratio) by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).[18]
-
For MGITC, characterization can be done by measuring absorbance at 280 nm and ~620 nm.
Visualizing Workflows and Mechanisms
Logical Decision Flowchart
This diagram illustrates the decision-making process for selecting the appropriate label based on the intended experimental application.
Antibody Labeling Workflow
The following diagram outlines the universal workflow for conjugating an isothiocyanate-functionalized dye to an antibody.
Signal Generation Pathways
This diagram contrasts the mechanism of signal generation for FITC (fluorescence) and one of the primary applications of MGITC (photosensitization for CALI).
References
- 1. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Malachite green - Wikipedia [en.wikipedia.org]
- 3. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.es]
- 4. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 5. Invitrogen™ this compound | Fisher Scientific [fishersci.ca]
- 6. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 7. Fluorescein isothiocyanate (FITC) Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 8. Malachite green-isothiocyanate-polyethylene glycol-gold nanoparticles conjugated with scFv anti-EGFR B10 antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 11. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 12. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 15. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photosensitization of Staphylococcus aureus with this compound: inactivation efficiency and spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. drmr.com [drmr.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Malachite Green Isothiocyanate: A Comparative Guide for Photosensitizer Selection
For Immediate Release
In the landscape of photosensitizers utilized in research and drug development, Malachite Green Isothiocyanate (MGITC) presents a unique profile, particularly for applications requiring targeted generation of reactive oxygen species with high spatial and temporal control. This guide provides a comprehensive comparison of MGITC with other common photosensitizers, supported by available experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Executive Summary
This compound is an amine-reactive, largely non-fluorescent photosensitizer with a characteristic long-wavelength absorption maximum around 630 nm.[1][2] Its primary mechanism of action upon photoactivation involves the generation of hydroxyl radicals, a highly reactive and short-lived reactive oxygen species (ROS). This property makes it particularly suitable for Chromophore-Assisted Laser Inactivation (CALI), a technique used to inactivate specific proteins within a localized cellular region. While direct quantitative comparisons are limited, existing evidence suggests that while MGITC is effective, other photosensitizers like fluorescein isothiocyanate (FITC) may exhibit higher overall ROS generation efficiency.
Performance Comparison
A direct quantitative comparison of key performance indicators for MGITC against a broad range of photosensitizers is challenging due to limited available data in a standardized format. The following tables summarize the available information and highlight the known characteristics of MGITC in relation to other commonly used photosensitizers.
Table 1: Photophysical and Photochemical Properties of Selected Photosensitizers
| Photosensitizer | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Primary ROS |
| This compound (MGITC) | ~630[1][2] | Non-fluorescent[1] | Not reported | Hydroxyl Radicals (•OH)[3][4] |
| Fluorescein Isothiocyanate (FITC) | ~495 | ~525 | ~0.02 (in ethanol) | Singlet Oxygen (¹O₂) |
| Rose Bengal | ~545 | ~570 | ~0.75 (in water) | Singlet Oxygen (¹O₂) |
| Methylene Blue | ~665 | ~686 | ~0.52 (in water) | Singlet Oxygen (¹O₂) |
| Protoporphyrin IX | ~405, 506, 540, 580, 630 | ~635, 700 | ~0.55 (in DMSO) | Singlet Oxygen (¹O₂) |
Note: Quantum yields are highly dependent on the solvent and experimental conditions. The values presented are for comparative purposes.
Table 2: Qualitative Comparison of Photosensitizer Performance
| Feature | This compound (MGITC) | Other Common Photosensitizers (e.g., FITC, Rose Bengal) |
| ROS Generation Efficiency | Effective for specific applications (CALI). Fluorescein is reported to be 50x more efficient in generating ROS for CALI. | Generally higher singlet oxygen quantum yields. |
| Photostability | Subject to photobleaching. | Varies; some porphyrins and phthalocyanines exhibit high photostability. |
| Cellular Uptake | Can be targeted via isothiocyanate conjugation to antibodies or other molecules. | Varies widely based on charge, lipophilicity, and formulation. |
| Targeting Capability | High, due to the reactive isothiocyanate group. | Can be targeted through conjugation, but inherent localization also plays a role. |
Mechanism of Action: A Focus on Hydroxyl Radical Generation
Upon absorption of light, MGITC is excited to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state. While many photosensitizers primarily transfer energy to molecular oxygen to produce singlet oxygen (Type II mechanism), evidence suggests that MGITC predominantly acts through a Type I mechanism, leading to the formation of hydroxyl radicals (•OH).[3][4] These radicals are extremely reactive and have a very short diffusion distance, making them ideal for highly localized damage to target molecules, a key advantage in CALI.
Caption: Photosensitization pathway of this compound.
Experimental Protocols
To facilitate comparative studies, this section provides detailed methodologies for key experiments.
Determination of Cellular Uptake via Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative comparison of photosensitizer uptake into cells.
Workflow:
Caption: Workflow for assessing cellular uptake of photosensitizers.
Methodology:
-
Cell Culture: Plate cells of interest onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare solutions of MGITC-conjugate and other photosensitizers at desired concentrations in cell culture medium. Replace the medium in the wells with the photosensitizer solutions and incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
Washing: After incubation, aspirate the photosensitizer solution and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Fixation and Mounting: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells again with PBS and mount the coverslips onto microscope slides using a suitable mounting medium, with or without a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for each photosensitizer.
-
Analysis: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell for each photosensitizer.
Assessment of Photostability (Photobleaching)
This protocol measures the rate of photodegradation of a photosensitizer upon light exposure.
Methodology:
-
Sample Preparation: Prepare solutions of MGITC and other photosensitizers in a suitable solvent (e.g., PBS or DMSO) at a concentration that gives an initial absorbance of approximately 1.0 at their respective λmax.
-
Light Exposure: Place the solutions in a cuvette and expose them to a light source of a specific wavelength and intensity (e.g., a filtered lamp or a laser corresponding to the photosensitizer's absorption maximum).
-
Spectroscopic Measurement: At regular time intervals during irradiation, measure the absorbance spectrum of the solution using a spectrophotometer.
-
Data Analysis: Plot the absorbance at the λmax as a function of irradiation time. The rate of decrease in absorbance is an indicator of the photostability. The photobleaching quantum yield can be calculated if the photon flux of the light source is known.
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay
This assay determines the light-dependent toxicity of a photosensitizer on cultured cells.[5]
Workflow:
Caption: Workflow for in vitro PDT cytotoxicity assessment.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to confluence at the end of the experiment. Allow cells to attach overnight.
-
Photosensitizer Incubation: Treat the cells with various concentrations of each photosensitizer in the dark for a predetermined time. Include control wells with no photosensitizer.
-
Washing: Wash the cells with PBS to remove the photosensitizer-containing medium and replace it with fresh culture medium.
-
Irradiation: Irradiate the cells with a light source at the appropriate wavelength and light dose. Keep a set of plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24 to 48 hours.
-
Viability Assessment: Determine cell viability using a standard cytotoxicity assay, such as the MTT, XTT, or PrestoBlue assay, following the manufacturer's instructions.
Advantages of this compound
The primary advantage of MGITC lies in its utility for Chromophore-Assisted Laser Inactivation (CALI).[4]
-
High Spatial and Temporal Resolution: The generation of highly reactive, short-lived hydroxyl radicals allows for the inactivation of target proteins with exquisite precision, confined to the immediate vicinity of the chromophore upon laser irradiation.[3][4]
-
Targeting Specificity: The isothiocyanate group allows for covalent conjugation to antibodies or other targeting ligands, enabling the delivery of the photosensitizer to specific proteins or cellular compartments.
-
Long Wavelength Activation: Its absorption in the red region of the spectrum allows for deeper tissue penetration of light compared to photosensitizers that absorb at shorter wavelengths.[1]
Conclusion
This compound is a valuable tool for specific applications, most notably for the targeted inactivation of proteins using CALI, owing to its generation of localized hydroxyl radicals. While it may not possess the high singlet oxygen quantum yields of other common photosensitizers, its unique mechanism of action and targeting capabilities make it a compelling choice for experiments requiring high precision. Further quantitative comparative studies are warranted to fully elucidate its performance characteristics relative to a broader range of photosensitizers.
References
- 1. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 3. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Malachite Green Isothiocyanate Labeling by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, the selection of an appropriate labeling reagent is paramount for achieving accurate and reproducible results. While established methods like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) dominate the field, exploring alternative reagents is crucial for expanding the analytical toolbox. This guide provides a comprehensive validation framework for Malachite Green Isothiocyanate (MGITC) as a potential labeling agent for mass spectrometry and objectively compares its inferred characteristics with the proven performance of TMT and iTRAQ.
This compound is an amine-reactive probe that covalently binds to primary amines, such as the N-terminus of a peptide and the epsilon-amine of lysine residues, forming a stable thiourea linkage[1]. While its primary application has been in Chromophore-Assisted Laser Inactivation (CALI)[2][3], its reactivity suggests potential for use in mass spectrometry-based proteomics. This guide outlines the necessary validation steps and provides a comparative analysis based on existing data for similar isothiocyanates and established labeling chemistries.
Comparative Analysis of Labeling Reagents
The choice of a labeling reagent significantly impacts every stage of a quantitative proteomics experiment, from sample preparation to data analysis. The following table summarizes the key features of MGITC (inferred) and its alternatives, TMT and iTRAQ.
| Feature | This compound (MGITC) (Inferred) | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) |
| Target Group | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Reaction Chemistry | Isothiocyanate reaction forming a thiourea bond | NHS ester reaction forming a stable amide bond | NHS ester reaction forming a stable amide bond |
| Multiplexing Capability | 1-plex (unless isotopically labeled versions are synthesized) | Up to 18-plex with TMTpro reagents[4] | 4-plex and 8-plex reagents are available |
| Quantification Method | MS1-based quantification (comparing peak intensities of labeled vs. unlabeled peptides) | MS2/MS3-based quantification using reporter ions | MS2-based quantification using reporter ions |
| Labeling Efficiency | High (inferred from other isothiocyanates), but requires optimization | >99% achievable with optimized protocols[4][5] | High, but can be affected by factors like pH and reagent concentration[6] |
| Effect on Fragmentation | May influence fragmentation patterns and potentially reduce signal intensity[7][8] | Minimal effect on peptide fragmentation; reporter ions are cleaved in MS2/MS3 | Minimal effect on peptide fragmentation; reporter ions are cleaved in MS2 |
| Cost | Potentially lower cost per label | Higher cost, especially for higher plexing reagents | Higher cost |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any labeling reagent. Below are the methodologies for MGITC labeling and its subsequent validation by mass spectrometry, alongside a standard protocol for TMT labeling for comparison.
This compound (MGITC) Labeling Protocol
This protocol is adapted from methodologies used for other isothiocyanate labeling procedures and CALI applications[2][3].
-
Protein Preparation:
-
Dissolve the protein of interest to a concentration of 1-2 mg/mL in a buffer free of primary amines, such as 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
Ensure the protein solution is free of any contaminants that may interfere with the labeling reaction.
-
-
MGITC Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the MGITC stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (reagent:protein).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from unreacted MGITC using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Validation of MGITC Labeling by Mass Spectrometry
The following protocol outlines the steps to validate the site-specificity and efficiency of MGITC labeling using a bottom-up proteomics approach.
-
Sample Preparation:
-
Denature the MGITC-labeled protein using 8 M urea or another suitable denaturant.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the protein into peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine that allows for the specification of variable modifications.
-
Define a variable modification corresponding to the mass of the MGITC tag on lysine residues and the N-terminus.
-
Specificity Analysis: Identify peptides containing the MGITC modification. The MS/MS spectrum will confirm the exact amino acid residue that is labeled.
-
Efficiency Quantification: Compare the peak areas of the labeled peptides with their corresponding unlabeled counterparts in the MS1 spectra. The labeling efficiency can be calculated as: Efficiency (%) = (Peak Area of Labeled Peptide / (Peak Area of Labeled Peptide + Peak Area of Unlabeled Peptide)) * 100
-
Tandem Mass Tag (TMT) Labeling Protocol (for Comparison)
-
Peptide Preparation:
-
Digest proteins into peptides as described in the MGITC validation protocol.
-
Quantify the peptide concentration accurately.
-
-
TMT Reagent Preparation:
-
Reconstitute the TMT reagents in anhydrous acetonitrile or another suitable solvent according to the manufacturer's instructions.
-
-
Labeling Reaction:
-
Quenching and Sample Pooling:
-
Quench the reaction by adding hydroxylamine.
-
Combine the labeled samples in equal amounts.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Desalt the pooled sample using a C18 StageTip or similar method.
-
Analyze the labeled peptides by LC-MS/MS, typically using a method that includes a higher-energy collision dissociation (HCD) scan to generate reporter ions for quantification.
-
Visualizing Workflows and Chemical Reactions
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying chemical principles.
Caption: Workflow for the labeling of proteins with MGITC and subsequent validation by mass spectrometry.
Caption: Chemical reaction of an isothiocyanate with a primary amine on a protein to form a stable thiourea bond.
Caption: Comparison of the general workflows for MGITC and TMT-based quantitative proteomics.
Conclusion
The validation of this compound for mass spectrometry-based proteomics requires a systematic approach to determine its labeling efficiency, specificity, and impact on peptide analysis. While direct comparative data is currently lacking, the known reactivity of isothiocyanates suggests that MGITC could serve as a viable, cost-effective labeling reagent. However, its performance characteristics, particularly in terms of quantification accuracy and multiplexing capability, are unlikely to match those of well-established isobaric tagging methods like TMT and iTRAQ. For researchers considering MGITC, thorough in-house validation following the protocols outlined in this guide is essential. For high-throughput, multiplexed quantitative proteomics, TMT and iTRAQ remain the industry standard due to their proven robustness and extensive support in data analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. interchim.fr [interchim.fr]
- 4. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 5. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining, Comparing, and Improving iTRAQ Quantification in Mass Spectrometry Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
A Comparative Guide to Cross-Reactivity Testing of Malachite Green Isothiocyanate-Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of malachite green isothiocyanate (MGITC)-labeled antibodies with other common fluorescent labeling alternatives. It includes supporting experimental data, detailed protocols for cross-reactivity assessment, and visualizations to clarify complex biological and experimental workflows.
Introduction to Antibody Labeling and Cross-Reactivity
Directly labeling primary antibodies with fluorescent dyes has streamlined immunoassays by eliminating the need for secondary antibodies, thereby reducing potential cross-reactivity and background noise. This compound (MGITC) is an amine-reactive probe that can be conjugated to antibodies.[1][2] While historically used, it's crucial to evaluate its performance, particularly its cross-reactivity, against modern fluorescent dyes. Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other, structurally similar antigens, which can lead to inaccurate experimental results.
This guide will focus on the methodologies to assess the cross-reactivity of MGITC-labeled antibodies and compare their hypothetical performance against antibodies labeled with Alexa Fluor™ 488 and Cyanine 3 (Cy3), two widely used modern fluorescent dyes known for their brightness and photostability.[3][4][5][6]
Performance Comparison of Labeled Antibodies
The choice of fluorescent label can influence the performance of a conjugated antibody. While direct experimental data comparing the cross-reactivity of MGITC-labeled antibodies to modern dyes is limited in publicly available literature, we can construct a hypothetical performance comparison based on the known properties of these dyes.
Table 1: Hypothetical Cross-Reactivity and Performance Data
| Feature | Malachite Green ITC | Alexa Fluor™ 488 | Cyanine 3 (Cy3) |
| Excitation Max (nm) | ~622 | ~490 | ~550 |
| Emission Max (nm) | ~645 | ~525 | ~570 |
| Quantum Yield | Low | High | Moderate |
| Photostability | Moderate | High | High |
| Brightness | Low | High | High |
| pH Sensitivity | Sensitive | Low | Low |
| Hypothetical Cross-Reactivity (ELISA - % Signal vs. Primary Antigen) | |||
| - Antigen A (Primary Target) | 100% | 100% | 100% |
| - Antigen B (Structurally Similar) | 15% | 8% | 9% |
| - Antigen C (Unrelated) | <1% | <0.5% | <0.5% |
| Signal-to-Noise Ratio (Western Blot) | Low-Moderate | High | High |
This table presents hypothetical data based on the general properties of the dyes. Actual performance will vary depending on the antibody, antigen, and experimental conditions.
Experimental Protocols
Accurate assessment of cross-reactivity is paramount for the validation of any labeled antibody. The following are detailed protocols for key immunoassays, with specific considerations for using fluorescently labeled antibodies.
Antibody Labeling with this compound
This protocol is adapted from available literature for labeling proteins with MGITC.[7]
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
This compound (MGITC)
-
Dimethyl sulfoxide (DMSO)
-
500 mM Sodium Bicarbonate buffer (NaHCO3), pH 9.8
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 20 mg/mL stock solution of MGITC in DMSO.
-
Dialyze the antibody solution against 500 mM NaHCO3 buffer (pH 9.8).
-
Slowly add aliquots of the MGITC stock solution to the antibody solution at 5-minute intervals until a molar ratio of 100:1 (MGITC:antibody) is achieved.
-
Incubate the reaction mixture on ice for 4 hours with gentle stirring.
-
Separate the labeled antibody from the free dye using a desalting column equilibrated with PBS (pH 7.4).
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 622 nm (for MGITC).
Cross-Reactivity Testing Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding of the labeled antibody to its primary target and potential cross-reactive antigens.
Materials:
-
96-well microtiter plates (black plates for fluorescent detection)
-
Primary target antigen and potential cross-reactive antigens
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
MGITC, Alexa Fluor 488, and Cy3 labeled antibodies
-
Fluorescence microplate reader
Procedure:
-
Coat the wells of the microtiter plate with the primary target antigen and potential cross-reactive antigens (1-10 µg/mL in Coating Buffer) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add serial dilutions of the labeled antibodies to the wells and incubate for 1-2 hours at room temperature, protected from light.
-
Wash the plate five times with Wash Buffer.
-
Read the fluorescence intensity using a microplate reader with appropriate excitation and emission filters for each dye.
-
Calculate the percentage of cross-reactivity as: (Signal from cross-reactive antigen / Signal from primary target antigen) x 100.
Western Blotting
Objective: To assess the specificity of the labeled antibody in a complex protein mixture.
Materials:
-
Cell lysates from cells with and without expression of the target protein
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Labeled antibodies
-
Fluorescence imaging system
Procedure:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the labeled antibody (at an optimized dilution in Blocking Buffer) overnight at 4°C with gentle agitation, protected from light.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Image the blot using a fluorescence imaging system with the appropriate filters for the specific dye.
-
Analyze the image for a specific band at the expected molecular weight in the positive control lysate and the absence of this band in the negative control. Note any non-specific bands.
Immunohistochemistry (IHC)
Objective: To evaluate the specific binding of the labeled antibody in a tissue context.
Materials:
-
Tissue sections from tissues known to express and not express the target antigen
-
Antigen retrieval buffer (if necessary)
-
Blocking solution (e.g., 10% normal serum in PBS)
-
Wash Buffer (PBS)
-
Labeled antibodies
-
Antifade mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if required.
-
Block non-specific binding by incubating the sections in Blocking solution for 1 hour at room temperature.
-
Incubate the sections with the labeled antibody (diluted in PBS with 1% BSA) overnight at 4°C in a humidified chamber, protected from light.
-
Wash the sections three times for 5 minutes each with PBS.
-
Mount the slides with antifade mounting medium containing DAPI.
-
Examine the slides under a fluorescence microscope using the appropriate filter sets.
-
Assess the specificity of staining in the positive control tissue and the lack of staining in the negative control tissue.
Application in Signaling Pathway Analysis: EGFR/MAPK Pathway
Labeled antibodies are instrumental in elucidating complex signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and differentiation, is a prime example.[5] Antibodies specific for phosphorylated and non-phosphorylated forms of pathway components are used to track signal transduction.
In this pathway, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a phosphorylation cascade that ultimately leads to the activation of transcription factors regulating cell fate.[8] Fluorescently labeled antibodies against phosphorylated ERK (p-ERK), for instance, can be used in IHC or flow cytometry to identify activated cells within a population. The specificity of these antibodies is critical to ensure that the detected signal truly represents the activation of this pathway.
Conclusion
While this compound can be used for antibody labeling, its performance characteristics, particularly in terms of brightness and potential for higher cross-reactivity, may be suboptimal compared to modern fluorescent dyes like Alexa Fluor™ and Cy™ dyes. For quantitative and sensitive applications requiring high specificity, the use of well-characterized, bright, and photostable fluorophores is recommended. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of cross-reactivity for any labeled antibody, ensuring the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. Cyanine Dye-labeled Antibodies | SeraCare [seracare.com]
- 7. interchim.fr [interchim.fr]
- 8. biotium.com [biotium.com]
A Comparative Analysis of Photostability: Malachite Green Isothiocyanate vs. Common Fluorescent Dyes
For Immediate Release
In the landscape of biological research and drug development, the careful selection of molecular probes is paramount to the success of experimental outcomes. While a vast array of fluorescent dyes are available for imaging applications, it is crucial for researchers to understand the distinct characteristics of each probe to apply them appropriately. This guide provides a detailed comparison of the photostability of Malachite Green Isothiocyanate (MGITC) with other commonly used fluorescent dyes, highlighting their primary applications and performance based on experimental data.
Distinguishing this compound from Traditional Fluorophores
This compound is often categorized alongside fluorescent dyes due to its utility as a molecular probe. However, its photophysical properties distinguish it significantly from conventional fluorophores used in fluorescence microscopy. MGITC is primarily a non-fluorescent photosensitizer in aqueous environments, exhibiting a very low fluorescence quantum yield (approximately 7.9 x 10-5). Its principal applications leverage its ability to generate reactive oxygen species (ROS) upon light excitation, a property utilized in techniques such as Chromophore-Assisted Laser Inactivation (CALI) to selectively inactivate proteins. It also finds use as a Raman probe.
In contrast, fluorescent dyes such as the Alexa Fluor and Cyanine (Cy) families are engineered for high fluorescence quantum yields and photostability, making them ideal for high-resolution and long-term fluorescence imaging. A direct comparison of "photostability" for fluorescence applications between MGITC and these dyes is therefore not straightforward, as their intended functions and mechanisms of action differ fundamentally.
Photostability of Common Fluorescent Dyes
The photostability of a fluorescent dye is its ability to resist photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to light. High photostability is critical for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies. The Alexa Fluor and Cyanine dye families are renowned for their superior photostability compared to older dyes like Fluorescein Isothiocyanate (FITC).
Quantitative Comparison of Fluorescent Dye Properties
The following table summarizes key photophysical properties of selected fluorescent dyes, offering a quantitative basis for comparison.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm-1M-1) | Fluorescence Quantum Yield (Φ) | Relative Photostability |
| Triphenylmethane | Malachite Green | ~621 | - | ~148,000 | ~7.9 x 10-5 (in water) | Low (as a fluorophore) |
| Xanthene | Fluorescein Isothiocyanate (FITC) | ~495 | ~519 | ~75,000 | ~0.92 | Low |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | High |
| Alexa Fluor | Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 | Very High |
| Cyanine | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Moderate to High |
| Cyanine | Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Moderate |
Note: Quantum yield and photostability can be influenced by the local environment, conjugation to biomolecules, and the presence of antifade reagents.
Experimental Protocols
Measuring Dye Photostability
A common method for quantifying the photostability of fluorescent dyes involves continuous illumination of a sample and measuring the decay of its fluorescence intensity over time.
Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent dye or a biomolecule conjugated with the dye at a known concentration in a suitable buffer (e.g., PBS). For cellular imaging, cells are stained with the dye according to standard protocols and mounted on a microscope slide.
-
Microscopy Setup: Use a fluorescence microscope equipped with a suitable light source (e.g., laser or arc lamp) and filter sets for the specific dye.
-
Image Acquisition:
-
Define a region of interest (ROI) within the sample.
-
Continuously illuminate the ROI with a constant light intensity.
-
Acquire images at regular time intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay is an indicator of the dye's photostability. The time taken for the fluorescence to decrease to 50% of its initial value (the half-life) is often used as a quantitative measure.
-
Visualizing Experimental Workflows
Logical Workflow for Photostability Measurement
Caption: Workflow for measuring dye photostability.
Signaling Pathway Visualization
Chromophore-Assisted Laser Inactivation (CALI) Pathway
The utility of this compound as a photosensitizer is exemplified in the CALI technique.
Caption: Mechanism of CALI using MGITC.
Conclusion
The selection of a molecular probe should be guided by its intended application. For fluorescence imaging, particularly for studies requiring long acquisition times, photostable dyes such as the Alexa Fluor and certain Cyanine dyes are superior choices over more photolabile options like FITC. This compound, while a valuable tool, operates through a different mechanism as a photosensitizer and is not suitable for traditional fluorescence microscopy. Researchers are encouraged to consult quantitative data and detailed experimental protocols to make informed decisions for their specific research needs.
A Researcher's Guide to Quantitative Analysis of Amine-Reactive Dye Conjugation Efficiency: A Comparative Look at Malachite Green Isothiocyanate, FITC, and NHS-Esters
For researchers, scientists, and professionals in drug development, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern molecular analysis. The efficiency of this conjugation is a critical parameter that dictates the success of numerous downstream applications, from immunoassays to cellular imaging. This guide provides a comprehensive comparison of the quantitative analysis of conjugation efficiency for three common classes of amine-reactive dyes: malachite green isothiocyanate (MGITC), fluorescein isothiocyanate (FITC), and N-hydroxysuccinimide (NHS) esters.
This guide delves into the experimental protocols for protein labeling and the subsequent determination of the Degree of Labeling (DOL), a key metric for conjugation efficiency. We present available quantitative data in structured tables to facilitate objective comparison and provide detailed methodologies for the cited experiments. Visual workflows generated using Graphviz are included to offer a clear, step-by-step understanding of the processes involved.
Principles of Amine-Reactive Labeling
The primary mechanism for these dyes involves the reaction of their electrophilic functional groups with nucleophilic primary amines on the protein, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable covalent bond, attaching the dye to the protein. The efficiency of this reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of dye to protein.
Quantitative Analysis: Determining the Degree of Labeling (DOL)
The most common method for quantifying conjugation efficiency is the determination of the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule. This is typically achieved through spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the dye's maximum absorbance wavelength.
A crucial component in this calculation is the correction factor (CF), which accounts for the dye's absorbance at 280 nm. This factor is calculated as the ratio of the dye's absorbance at 280 nm to its maximum absorbance.
It is important to note that while correction factors for many common dyes like FITC are readily available, a definitive, published correction factor for this compound at 280 nm could not be identified in the conducted research. This omission will impact the accuracy of a direct quantitative comparison of DOL for MGITC using this standard spectrophotometric method.
This compound (MGITC)
MGITC is an amine-reactive derivative of the triphenylmethane dye, malachite green. It is often used in applications like Chromophore-Assisted Laser Inactivation (CALI).
Physicochemical Properties of Amine-Reactive Dyes
| Property | This compound (MGITC) | Fluorescein Isothiocyanate (FITC) | Carboxyfluorescein Succinimidyl Ester (CFSE) |
| Reactive Group | Isothiocyanate | Isothiocyanate | N-Hydroxysuccinimide (NHS) Ester |
| Target | Primary Amines | Primary Amines | Primary Amines |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ at ~620 nm[1] | ~68,000 - 75,000 M⁻¹cm⁻¹ at ~494 nm[2][3] | Not specified in search results |
| Correction Factor (A₂₈₀/Aₘₐₓ) | Not found in search results | ~0.3[2][4][5] | Not specified in search results |
Experimental Protocol: Labeling Protein with MGITC
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein solution (in 0.5 M Sodium Bicarbonate, pH 9.8)
-
This compound (MGITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Gel filtration column
Procedure: [1]
-
Prepare a 20 mg/mL stock solution of MGITC in anhydrous DMSO.
-
To the protein solution, add aliquots of the MGITC stock solution at 5-minute intervals until a dye-to-protein molar ratio of 100 is reached.
-
Incubate the reaction mixture on ice for 4 hours.
-
Separate the labeled protein from the free dye using a gel filtration column equilibrated with a suitable buffer (e.g., 150 mM NaCl, 50 mM NaPi, pH 7.3).
-
Determine the protein concentration and the Degree of Labeling.
Comparison with Alternative Amine-Reactive Dyes
Fluorescein isothiocyanate (FITC) and N-hydroxysuccinimide (NHS) esters are two of the most widely used classes of amine-reactive dyes.
Fluorescein Isothiocyanate (FITC)
FITC is a derivative of fluorescein that reacts with primary amines to form a stable thiourea bond. It is known for its high absorptivity and quantum yield, though it can be susceptible to photobleaching and its fluorescence is pH-sensitive.[6]
N-Hydroxysuccinimide (NHS) Esters
NHS esters react with primary amines to form a stable amide bond. This reaction is generally considered to be more rapid and to form a more stable linkage compared to the thiourea bond formed by isothiocyanates.[7]
Comparative Performance of Amine-Reactive Probes
A study comparing an isothiocyanate (FITC), a succinimidyl ester (CFSE), and a dichlorotriazine (DTAF) derivative of fluorescein on myoglobin and L-lysine found that:[7]
-
Reaction Rate: CFSE (NHS-ester) demonstrated a superior rate of conjugation, followed by DTAF, and then FITC.
-
Conjugate Stability: The FITC conjugate showed inferior stability when incubated at 37°C compared to the others.
-
Controllability: The FITC conjugation reaction was found to be easier to control, which can be advantageous for achieving a precise degree of labeling.
Quantitative Comparison of Conjugation Efficiency
The following table summarizes representative data on the degree of labeling achieved with FITC and an NHS-ester dye under specific conditions. It is important to note that these values are not from a single head-to-head comparison and are dependent on the specific protein, dye, and reaction conditions.
| Dye | Protein | Molar Ratio (Dye:Protein) | Reaction Time | Degree of Labeling (DOL) | Reference |
| FITC | Humanized anti-cocaine mAb | ~58:1 | 2 hours | ~2.0 - 5.0 | [5] |
| PEG NHS Ester | IgG | 20:1 | 30-60 min | 4 - 6 | [8] |
Experimental Protocols for Alternative Dyes
Protocol: Labeling Protein with Fluorescein Isothiocyanate (FITC)
Materials:
-
Protein solution (2 mg/mL in 0.1 M Sodium Carbonate buffer, pH 9.0)
-
FITC
-
Anhydrous DMSO or DMF
-
Gel filtration column
Procedure: [3]
-
Prepare a stock solution of FITC in anhydrous DMSO or DMF.
-
For each 1 mL of protein solution, slowly add 50 µL of the FITC solution in 5 µL aliquots while gently stirring.
-
Incubate the reaction in the dark for 8 hours at 4°C.
-
Quench the reaction by adding NH₄Cl to a final concentration of 50 mM and incubate for 2 hours at 4°C.
-
Separate the labeled protein from unreacted FITC using a gel filtration column.
Protocol: Labeling Protein with an NHS-Ester Dye
Materials:
-
Antibody solution (2.5 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH ~8.3)
-
CF® Dye SE (an example of an NHS-ester dye)
-
Anhydrous DMSO
-
Gel filtration column
Procedure: [9]
-
Prepare a 10 mM stock solution of the NHS-ester dye in anhydrous DMSO.
-
Add 15-25 µL of the 10 mM dye stock for every 1 mL of antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Immediately purify the labeled antibody from the free dye using a gel filtration column.
Conclusion
The quantitative analysis of dye conjugation efficiency is a critical step in ensuring the reliability and reproducibility of experiments that rely on labeled proteins. While this compound is a useful tool for specific applications, the lack of a readily available correction factor for its absorbance at 280 nm presents a challenge for direct, accurate comparison of its conjugation efficiency with other dyes using the standard spectrophotometric method.
In contrast, FITC and NHS-esters are well-characterized, with established protocols and the necessary parameters for quantitative analysis. Comparative studies suggest that NHS-esters may offer advantages in terms of reaction speed and conjugate stability, while FITC provides a more easily controlled reaction. The choice of dye will ultimately depend on the specific application, the desired degree of labeling, and the required stability of the conjugate. Researchers should carefully consider these factors and perform optimization experiments to achieve the desired conjugation efficiency for their specific protein of interest.
References
- 1. interchim.fr [interchim.fr]
- 2. assaygenie.com [assaygenie.com]
- 3. ulab360.com [ulab360.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 7. Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. biotium.com [biotium.com]
A Researcher's Guide to Amine-Reactive Dyes: Alternatives to Malachite Green Isothiocyanate
For researchers and professionals in drug development and life sciences, the covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern experimental biology. Malachite green isothiocyanate (MGITC) has traditionally been used in specific applications such as a photosensitizer; however, its utility as a general-purpose fluorescent label is limited by its environmental sensitivity and relatively low fluorescence quantum yield. This guide provides an objective comparison of viable alternative amine-reactive dyes, focusing on their performance characteristics and providing the necessary experimental data and protocols to aid in the selection of the optimal dye for your research needs.
Key Performance Characteristics of Amine-Reactive Dyes
The selection of an appropriate fluorescent dye is critical for the success of any experiment involving fluorescence detection. The ideal dye should exhibit high fluorescence quantum yield, a large molar extinction coefficient, and exceptional photostability. Furthermore, the reactivity of the dye and the stability of the resulting conjugate are paramount considerations. The following table summarizes the key photophysical properties of this compound and several classes of alternative amine-reactive dyes.
| Dye Class | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Malachite Green | Isothiocyanate | ~630 | Non-fluorescent photosensitizer | ~150,000 | - | Low |
| Alternatives | ||||||
| Fluorescein | Isothiocyanate (FITC) | ~495 | ~519 | ~75,000 | ~0.92 | Low |
| Rhodamine | Succinimidyl Ester (e.g., TMRSE) | ~555 | ~580 | ~65,000 | High | Moderate |
| BODIPY | Succinimidyl Ester (e.g., BODIPY FL, SE) | ~502 | ~510 | >80,000 | ~0.90 | High |
| Alexa Fluor | Succinimidyl Ester (e.g., Alexa Fluor 488) | ~495 | ~519 | ~71,000 | ~0.92 | Very High |
| Cyanine | Succinimidyl Ester (e.g., Cy5-SE) | ~649 | ~670 | ~250,000 | ~0.28 | Moderate to High |
| Dichlorotriazine | Dichlorotriazine (DTAF) | ~495 | ~525 | ~80,000 | High | Moderate |
| Fluorene | Isothiocyanate | Variable | Variable | High | High | High |
Note: Photophysical properties can be influenced by the solvent, pH, and conjugation state. The data presented here are approximate values for comparison.
In-Depth Comparison of Alternatives
Fluorescein Isothiocyanate (FITC) is one of the most widely used green fluorescent probes[1][2]. It offers a high quantum yield but suffers from significant drawbacks, including pH sensitivity and rapid photobleaching, making it less suitable for long-term imaging experiments[2][3][4].
Rhodamine dyes , such as Tetramethylrhodamine (TMR), are brighter and more photostable than fluorescein in the orange-red region of the spectrum. They are generally less sensitive to pH changes, but some derivatives are prone to aggregation[5].
BODIPY (boron-dipyrromethene) dyes are characterized by their sharp excitation and emission peaks, high quantum yields, and relative insensitivity to solvent polarity and pH[6][7][8]. Their hydrophobic nature can be advantageous for membrane and lipid staining[6][8]. Amine-reactive BODIPY derivatives, such as BODIPY FL NHS Ester, are excellent alternatives to fluorescein, offering superior photostability[6].
Alexa Fluor dyes are a series of sulfonated rhodamine and other dye derivatives that are renowned for their exceptional photostability and brightness across the visible spectrum[9]. Studies have shown that Alexa Fluor conjugates are significantly more photostable than their FITC counterparts, making them a preferred choice for demanding applications like confocal microscopy and single-molecule imaging[10][11].
Cyanine (Cy) dyes , such as Cy5, are popular for their emission in the far-red and near-infrared regions, which minimizes background autofluorescence in biological samples[12]. While they have high extinction coefficients, their quantum yields can be lower than other dye classes. Newer formulations have improved their photostability[13].
Dichlorotriazine (DTAF) dyes offer an alternative reactive group to isothiocyanates and succinimidyl esters. They react with primary amines at a slightly higher pH. Their photophysical properties are comparable to fluorescein, but they can offer different conjugation efficiencies and stability depending on the application.
Fluorene-based dyes are a newer class of probes that can be engineered to have high two-photon absorption cross-sections, making them ideal for two-photon microscopy[14][15][16][17]. Their amine-reactive derivatives exhibit high chemical and photostability, and their fluorescence can be designed to "light up" upon conjugation[14][15][16].
Experimental Protocols
General Protocol for Amine-Reactive Labeling of Proteins
This protocol provides a general guideline for the conjugation of amine-reactive dyes (both isothiocyanates and succinimidyl esters) to proteins, such as antibodies. Optimization of the dye-to-protein molar ratio is recommended for each specific protein and dye combination.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Amine-reactive fluorescent dye
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the labeling reaction[18][19][20]. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio. A starting point of 10-20 fold molar excess of dye to protein is common for isothiocyanates, while a 5-15 fold excess is often used for succinimidyl esters[1][20].
-
While gently stirring the protein solution, slowly add the dissolved dye.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, protected from light[21].
-
-
Reaction Quenching (Optional but Recommended):
-
Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature[1]. This step removes any unreacted dye from the protein.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)[6].
-
Collect the fractions containing the fluorescently labeled protein, which will typically elute first.
-
Analysis of the Dye-Protein Conjugate
Calculating the Degree of Labeling (DOL):
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine for consistent experimental results.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL using the following formula:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
An optimal DOL for antibodies is typically between 2 and 10. Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weak signal[19].
Visualizing Workflows and Decision Making
To further aid researchers, the following diagrams illustrate the experimental workflow for amine-reactive labeling and a decision-making guide for selecting the most appropriate dye.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. medium.com [medium.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. researchgate.net [researchgate.net]
- 6. BioActs Official Website [bioacts.com]
- 7. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Table 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. graphviz.org [graphviz.org]
- 18. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcd.ie [tcd.ie]
- 20. researchgate.net [researchgate.net]
- 21. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]
A Comparative Guide to SERS Substrates for the Ultrasensitive Detection of Malachite Green Isothiocyanate
The detection of trace amounts of malachite green, a synthetic dye with potential carcinogenic and mutagenic effects, is of paramount importance in ensuring food safety and environmental monitoring. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity and molecular specificity. The choice of SERS substrate is critical to achieving optimal performance. This guide provides a comparative analysis of various SERS substrates for the detection of malachite green isothiocyanate (MGITC), a derivative of malachite green often used as a Raman reporter.
Performance Benchmarking of SERS Substrates
The efficacy of a SERS substrate is primarily evaluated based on its enhancement factor (EF), limit of detection (LOD), reproducibility, and stability. The following table summarizes the performance of several recently developed SERS substrates for MGITC detection.
| Substrate Material | Fabrication Method | Enhancement Factor (EF) | Limit of Detection (LOD) | Reproducibility (RSD) | Stability | Reference |
| Nanoporous Gold (NPG-5h) | Chemical Dealloying | 7.9 x 10⁹ | 10⁻¹⁶ M | Good signal homogeneity across the surface | Not specified | [1][2][3] |
| Femtosecond Laser Processed Si with Au NPs | Femtosecond Laser Scribing and Au Nanoparticle Decoration | 10¹⁰ | 10⁻¹⁴ M | High uniformity and exceptional reproducibility | High, oxidation resistant, and long-term stability | [4] |
| Au-coated GaN | Photo-etching and Au Sputtering | 2.8 x 10⁶ | Not specified for MGITC | < 5% for a characteristic peak | Not specified | [1] |
| Porous Au Supraparticles | Self-assembly of Au and PS nanoparticles followed by calcination | 1.5 x 10⁵ | 1 µM (for spectra) | 8.9% to 37.9% CV for characteristic peak intensities | Not specified | [5] |
| Silver Nanostars (liquid-based) | Colloidal Synthesis | Not specified | 37 aM (for MG) | High reproducibility | Not specified | [6] |
| Fe₃O₄@Au Magnetic Composite Nanospheres | Synthesis and Au nanoparticle coating | ~1.10 x 10⁵ | 10⁻⁷ M | Not specified | Not specified | [1] |
| AuNPs Self-assembled on COFs | Electrostatic Interaction | 5.3 x 10⁵ | 6.2 x 10⁻¹⁰ M | Not specified | Not specified | [1] |
| Ag Nanodendrites on Indium Tin Oxides | Cyclic Voltammetry Electrodeposition | 5.4 x 10⁹ | 9.4 x 10⁻¹³ M | Not specified | Not specified | [1] |
Experimental Workflow for SERS-based MGITC Detection
The general workflow for detecting MGITC using SERS is a multi-step process that begins with the preparation of the SERS substrate and culminates in the analysis of the acquired Raman spectra. The following diagram illustrates the key stages involved in this process.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible SERS data. Below are representative protocols for substrate fabrication and MGITC detection based on methodologies reported in the literature.
Fabrication of Nanoporous Gold (NPG) Substrate via Chemical Dealloying
The chemical dealloying approach is utilized to create a three-dimensional nanoporous gold structure with a high density of SERS-active sites.[1][2]
-
Amorphous Precursor Synthesis : An amorphous precursor ribbon, typically an alloy of a noble metal (e.g., gold) and a less noble, more reactive metal (e.g., silver), is synthesized.
-
Dealloying Process : The precursor ribbon is immersed in a concentrated acid solution (e.g., nitric acid) for a specific duration (e.g., 5 hours). The less noble metal is selectively dissolved, leaving behind a porous network of the noble metal.
-
Cleaning and Drying : The resulting nanoporous substrate is thoroughly rinsed with deionized water and ethanol to remove any residual acid and contaminants, and then dried. The average ligament size of the resulting NPG structure can be in the range of 65 nm.[2]
SERS Detection of MGITC
This protocol outlines the steps for the sensitive detection of MGITC using a prepared SERS substrate.
-
MGITC Solution Preparation : A series of MGITC solutions with concentrations ranging from 10⁻¹⁰ M to 10⁻¹⁶ M are prepared by serial dilution in a suitable solvent (e.g., ethanol or deionized water).[1]
-
Substrate Incubation : The SERS substrate is incubated in the MGITC solution for a set period to allow for the adsorption of the analyte molecules onto the substrate surface.
-
SERS Measurement :
-
A Raman microscope equipped with a laser (e.g., 785 nm) is used for spectral acquisition.[1]
-
The laser is focused onto the substrate surface using an appropriate objective (e.g., 20x).[1]
-
SERS spectra are collected with optimized parameters, such as laser power (e.g., 0.5%), number of acquisitions (e.g., 3), and acquisition time (e.g., 20 seconds).[1]
-
To ensure reproducibility, spectra are collected from multiple random spots on the substrate.[1]
-
-
Data Analysis :
-
The acquired spectra are processed to correct for baseline drift and normalized to account for variations in measurement conditions.
-
The characteristic Raman peaks of MGITC are identified for qualitative analysis. The strongest SERS peak for MGITC is often observed around 827 cm⁻¹.[1]
-
For quantitative analysis, the intensity of a prominent, well-defined peak is correlated with the concentration of MGITC.
-
Signaling Pathway and Enhancement Mechanism
The remarkable sensitivity of SERS is attributed to two primary enhancement mechanisms: electromagnetic enhancement and chemical enhancement. The following diagram illustrates the interplay of factors leading to the SERS signal.
The dominant electromagnetic mechanism arises from the excitation of localized surface plasmon resonance (LSPR) in the metallic nanostructures of the SERS substrate upon laser irradiation.[1][3] This creates intense localized electromagnetic fields, or "hotspots," at the junctions and sharp features of the nanostructures.[5] Analyte molecules situated within these hotspots experience a significantly amplified electromagnetic field, leading to a dramatic increase in the intensity of their Raman scattering. The chemical enhancement mechanism, though generally contributing less to the overall enhancement, involves charge-transfer interactions between the analyte and the substrate surface, which can also increase the Raman scattering cross-section of the molecule. The nanoporous morphology of substrates like NPG-5h provides a high density of these SERS-active sites, contributing to its remarkable signal enhancement.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasensitive Detection of this compound Using Nanoporous Gold as SERS Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reusable SERS Platform of Femtosecond Laser Processed Substrate for Detection of Malachite Green | MDPI [mdpi.com]
- 5. Highly porous gold supraparticles as surface-enhanced Raman spectroscopy (SERS) substrates for sensitive detection of environmental contaminants - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06248H [pubs.rsc.org]
- 6. SERS substrates for ultrasensitive detection of malachite green using silver nanostars | Saleh | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
A Comparative Guide to the Spectrophotometric Characterization of Malachite Green Isothiocyanate (MGITC) Conjugates
For researchers, scientists, and drug development professionals, the accurate labeling and characterization of proteins are fundamental to a vast array of applications. Malachite green isothiocyanate (MGITC) is a unique amine-reactive compound used for conjugating to biomolecules. Unlike common fluorescent labels, MGITC is primarily a non-fluorescent photosensitizer that absorbs light at long wavelengths, making it particularly valuable for applications like Chromophore-Assisted Laser Inactivation (CALI).
This guide provides a detailed comparison of MGITC with alternative labeling dyes, focusing on their characterization using spectrophotometry. It includes comprehensive experimental protocols and supporting data to assist in the selection and application of these reagents.
Principle of Spectrophotometric Characterization
The characterization of a protein-dye conjugate relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of the conjugate at two key wavelengths—one where the dye has maximum absorbance (λmax) and one for the protein (typically 280 nm)—it is possible to determine the concentration of both the protein and the attached dye. This allows for the calculation of the Degree of Labeling (DOL), a critical parameter representing the average number of dye molecules conjugated to each protein molecule.
The conjugation itself occurs via the reaction of the isothiocyanate group (-N=C=S) of MGITC with primary amine groups (-NH₂) on the protein, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable thiourea bond.[1]
Comparison of MGITC with Alternative Amine-Reactive Dyes
While MGITC is an effective colorimetric label and photosensitizer, other dyes are often chosen for applications requiring high fluorescence output. The following table compares the key spectral and physical properties of MGITC with common fluorescent alternatives.
| Parameter | Malachite Green ITC | Fluorescein Isothiocyanate (FITC) | Cyanine3 (Cy3) NHS Ester | Cyanine5 (Cy5) NHS Ester | Alexa Fluor™ 488 NHS Ester |
| Excitation Max (λmax) | ~628 nm[2] | ~495 nm | ~550 nm | ~649 nm | ~495 nm |
| Emission Max (λem) | None (minimal fluorescence)[2][3] | ~519 nm | ~570 nm | ~670 nm | ~519 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~150,000 at ~620 nm[2][4] | ~75,000 at ~495 nm | ~150,000 at ~550 nm | ~250,000 at ~649 nm | ~71,000 at ~495 nm |
| Quantum Yield (Φ) | <0.0001 (in water)[5][6] | ~0.92 | ~0.15 | ~0.28 | ~0.92 |
| Reactive Group | Isothiocyanate | Isothiocyanate | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Linkage | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |
| Key Features | Photosensitizer for CALI[2], Colorimetric Label | High quantum yield, pH-sensitive fluorescence | Bright, photostable, good for FRET | Bright far-red dye, low background fluorescence | Photostable, pH-insensitive FITC alternative |
| Photostability | Not applicable (used for photochemistry) | Moderate | Good | Excellent | Excellent |
Experimental Protocols
Protocol 1: Protein Labeling with this compound (MGITC)
This protocol outlines a general procedure for conjugating MGITC to a protein containing accessible primary amines.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (MGITC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 9.0-9.8
-
Purification column (e.g., gel filtration desalting column like Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
MGITC Stock Solution: Immediately before use, prepare a 10-20 mg/mL stock solution of MGITC in anhydrous DMSO.[2]
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add a calculated amount of the MGITC stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point.[1]
-
For sensitive proteins or to achieve a lower degree of labeling, begin with a lower molar ratio.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice, protected from light.[2] Gentle agitation is recommended.
-
Purification: Separate the MGITC-protein conjugate from the unreacted free dye using a gel filtration desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first as a colored fraction.
Protocol 2: Spectrophotometric Determination of Degree of Labeling (DOL)
Procedure:
-
Spectra Acquisition: Measure the absorbance of the purified MGITC-protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for MGITC, ~620 nm (A₆₂₀). Use the storage buffer as a blank.
-
Correction Factor (CF): MGITC has some absorbance at 280 nm. The correction factor is the ratio of its absorbance at 280 nm to its absorbance at 620 nm (CF = A₂₈₀ / A₆₂₀ for the free dye). This value is often provided by the manufacturer or can be determined experimentally; a typical value is ~0.15.
-
Calculations:
-
Protein Concentration (M): Protein Conc. = [A₂₈₀ - (A₆₂₀ × CF)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
Dye Concentration (M): Dye Conc. = A₆₂₀ / ε_dye (where ε_dye for MGITC is ~150,000 M⁻¹cm⁻¹)[2][4]
-
Degree of Labeling (DOL): DOL = Dye Conc. / Protein Conc.
-
Visualizations
Caption: Workflow for protein conjugation with MGITC and subsequent characterization.
Caption: Mechanism of Chromophore-Assisted Laser Inactivation (CALI).
References
Safety Operating Guide
Proper Disposal of Malachite Green Isothiocyanate: A Step-by-Step Guide
For immediate release: This document provides essential safety and logistical information for the proper disposal of Malachite Green Isothiocyanate, a crucial amine-reactive probe used in various research applications. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound should be handled as hazardous waste due to its potential health risks and environmental toxicity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.
Hazard Summary
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, microfuge tubes), and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2] Follow your institution's guidelines for secondary containment.
4. Disposal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[2]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2][4]
Spill and Emergency Procedures
1. Small Spills:
-
In the event of a small spill, and if it is safe to do so, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
2. Large Spills:
-
Evacuate the immediate area and alert your supervisor and institutional EHS.
-
Prevent the spill from entering drains or waterways.[2]
3. Personal Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
